DL-Leucine-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-SHJFKSRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584036 | |
| Record name | Deuterated leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29909-01-1 | |
| Record name | Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29909-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deuterated leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: DL-Leucine-d10 in Quantitative Proteomics and Metabolomics
Executive Summary
DL-Leucine-d10 (CAS: 29909-01-1) is a stable isotope-labeled isotopologue of the branched-chain amino acid leucine, where ten hydrogen atoms are replaced by deuterium (
Its primary utility in scientific research lies in Isotope Dilution Mass Spectrometry (ID-MS) . Because most standard Reverse-Phase Liquid Chromatography (RPLC) methods are achiral, the D- and L-isomers co-elute. Consequently, this compound serves as a cost-effective, high-precision internal standard for quantifying L-Leucine in biological matrices (plasma, cell lysates) without the premium cost associated with enantiomerically pure L-Leucine-d10.
Technical Specifications & Chemical Identity
The following data characterizes the research-grade material typically utilized in analytical workflows.
| Property | Specification |
| Chemical Name | This compound (( |
| CAS Number | 29909-01-1 |
| Linear Formula | |
| Molecular Weight | 141.23 g/mol (vs. 131.17 g/mol for unlabeled) |
| Mass Shift | +10 Da ( |
| Isotopic Purity | |
| Stereochemistry | Racemic (50:50 mixture of L- and D-isomers) |
| Solubility | Water (50 mg/mL), 1M HCl |
Chemical Structure Visualization
The following diagram illustrates the deuteration pattern (in red) relative to the backbone.
Caption: Structural representation of this compound showing full deuteration of the side chain and alpha-carbon.
Core Applications & Mechanisms[3][6]
Internal Standard for Absolute Quantification (LC-MS/MS)
The primary use of this compound is in quantitative metabolomics . In biological samples (e.g., human plasma), Leucine exists almost exclusively as the L-isomer.
-
The "Racemic Shortcut": When analyzing samples using Reverse-Phase Liquid Chromatography (RPLC) on C18 columns, the column chemistry is achiral . It cannot distinguish between L-Leucine and D-Leucine; they elute at the exact same retention time (
). -
Mechanism: By spiking a biological sample with this compound, the L-Leucine-d10 component co-elutes perfectly with the endogenous L-Leucine. The Mass Spectrometer differentiates them by mass-to-charge ratio (
).-
Endogenous Leucine:
132.1 -
This compound Standard:
142.2
-
-
Benefit: This allows researchers to use the less expensive DL-racemate to quantify L-Leucine, provided the chromatographic method is achiral.
Differentiation from Isoleucine
Leucine and Isoleucine are isobaric (same mass, different structure).[3][4] They often co-elute or elute closely.
-
Protocol Insight: Using this compound helps confirm the specific retention time window for Leucine. If a peak appears at the correct mass but does not align with the d10-standard's retention time, it is likely Isoleucine or Alloisoleucine.
Experimental Protocol: High-Precision Quantitation
Objective: Quantify L-Leucine in human plasma using this compound as an Internal Standard (IS).
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 10 mg this compound in 10 mL of 0.1 M HCl. Store at -20°C.
-
Working IS Solution (10 µg/mL): Dilute Stock 1:100 in 50% Methanol/Water.
Sample Extraction (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of Working IS Solution (this compound).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN). Vortex for 30 seconds.[7]
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer 100 µL of supernatant to an LC vial.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Detection (MRM Mode):
-
Analyte (L-Leu):
(Quantifier), (Qualifier). -
Standard (DL-Leu-d10):
(Quantifier).
-
Analytical Workflow Diagram
Caption: Step-by-step workflow for absolute quantification using this compound as an internal standard.
Scientific Integrity: Critical Considerations
The Deuterium Isotope Effect
Deuterated compounds are slightly more lipophilic than their hydrogenated counterparts. In high-resolution chromatography, This compound may elute slightly earlier (0.05 - 0.1 min) than endogenous Leucine.
-
Mitigation: Ensure the integration window is wide enough to capture both the analyte and the slightly shifted standard peak.
Chiral vs. Achiral Chromatography
-
Achiral (C18): D- and L- isomers co-elute. The MS signal for the standard represents the total mass of the DL-mixture. This is valid for quantifying L-Leucine if the calibration curve is also prepared using the same standard.
-
Chiral Columns: If using a chiral column (e.g., Crownpak CR), the this compound will split into two distinct peaks.
-
Warning: You must integrate only the L-Leucine-d10 peak to normalize the endogenous L-Leucine. Integrating the D-peak would introduce error as it does not co-elute with the analyte.
-
Biological Limitations
Do not use this compound for in vivo metabolic flux analysis (MFA) in living cells.
-
D-Leucine is generally not metabolized by mammalian enzymes and may inhibit specific transport systems or induce toxicity.
-
Correct Reagent: For metabolic labeling (SILAC, flux analysis), use pure L-Leucine-d10 or L-Leucine-13C6 .
References
-
Sigma-Aldrich. this compound Product Specification & CAS 29909-01-1.[1] Merck KGaA.
-
Cayman Chemical. L-Leucine-d10 Technical Data (Comparison reference). Cayman Chemical.
- Kaspar, H., et al. (2009).Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 870(2), 222-232.
-
PubChem. Compound Summary: Leucine-d10. National Library of Medicine.
Sources
- 1. DL -Leucine-d10 D 98atom 29909-01-1 [sigmaaldrich.com]
- 3. rapidnovor.com [rapidnovor.com]
- 4. researchgate.net [researchgate.net]
- 5. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Physical and chemical properties of DL-Leucine-d10 for researchers.
Content Type: In-Depth Technical Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Scientists[1]
Executive Summary
DL-Leucine-d10 (CAS: 29909-01-1) is a stable, isotopically labeled isotopologue of the essential amino acid leucine.[1][2] Characterized by the substitution of ten non-exchangeable hydrogen atoms with deuterium (
Unlike its L-isomer counterpart, the racemic this compound provides a unique utility in non-stereospecific quantification workflows and chiral separation method validation.[1] This guide delineates the physicochemical architecture, spectroscopic behavior, and rigorous experimental protocols required to leverage this compound effectively in high-precision research.[1]
Molecular Architecture & Isotopic Mapping
The utility of this compound relies on its specific isotopic labeling pattern.[1] The "d10" designation indicates that all hydrogen atoms attached to the carbon backbone (the side chain isopropyl group, the
Structural Specifications
-
Chemical Formula:
[1][4][5] -
Molecular Weight: 141.23 g/mol (vs. 131.17 g/mol for unlabeled leucine)[1]
-
Mass Shift: +10.06 Da
-
Isotopic Purity: Typically
98 atom % D
Diagram 1: Isotopic Labeling Map
The following diagram illustrates the specific positions of deuterium substitution versus exchangeable protons.
Figure 1: Structural mapping of this compound. Red zones indicate stable deuterium incorporation; green zones indicate protons that exchange with the solvent environment.
Physicochemical Profile
Understanding the physical constants of this compound is essential for preparing accurate stock solutions and predicting chromatographic behavior.[1]
Table 1: Physical and Chemical Constants
| Property | Value / Characteristic | Experimental Implication |
| CAS Number | 29909-01-1 | Unique identifier for the racemic d10 salt.[1] |
| Appearance | White crystalline powder | Visual inspection for purity (avoid yellowing).[1] |
| Melting Point | 293–296 °C (Sublimes) | High thermal stability; suitable for GC derivatization.[1] |
| Solubility (Water) | ~24 g/L (at 20°C) | Freely soluble for aqueous stock preparation.[1] |
| Solubility (Acid) | Soluble in 1M HCl, Formic Acid | Use acidified solvents for LC-MS stock solutions to enhance ionization.[1] |
| pKa Values | Ionization state is pH-dependent; typically exists as a zwitterion at neutral pH.[1] | |
| pKa Values | ||
| Hygroscopicity | Low to Moderate | Store in desiccator to prevent water weight errors during weighing.[1] |
Expert Insight: While deuterium substitution theoretically alters pKa via the secondary kinetic isotope effect, the shift is typically negligible (< 0.05 pH units) for standard chromatographic separations.[1] However, the increased mass and slight change in lipophilicity can cause a minor retention time shift (usually eluting slightly earlier) compared to the unlabeled analyte in Reverse Phase LC (RPLC).[1]
Spectroscopic & Mass Spectrometric Signature
Mass Spectrometry (MS)
In LC-MS/MS workflows, this compound is detected via its mass-shifted precursor and product ions.[1]
-
Precursor Ion (
): 142.23 m/z (Unlabeled Leucine: 132.17 m/z).[1] -
Mass Difference (
): +10 Da.[1][4][6] This large shift prevents isotopic overlap with the natural M+1 and M+2 isotopes of unlabeled leucine, ensuring high signal-to-noise ratios.[1] -
Fragmentation: The fragmentation pattern remains analogous to unlabeled leucine but with mass-shifted fragments corresponding to the deuterated side chains.[1] Common transitions include the loss of the carboxyl group (formic acid) and ammonia.[1]
Nuclear Magnetic Resonance (NMR)[1][3][8]
-
Proton NMR (
H-NMR): The spectrum will be "silent" in the alkyl region (0.9–1.7 ppm) where leucine methyl and methylene signals usually appear, as these are deuterated.[1] Only the exchangeable amide/acid protons may be visible depending on the solvent ( vs. DMSO- ).[1] -
Carbon NMR (
C-NMR): Carbon signals attached to deuterium will appear as multiplets (triplets or septets) due to C-D coupling ( Hz) and will show reduced Nuclear Overhauser Effect (NOE) enhancement.[1]
Experimental Protocols & Applications
Protocol A: Preparation of Internal Standard Stock Solution
Objective: Create a stable, verified stock for LC-MS quantitation.
-
Weighing: Accurately weigh 10.0 mg of this compound into a glass vial.
-
Note: Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]
-
-
Dissolution: Add 10.0 mL of 0.1 M HCl or 0.1% Formic Acid in water.
-
Reasoning: Acidic pH ensures complete protonation of the amine, increasing solubility and stability.
-
-
Concentration: Final concentration = 1.0 mg/mL (approx. 7.08 mM).[1]
-
Storage: Aliquot into cryovials and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.[1]
Protocol B: LC-MS/MS Quantitation Workflow
This compound is ideal for quantifying total leucine in biological matrices.[1] Because it is a racemate, it is crucial to understand its behavior on the column.[1]
-
Achiral Column (C18): this compound will elute as a single peak , co-eluting with the analyte (L-Leucine).[1]
-
Chiral Column: this compound will separate into two distinct peaks (D-Leucine-d10 and L-Leucine-d10).[1]
Diagram 2: Internal Standard Workflow (LC-MS)
The following flowchart details the logic for using this compound in a quantitative assay.
Figure 2: Quantitative workflow using this compound. Note the critical distinction in peak integration if chiral chromatography is employed.
Handling, Stability, and Safety
Deuterium Exchange Considerations
While the C-D bonds are stable, the H atoms on the amine and carboxyl groups are labile .
-
Do not use
as a solvent if you intend to measure the mass of the fully protonated form without accounting for H/D exchange on the functional groups.[1] -
In aqueous mobile phases (H
O/Acetonitrile), the functional groups will be -NH and -COOH (all H), preserving the [M+H]+ = 142.23 mass.[1]
Safety Profile (SDS Summary)
-
Hazards: this compound is generally classified as non-hazardous for research use.[1][7]
-
Handling: Standard PPE (Gloves, Lab Coat, Safety Glasses).[1]
-
Inhalation: Avoid breathing dust; use a fume hood when weighing bulk powder.[1]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.[8][9]
References
-
Sigma-Aldrich. this compound Product Specification and COA. Retrieved from [1]
-
Cayman Chemical. L-Leucine-d10 Safety Data Sheet (SDS). (Note: Properties for L-isomer d10 are chemically equivalent to DL for safety/solubility).[1] Retrieved from
-
PubChem. DL-Leucine Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Shimadzu. LC/MS/MS Method Package for D/L Amino Acids. (Reference for chiral separation logic). Retrieved from [1]
-
ResearchGate. Creatine-D3, Leucine-D10, and Caffeine-D3 internal standards spiked into biofluids. (Application in Metabolomics). Retrieved from [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. DL-LEUCINE (D10, 98%) | Eurisotop [eurisotop.com]
- 3. chempep.com [chempep.com]
- 4. caymanchem.com [caymanchem.com]
- 5. L-Leucine-d10 | CAS 106972-44-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. DL-亮氨酸-d10 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ajiaminoscience.eu [ajiaminoscience.eu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
The Definitive Guide to DL-Leucine-d10 in Stable Isotope Labeling: A Technical Perspective
This guide provides an in-depth exploration of DL-Leucine-d10, a cornerstone reagent in modern mass spectrometry-based quantitative analysis. We will delve into the fundamental principles of its application, from metabolic labeling in cell culture to its role as a robust internal standard, offering both theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Power of Stable Isotope Labeling
Stable Isotope Labeling (SIL) is a powerful technique that introduces atoms with heavier, non-radioactive isotopes into molecules. This subtle change in mass allows for the differentiation and quantification of molecules in complex biological samples using mass spectrometry (MS). Among the various isotopically labeled compounds, deuterated amino acids, such as this compound, have become indispensable tools.
Leucine is an essential branched-chain amino acid, playing a critical role in protein synthesis and various metabolic pathways.[1] Its deuterated form, this compound, where ten hydrogen atoms are replaced by deuterium, provides a significant mass shift, making it an ideal tracer and internal standard.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design.
| Property | Value | Source |
| Chemical Formula | C₆H₃D₁₀NO₂ | [2][4] |
| Molecular Weight | ~141.23 g/mol | [2][3][4][5] |
| Isotopic Purity | Typically ≥98 atom % D | [3][5][6] |
| Mass Shift | M+10 | [3][6] |
| Appearance | Solid | [3] |
| Melting Point | 293-296 °C (sublimates) | [3][7] |
Note: The exact molecular weight may vary slightly between batches and manufacturers.
Core Applications of this compound in Research
The versatility of this compound lends itself to a wide array of applications in life sciences and drug development.
Quantitative Proteomics: A SILAC Workhorse
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling strategy for quantitative proteomics.[8] In a typical SILAC experiment, two cell populations are grown in culture media that are identical except for one key difference: one contains the natural, "light" amino acid (e.g., L-Leucine), while the other contains its heavy isotopic counterpart (e.g., L-Leucine-d10).
The key advantages of using a deuterated amino acid like L-Leucine-d10 in SILAC include:
-
High Incorporation Efficiency: Cells readily incorporate the labeled leucine into their proteome during protein synthesis.[9]
-
Early Sample Pooling: The "light" and "heavy" cell populations can be combined at an early stage of the experimental workflow, minimizing quantitative errors that can be introduced during sample preparation.[9]
-
No Chemical Derivatization: The labeling is metabolic, avoiding harsh chemical reactions that could alter protein structure or function.[9]
However, it is important to note that deuterated compounds can sometimes exhibit slightly different retention times in reversed-phase liquid chromatography compared to their non-deuterated counterparts, which could potentially affect quantification.[8] Careful chromatographic optimization is therefore recommended.
Sources
- 1. isotope.com [isotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DL-Leucin-d10 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 4. L-Leucine-d10 | CAS 106972-44-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. DL-LEUCINE (D10, 98%) | Eurisotop [eurisotop.com]
- 6. L -Leucine-2,3,3,4,5,5,5,5 ,5 ,5 -d10 D 98atom 106972-44-5 [sigmaaldrich.com]
- 7. DL-Leucine =99 HPLC 328-39-2 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Mastering DL-Leucine-d10: A Technical Guide for Mass Spectrometry Quantification
Abstract
This technical guide provides a rigorous framework for the utilization of DL-Leucine-d10 (CAS 29909-01-1) as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for analytical chemists and drug development professionals, this document moves beyond basic protocols to address the physicochemical nuances of racemic deuterated standards, isobaric differentiation (Leucine vs. Isoleucine), and the mitigation of deuterium isotope effects on chromatographic retention.
Introduction: The Role of this compound
In quantitative metabolomics and proteomics, Leucine is a critical branched-chain amino acid (BCAA) biomarker.[1] However, its quantification is complicated by its isobaric isomer, Isoleucine , and the potential for matrix-induced ionization suppression.
This compound serves as a stable isotope-labeled internal standard (SIL-IS) to correct for these variabilities. Unlike the enantiopure L-Leucine-d10, the DL-form is a racemic mixture (50:50 D- and L-enantiomers).
-
Cost-Benefit: It is often more cost-effective than pure L-forms.
-
Application Context: In standard Reverse-Phase LC (RPLC) using achiral columns (e.g., C18), the D- and L- forms co-elute. Thus, this compound functions effectively as a surrogate for endogenous L-Leucine, provided the user understands the concentration logic (the MS detector sums the signal of both enantiomers if they co-elute).
Technical Fundamentals
Physicochemical Properties & Mass Shift[2]
-
Chemical Formula:
[] -
Molecular Weight: ~141.24 Da (Unlabeled Leu: 131.17 Da)
-
Mass Shift: +10 Da. All carbon-bound hydrogens (methyl, methylene, methine) are replaced by Deuterium (
). -
Precursor Ion
:-
Native Leucine: m/z 132.2
-
This compound: m/z 142.2
-
The Deuterium Isotope Effect
Replacing Hydrogen with Deuterium shortens the C-H bond length (to C-D), slightly reducing the molecule's lipophilicity.
-
Chromatographic Impact: Deuterated isotopologues often elute slightly earlier than their protium counterparts in RPLC.[3]
-
Risk: If the retention time shift is significant (>0.1 min), the IS might not perfectly compensate for matrix effects occurring at the exact elution time of the analyte.
-
Mitigation: Use wide integration windows or co-eluting mobile phase modifiers to minimize separation.
Experimental Protocol
Stock Solution Preparation
Objective: Create a stable, accurate primary stock.
-
Solvent: Dissolve this compound in 0.1 M HCl or 50:50 Methanol:Water (v/v). Pure water can be slow to dissolve hydrophobic BCAAs.
-
Concentration: Prepare a 10 mM master stock.
-
Storage: Aliquot into amber glass vials; store at -20°C. Stable for >12 months.
Sample Preparation (Protein Precipitation)
Standard workflow for plasma/serum.
-
Spike: Add 10 µL of Working IS Solution (e.g., 50 µM this compound) to 50 µL of sample.
-
Precipitate: Add 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex/Centrifuge: Vortex 30s; Centrifuge at 12,000 x g for 10 min at 4°C.
-
Dilute: Transfer supernatant and dilute 1:5 with Mobile Phase A (Water + 0.1% FA) to match initial mobile phase composition.
LC-MS/MS Method Development
Chromatographic Separation (Critical)
You must separate Leucine from Isoleucine. They share the same parent mass (132.2) and major fragments (86.1).
-
Column: C18 is standard, but specialized columns like Intrada Amino Acid or HILIC provide better resolution.
-
Resolution Check: Ensure baseline separation between Leu and Ile. (See Diagram 1).
MRM Transitions Table
| Analyte | Precursor (Q1) | Product (Q3) | ID Logic |
| L-Leucine | 132.2 | 86.1 | Quantifier (Immonium Ion) |
| L-Leucine | 132.2 | 43.1 | Qualifier (Isopropyl fragment) |
| L-Isoleucine | 132.2 | 69.1 | Discriminator (Specific to Ile) |
| This compound | 142.2 | 96.2 | Quantifier (d10-Immonium) |
Note: The d10 product ion is shifted by +10 Da because the immonium ion retains the deuterated side chain.
Visualization & Logic
Diagram 1: Isobaric Differentiation Strategy
This decision tree illustrates how to distinguish Leucine from Isoleucine using MS/MS data.
Caption: Logic flow for distinguishing isobaric Leucine and Isoleucine using chromatographic order and fragment intensity ratios.
Diagram 2: Analytical Workflow
Caption: Step-by-step analytical pipeline from sample spiking to final quantification.
Critical Challenges & Troubleshooting
The "DL" Racemic Issue
In chiral chromatography (e.g., Crownpak columns), this compound will split into two peaks (D-Leu-d10 and L-Leu-d10).
-
Scenario A (Achiral Column): Single peak. Use the total area of this compound.
-
Scenario B (Chiral Column): Two peaks.[4] You must integrate only the L-Leucine-d10 peak to act as the IS for endogenous L-Leucine. Integrating the D-peak will lead to errors due to potential matrix differences at that specific retention time.
Cross-Talk
High concentrations of unlabeled Leucine can sometimes produce a small signal in the d10 channel if the mass resolution is poor or if there are impurities.
-
Validation: Inject a high-concentration "unlabeled only" standard and monitor the 142.2 -> 96.2 transition. Signal should be <0.1% of the IS response.
References
-
Rapid Novor. Isoleucine and Leucine - Isobaric Amino Acids in Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health (NIH). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis. Retrieved from [Link]
-
West Virginia University. Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry. Retrieved from [Link]
Sources
A Technical Guide to Metabolic Labeling with DL-Leucine-d10: Principles and Applications
For researchers, scientists, and drug development professionals, understanding the nuances of quantitative proteomics is paramount to unraveling complex biological systems and accelerating therapeutic innovation. Metabolic labeling, a cornerstone of this field, offers a powerful lens through which to view the dynamic nature of the proteome. This guide provides an in-depth exploration of the core principles, practical applications, and technical considerations of metabolic labeling using DL-Leucine-d10, a versatile and insightful tool in the modern proteomics laboratory.
The Foundational Principle: In Vivo Isotopic Encoding
Metabolic labeling is a technique that leverages the cell's own biosynthetic machinery to incorporate isotopic "tags" into biomolecules.[1] The fundamental premise is to replace a standard cellular building block, such as an amino acid, with a chemically identical but heavier version containing stable isotopes.[1][2] As cells grow and synthesize new proteins, these heavy amino acids are integrated into the polypeptide chains, creating a distinct mass signature that can be detected by mass spectrometry (MS).[3][4]
This in vivo labeling strategy, most notably applied in the technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), provides a simple yet accurate method for quantitative proteomics.[4][5] Unlike in vitro chemical labeling methods, SILAC allows for the mixing of cell populations representing different experimental conditions at the very beginning of the sample preparation workflow.[6][7] This early-stage mixing is a critical design feature that minimizes downstream processing errors and enhances the precision of quantitative comparisons.[1]
Why this compound? A Strategic Choice for Proteomic Inquiry
While various stable isotope-labeled amino acids are employed in metabolic labeling, the selection of the specific amino acid and its isotopic variant is a strategic decision. This compound, a deuterated form of the essential amino acid leucine, presents a unique set of characteristics.
Leucine is one of the most abundant amino acids in proteins, ensuring that a significant number of tryptic peptides will incorporate the label, thereby increasing the coverage of the quantified proteome.[7] As an essential amino acid, cells must source it from the culture medium, ensuring efficient and complete incorporation of the provided "heavy" version.[8]
The use of deuterium (d10) as the isotopic label in this compound offers a substantial mass shift, facilitating the clear resolution of labeled and unlabeled peptide pairs in the mass spectrometer. However, a crucial consideration when using deuterated labels is their potential for partial chromatographic separation from their non-deuterated counterparts during reversed-phase liquid chromatography (LC).[6][9] This can complicate data analysis and potentially impact the accuracy of quantification. Therefore, high-resolution mass spectrometry and sophisticated data analysis software are paramount when employing deuterated amino acids.
In contrast, heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) in amino acids like arginine and lysine generally do not exhibit this chromatographic shift, making them a common choice for SILAC experiments.[6] The decision to use this compound may be driven by specific experimental needs, such as avoiding the "arginine-to-proline conversion" issue that can occur in some cell lines, or when studying pathways where leucine metabolism is of particular interest.[7][10]
Leucine itself is a key regulator of cellular growth and metabolism, primarily through its activation of the mTORC1 signaling pathway, which is central to protein synthesis.[11][12][13] This makes this compound an especially relevant tool for studies focused on cell growth, proliferation, and metabolic regulation in both normal and disease states, such as cancer.[]
The SILAC Workflow with this compound: A Step-by-Step Methodology
The successful implementation of a SILAC experiment using this compound hinges on a meticulously executed workflow, which can be broadly divided into two key phases: the adaptation phase and the experimental phase.[3]
Phase 1: The Adaptation Phase - Achieving Complete Labeling
The primary objective of this initial phase is to ensure the complete incorporation of the heavy this compound into the entire proteome of the experimental cell population.[7] Incomplete labeling is a significant source of quantitative error and must be avoided.[10]
Protocol for Cell Adaptation:
-
Media Preparation: Prepare two distinct types of cell culture media: a "light" medium containing the natural, unlabeled L-Leucine, and a "heavy" medium where the natural L-Leucine is completely replaced with this compound.[3] Both media should be otherwise identical. Crucially, use dialyzed fetal bovine serum to prevent the introduction of unlabeled amino acids from the serum.[]
-
Cell Culture: Culture two separate populations of the chosen cell line. One population will be grown in the "light" medium, serving as the control. The second population will be cultured in the "heavy" medium.
-
Sufficient Cell Doublings: To achieve near-complete labeling (>95%), cells must be cultured for a sufficient number of doublings in the respective media.[7] A minimum of five to six cell doublings is generally recommended.[6][7] For proteins with a slow turnover rate, up to ten doublings may be necessary to ensure full incorporation.[1]
-
Quality Control - Verification of Incorporation: Before proceeding to the experimental phase, it is essential to verify the labeling efficiency. This can be achieved by analyzing a small aliquot of the "heavy" labeled cell lysate by mass spectrometry to confirm that the isotopic enrichment is >95%.[1]
Phase 2: The Experimental Phase - Interrogation and Analysis
Once complete labeling is confirmed, the cells are ready for the experimental treatment.
Experimental and Analytical Protocol:
-
Experimental Treatment: Apply the specific experimental conditions (e.g., drug treatment, growth factor stimulation) to one or both of the cell populations. For instance, the "heavy" labeled cells could be the treated sample, while the "light" labeled cells remain as the untreated control.
-
Cell Harvesting and Lysis: After the treatment period, harvest both the "light" and "heavy" cell populations.
-
Sample Mixing: This is a critical step for quantitative accuracy. Combine the "light" and "heavy" cell lysates in a 1:1 ratio based on total protein concentration.[7]
-
Protein Digestion: The mixed protein sample is then subjected to enzymatic digestion, typically with trypsin, which cleaves proteins at the C-terminus of lysine and arginine residues.[8][]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by high-resolution tandem mass spectrometry.[11][] The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of either light or heavy leucine.[1]
-
Data Analysis: Specialized proteomics software (e.g., MaxQuant, Census) is used to identify the peptides and quantify the relative abundance of each protein by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[3][]
Visualizing the Path: From Labeled Leucine to Quantitative Insights
To better illustrate the interconnected stages of the SILAC workflow using this compound, the following diagrams provide a visual representation of the experimental process and the underlying logic of quantification.
Caption: The SILAC experimental workflow using this compound.
Caption: The principle of quantification in a SILAC experiment.
Data Interpretation and Quantitative Insights
The output of a SILAC experiment is a quantitative comparison of the proteomes from the different conditions. The ratio of the heavy to light peptide intensities directly reflects the change in the abundance of the corresponding protein.
| Parameter | Typical Value/Range | Significance |
| Isotopic Purity of this compound | >98% | High purity is essential to minimize isotopic peak overlap and ensure accurate quantification.[11] |
| Recommended Concentration in Media | 50-100 mg/L | This concentration is generally sufficient for efficient labeling without inducing cellular stress. |
| Label Incorporation Efficiency | >95% | A high level of incorporation is critical for the validity of the quantitative data.[7] |
| Typical Number of Cell Doublings | 5-10 | Ensures complete labeling, especially for proteins with slow turnover rates.[1][6] |
Applications in Drug Discovery and Development
The precision of metabolic labeling with this compound provides significant advantages in the realm of drug discovery and development.
-
Target Identification and Validation: By comparing the proteomes of cells treated with a drug candidate versus untreated cells, researchers can identify proteins whose expression levels are significantly altered, potentially revealing the drug's mechanism of action and off-target effects.
-
Biomarker Discovery: SILAC can be employed to identify proteins that are differentially expressed in diseased versus healthy cells or tissues, leading to the discovery of novel biomarkers for diagnosis, prognosis, and therapeutic monitoring.[11]
-
Understanding Drug Resistance: By comparing the proteomes of drug-sensitive and drug-resistant cell lines, it is possible to identify proteins and pathways that contribute to the development of resistance.
-
Pharmacokinetic and Metabolic Profiling: Deuterated compounds, including this compound, can be used as tracers to study the metabolic fate of drugs and their impact on cellular metabolism.[6]
Troubleshooting and Advanced Considerations
While powerful, the SILAC methodology requires careful attention to detail to avoid common pitfalls.
-
Incomplete Labeling: As previously mentioned, this is a major source of error. Always verify incorporation efficiency before commencing the experimental phase.[10]
-
Amino Acid Conversion: In some cell lines, certain amino acids can be metabolically converted into other amino acids (e.g., arginine to proline).[7][10] While leucine is less prone to such conversions, it is a factor to be aware of and can be assessed during data analysis.
-
Sample Mixing Errors: Inaccurate protein quantification of the "light" and "heavy" lysates before mixing can skew the final ratios.[10] Meticulous protein quantification is essential.
-
Limitations in Multiplexing: Traditional SILAC is typically limited to comparing two or three conditions simultaneously.[7]
Conclusion
Metabolic labeling with this compound is a robust and versatile technique for quantitative proteomics. Its ability to provide highly accurate in vivo labeling makes it an invaluable tool for researchers seeking to understand the dynamic changes in protein expression in response to various stimuli, from drug treatment to disease progression. By carefully considering the principles of the technique, meticulously executing the experimental workflow, and being aware of potential challenges, scientists can leverage the power of this compound to gain profound insights into cellular biology and drive forward the development of new therapeutics.
References
-
G-Biosciences. SILAC: A General Workflow for Improved Mass Spectrometry. [Link]
-
Yale School of Medicine. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. [Link]
-
Liang, S., et al. (2008). Development of Deuterated-Leucine Labeling with Immunoprecipitation to Analyze Cellular Protein Complex. Journal of Proteomics & Bioinformatics. [Link]
-
G-Biosciences. SILAC for Improved Mass Spectrometry & Quantitative Proteomics. [Link]
-
Eurisotop. SILAC Reagents. [Link]
-
Park, J. H., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Proteome Science. [Link]
-
Waters. A Qualitative and Quantitative Ion Mobility MS-Enabled, Data-Independent SILAC Workflow. [Link]
- Gygi, S. P., et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.
-
Frontiers. Research progress in the role and mechanism of Leucine in regulating animal growth and development. [Link]
-
MDPI. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. [Link]
-
British Journal of Nutrition. The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: a systematic review and meta-analysis. [Link]
-
Wikipedia. Stable isotope labeling by amino acids in cell culture. [Link]
-
PubMed. Quantitative proteomics using stable isotope labeling with amino acids in cell culture. [Link]
-
Duan, Y., et al. (2016). The role of leucine and its metabolites in protein and energy metabolism. Amino Acids. [Link]
-
GSC Online Press. Exploiting leucine metabolism for therapeutic benefit in acute Myeloid Leukemia. [Link]
-
ResearchGate. Troubleshooting for Possible Issues. [Link]
-
GSC Online Press. Exploiting leucine metabolism for therapeutic benefit in acute Myeloid Leukemia. [Link]
-
NIH. N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. [Link]
-
NIH. Quantitative analysis of SILAC data sets using spectral counting. [Link]
-
YouTube. Biochemistry | Leucine Deamination & Oxidation. [Link]
-
ResearchGate. Protein labelling (A) with the leucine zipper tag, which allows.... [Link]
Sources
- 1. Keck Mass Spectrometry & Proteomics Resource | Yale Research [research.yale.edu]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: a systematic review and meta-analysis | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
DL-Leucine-d10 as a tool for studying protein synthesis and degradation.
The following technical guide is structured to provide a rigorous operational framework for using DL-Leucine-d10 and its enantiomerically pure counterpart, L-Leucine-d10 , in protein turnover studies.
A Technical Guide for Proteomics and Metabolic Flux Analysis
Executive Summary
In the quantification of protein synthesis and degradation, Leucine-d10 occupies a unique dual niche depending on its chirality. The racemic mixture (This compound ) serves as the industry-standard Internal Standard (ISTD) for absolute quantification of leucine pools via Mass Spectrometry (MS). Conversely, the enantiomerically pure L-Leucine-d10 functions as a highly advanced Metabolic Tracer , enabling the "Virtual Biopsy" method—a technique that estimates intracellular precursor enrichment from plasma samples by exploiting the obligate loss of the
This guide delineates the distinct protocols for both applications, ensuring researchers do not conflate the analytical tool (DL) with the biological probe (L).
Chemical Foundation & Mechanism of Action
The Isotope Advantage (d10)
Leucine-d10 (
-
Mass Shift (+10 Da): This large mass shift separates the standard from natural leucine (
) and common metabolic tracers (e.g., -Leucine, ; or -Leucine, ). This prevents "isotopic crosstalk" and allows simultaneous use of lighter tracers for synthesis measurements while using d10 as the quantifier.
Chirality: DL vs. L
-
This compound (Racemic): Contains 50% L-isomer and 50% D-isomer.
-
Role:Internal Standard. Added ex vivo to lysates/plasma. The mass spectrometer does not distinguish D from L (unless using chiral columns), so the total signal represents the total leucine mass.
-
Contraindication:Never use this compound as an in vivo tracer. Mammalian cells selectively transport and incorporate L-Leucine. The D-isomer acts as a metabolic impurity, potentially altering pool kinetics or causing transport inhibition without being incorporated into protein.
-
-
L-Leucine-d10 (Pure):
-
Role:Metabolic Tracer. Infused in vivo to measure Fractional Synthesis Rate (FSR).[1]
-
Application I: this compound as an Internal Standard (ISTD)
Objective: Absolute quantification of free Leucine concentration in plasma or tissue fluid to calculate Specific Activity (SA).
Experimental Workflow
The accuracy of a tracer study depends on the "Precursor Enrichment" (
Step-by-Step Protocol
-
Sample Collection: Obtain plasma or tissue lysate (approx. 50-100
). -
Spike-In (Critical Step):
-
Add a known amount of This compound to the sample before any processing.[2]
-
Target Concentration: Final concentration should mimic the expected physiological leucine concentration (approx. 100-150
in plasma) to maintain a 1:1 response ratio.
-
-
Protein Precipitation:
-
Add 400
ice-cold Methanol or Sulfosalicylic Acid (SSA). -
Vortex and centrifuge (14,000 x g, 10 min, 4°C).
-
Result: Proteins pellet; Free AA (Tracee + ISTD) remain in supernatant.
-
-
Derivatization (GC-MS specific):
-
Dry supernatant under
.[2] -
React with MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) + 1% TBDMCS at 70°C for 30 min.
-
Chemistry: Forms t-BDMS-Leucine derivatives, stable for GC-MS.
-
-
MS Analysis:
-
Monitor ions:
-
m/z 302 (Natural Leucine, M+0)
-
m/z 312 (this compound, M+10)
-
-
Data Visualization: The ISTD Workflow
Figure 1: Analytical workflow for using this compound to quantify endogenous leucine pools.
Application II: L-Leucine-d10 as a Metabolic Tracer (The "Virtual Biopsy")
Objective: Measuring Muscle Protein Synthesis (MPS) without requiring multiple invasive muscle biopsies to determine intracellular enrichment.
The Mechanistic Logic
The "Precursor Pool" for protein synthesis is the intracellular free amino acid pool (IC), not the plasma. However, measuring IC enrichment requires a biopsy. L-Leucine-d10 solves this via the KIC (Ketoisocaproate) Exchange Mechanism :
-
Transport: It enters the muscle cell.
-
Transamination: Intracellular L-Leucine-d10 is reversibly converted to KIC by Branched-Chain Aminotransferase (BCAT).
-
Critical Event: The deuterium on the
-carbon is lost during this conversion to the keto-acid.[3]
-
-
Re-amination: When KIC converts back to Leucine, it gains a Hydrogen (
) from the intracellular water, not the original Deuterium. -
Result: The intracellular Leucine becomes d9-Leucine (M+9), while the infused tracer in plasma remains d10-Leucine (M+10).[5]
-
The "Virtual Biopsy": By measuring the ratio of d9-Leucine (generated intracellularly) that leaks back into the plasma, you can calculate the intracellular enrichment without cutting the muscle.
Pathway Visualization
Figure 2: The metabolic fate of L-Leucine-d10.[3] The conversion to d9 allows differentiation between infused tracer (d10) and intracellularly processed tracer (d9).
Data Analysis & Calculations
Calculating Concentration (Using DL-ISTD)
To determine the absolute concentration of Leucine (
- : Concentration of this compound added.
- : Peak area of natural Leucine (m/z 302).
- : Peak area of d10-Leucine (m/z 312).
- : Response Factor (usually 1.0 for isotopes, but verify with a standard curve).
Calculating Fractional Synthesis Rate (FSR)
When using L-Leucine-d10 as the tracer:
- : Enrichment of d9-Leucine bound in protein (requires hydrolysis).
- : Enrichment of free d9-Leucine in the intracellular pool (derived from plasma d9/d10 ratio or tissue fluid).
References
-
A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine. Source: Katsanos, C. S., et al. (2015). Physiological Reports. URL:[Link]
-
Stable Isotope Tracer Methods Assessing Muscle Dynamics. Source: Kim, I. Y., et al. (2022). Annals of Clinical Nutrition and Metabolism. URL:[Link][6]
-
Influence of Tracer Selection on Protein Synthesis Rates. Source: Bukhari, S. S., et al. (2015). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. URL:[Link]
-
Use of D-isomers in Protein Synthesis Studies. Source: Wheatley, D. N. (1979). Cytobios. (Contextual reference for D-isomer non-incorporation). URL:[Link]
Sources
- 1. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an extraction protocol from dried blood spots for untargeted metabolomics: application to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pools and protein synthesis: studies with the D- and L-isomers of leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: DL-Leucine-d10 in Biomarker Discovery and Validation
Executive Summary
In the high-stakes arena of biomarker discovery—particularly within metabolic profiling and quantitative proteomics—precision is non-negotiable. DL-Leucine-d10 (2-Amino-4-methylpentanoic acid-d10) serves as a critical metrological anchor. As a stable isotope-labeled internal standard (SIL-IS), it mitigates the variability inherent in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
This guide details the technical application of this compound, moving beyond basic usage to explore its role in resolving isobaric interferences (specifically Isoleucine), correcting for matrix effects in complex biofluids, and validating metabolic biomarkers associated with insulin resistance and Maple Syrup Urine Disease (MSUD).
Part 1: Chemical Profile & The "Heavy" Advantage
Physicochemical Properties
This compound is a racemic mixture of D- and L-Leucine where ten hydrogen atoms have been replaced by deuterium (
| Feature | Specification | Technical Implication |
| Chemical Formula | High isotopic purity (>98%) is required to prevent "spectral bleed" into the analyte channel. | |
| Mass Shift | +10.06 Da | A significant mass shift (+10) moves the standard far beyond the natural isotopic envelope (M+1, M+2) of endogenous leucine. |
| Stereochemistry | Racemic (DL) | Contains both enantiomers. In achiral LC (C18), they co-elute. In chiral LC, they separate, allowing L-Leucine-d10 to specifically target biological L-Leucine. |
| Key Transitions | Precursor: ~142.2 m/z | The fragmentation pattern shifts correspondingly, allowing highly specific MRM transitions (e.g., 142 -> 96). |
The Mechanism of Stable Isotope Dilution (SID)
The core function of this compound is to act as a surrogate for the analyte throughout the entire analytical chain. Because it is chemically identical (save for mass) to natural leucine, it behaves identically during:
-
Extraction: Corrects for recovery losses during protein precipitation or SPE.
-
Chromatography: Co-elutes (on reverse-phase columns) with the analyte, experiencing the exact same ionization environment.
-
Ionization: Corrects for Matrix Effects (ion suppression/enhancement) caused by co-eluting phospholipids or salts.
Why d10? Lighter labels (e.g., d3) often suffer from overlap with the natural M+3 isotope of the analyte if the concentration differential is high. The d10 label provides a "quiet" spectral region, ensuring that even trace levels of biomarkers can be quantified without interference from the internal standard's isotopic impurities.
Part 2: Experimental Workflows
Workflow A: Targeted Metabolomics (Plasma/Urine)
Context: Validation of Branched-Chain Amino Acids (BCAAs) as biomarkers for insulin resistance or MSUD.
Protocol: Plasma Extraction & LC-MS/MS
Reagents:
-
Internal Standard Solution: 10 µM this compound in 0.1M HCl.
-
Precipitation Agent: Methanol:Acetonitrile (1:1 v/v) with 0.1% Formic Acid.
Step-by-Step Methodology:
-
Spike: Add 10 µL of Internal Standard Solution to 50 µL of plasma. Crucial: Spike before any other step to track all losses.
-
Precipitate: Add 400 µL of cold Precipitation Agent. Vortex vigorously for 30s.
-
Centrifuge: 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 100 µL of supernatant to a clean vial.
-
Dry Down (Optional): Evaporate under nitrogen if sensitivity enhancement is needed; reconstitute in mobile phase.
-
LC-MS/MS Analysis: Inject onto a C18 column (for total Leu) or Chiral column (for D/L separation).
LC-MS Parameters (Typical):
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
L-Leucine (Analyte): 132.1
86.1 (Quantifier), 132.1 43.1 (Qualifier). -
This compound (IS): 142.2
96.2 (Quantifier).
-
Technical Challenge: Isobaric Resolution (Leu vs. Ile)
Leucine and Isoleucine have the exact same mass (131.17 Da). Mass spectrometry alone cannot distinguish their parent ions.[1]
-
The Problem: In biomarker panels, Leucine correlates with mTOR activation, while Isoleucine has distinct metabolic roles. Misidentification ruins data integrity.
-
The Solution: Chromatographic resolution is required. This compound serves as a retention time marker. On a high-quality C18 or Phenyl-Hexyl column, Allo-isoleucine, Isoleucine, and Leucine elute in that order. The d10-standard confirms the Leucine peak identity.
Part 3: Visualizing the Logic
Diagram: Stable Isotope Dilution Workflow
This diagram illustrates how this compound corrects for errors at every stage of the analytical pipeline.
Caption: The Stable Isotope Dilution (SID) workflow ensures that extraction losses and ionization suppression affect the analyte and the d10-standard equally, canceling out errors in the final ratio calculation.
Diagram: Isobaric Resolution Strategy
Visualizing the separation of Leucine, Isoleucine, and the d10 standard.
Caption: Chromatographic separation is essential to distinguish Leucine from Isoleucine. The d10-standard co-elutes specifically with Leucine, confirming peak identity and enabling quantification.
Part 4: Data Interpretation & Quality Control
Quantitative Validation Table
When validating a biomarker assay using this compound, the following metrics are standard acceptance criteria (FDA/EMA Bioanalytical Guidelines).
| Parameter | Acceptance Criteria | Role of this compound |
| Linearity ( | Corrects non-linearity caused by saturation at the source. | |
| Precision (CV%) | Normalizes injection variability and extraction inconsistency. | |
| Accuracy (Bias) | Compensates for matrix suppression (up to 50% signal loss can be corrected if IS is suppressed equally). | |
| Retention Time Shift | Deuterium can cause a slight RT shift (isotope effect). d10 may elute slightly earlier than d0; this must be characterized. |
The "DL" Nuance in Chiral Analysis
While L-Leucine is the primary biological analyte, This compound is often used due to cost-effectiveness or specific chiral workflows.
-
Achiral Methods (C18): D- and L- forms co-elute. The MS detects the total d10 mass. If you spike 10 µM of DL-d10, you effectively have 5 µM of L-Leu-d10 and 5 µM of D-Leu-d10 co-eluting. You must account for this concentration factor in your calculations if you are quantifying against pure L-Leucine.
-
Chiral Methods: The column separates D and L. You will see two peaks for the standard (D-d10 and L-d10). You must integrate the L-Leu-d10 peak to normalize the L-Leu analyte.
References
-
Cambridge Isotope Laboratories. (2026).[2] L-Leucine (D10, 98%; 15N, 97%) Product Page.[2] Application in Metabolomics and Proteomics.[2][3]
-
National Institutes of Health (NIH). (2011).[4] Reproducibility of an HPLC-ESI-MS/MS Method for the Measurement of Stable-Isotope Enrichment.
-
Waters Corporation. (2021). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Application Note on Chiral Separation.
-
West Virginia University. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS).
-
Frontiers in Physiology. (2021). L-Leucine Improves Metabolic Disorders in Mice With in-utero Cigarette Smoke Exposure. Leucine as a metabolic biomarker and intervention.[5][6]
Sources
- 1. A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isotope.com [isotope.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Leucine metabolism in regulation of insulin secretion from pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
Precision Quantification and Metabolic Tracing: The Technical Significance of DL-Leucine-d10
Executive Summary
In the rigorous landscape of quantitative proteomics and metabolomics, the integrity of data is inextricably linked to the quality of the internal standards employed. DL-Leucine-d10 (Leucine-d10, 98 atom % D) represents a high-fidelity stable isotope standard that addresses the twin challenges of matrix interference and ionization variability .
By replacing ten hydrogen atoms with deuterium on the isopropyl side chain and the
Physicochemical Basis of d10 Labeling
The utility of this compound extends beyond a simple mass increase. It is rooted in the fundamental differences between Protium (
The Mass Shift (+10 Da)
Endogenous Leucine (
Why +10 Da Matters:
In mass spectrometry, natural isotopes (specifically
-
A standard with only 1-3 deuteriums (d3) might overlap with the M+3 signal of a high-concentration endogenous analyte, causing "cross-talk" and quantification errors.
-
d10 labeling moves the standard’s signal far beyond the naturally occurring isotopic noise, ensuring a "silent" background for absolute quantification accuracy.
The Deuterium Isotope Effect
The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.
-
Bond Dissociation Energy:
vs. . -
Stability: This increased stability makes this compound resistant to hydrogen-deuterium exchange (HDX) in aqueous buffers, ensuring the label remains intact during sample preparation and storage.
Analytical Utility in Mass Spectrometry (LC-MS/MS)
The primary application of this compound is as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS) .
The Chromatographic Shift (Critical Technical Note)
While often described as "co-eluting," deuterated compounds exhibit a phenomenon known as the Inverse Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC).
-
Mechanism: Deuterated compounds are slightly less lipophilic (more polar) than their protium counterparts because the C-D bond has a smaller molar volume.
-
Result: this compound will elute slightly earlier (typically 0.05 – 0.2 minutes) than endogenous Leucine on C18 columns.
-
Action: When setting integration windows in software (e.g., Analyst, Xcalibur), researchers must widen the window slightly to capture both the endogenous (M+0) and standard (M+10) peaks if they are not perfectly aligned.
The DL Factor: Chirality Considerations
This compound is a racemic mixture (50% D-isomer, 50% L-isomer).
-
For Non-Chiral LC-MS: On standard C18 columns, D- and L-Leucine co-elute. The MS detector sees the total mass. Since biological samples are predominantly L-Leucine, the DL-d10 standard works perfectly as a quantitative reference, provided the concentration is calculated based on the total mass input.
-
For Chiral Studies: If using a chiral column (e.g., Crownpak) to separate D- vs L-amino acids, the this compound will split into two peaks. You must integrate the L-Leucine-d10 peak to normalize the endogenous L-Leucine .
Visualization of Workflows
Isotope Dilution Mass Spectrometry (IDMS) Logic
The following diagram illustrates the self-validating logic of using this compound. Any loss of sample during extraction (Matrix Effect) affects both the analyte and the d10-standard equally, canceling out the error.
Figure 1: The IDMS workflow ensures that extraction losses (yellow node) are normalized because the ratio of Analyte to Standard remains constant throughout the process.
Experimental Protocol: Absolute Quantification of Leucine
Objective: Quantify L-Leucine in human plasma using this compound as an internal standard.
Reagents & Preparation
-
Stock Solution: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. (Acidic pH improves stability and solubility). Store at -20°C.
-
Working Internal Standard (WIS): Dilute Stock to 10 µg/mL in 50:50 Methanol:Water.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of WIS (this compound) . Vortex for 10 seconds.
-
Causality: Spiking before precipitation ensures the IS corrects for protein binding losses.
-
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Incubate: Keep at -20°C for 20 minutes to ensure complete protein crash.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to a glass vial. Evaporate to dryness under Nitrogen (optional, for concentration) or dilute 1:5 with water for direct injection.
LC-MS/MS Parameters (MRM Mode)
Using a Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495):
| Parameter | Setting | Notes |
| Column | C18 (2.1 x 100mm, 1.7 µm) | Standard RPLC |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier |
| Ionization | ESI Positive | Amino acids ionize well in (+) mode |
| Transition (Endogenous) | 132.1 | Loss of Formic Acid ( |
| Transition (d10 Standard) | 142.2 | +10 Da Shift maintained in fragment |
Note on Fragmentation: The primary fragment for Leucine is typically the immonium ion or the loss of the carboxyl group. Since the deuterium labels are on the side chain and alpha-carbon, the mass shift is preserved in the daughter ion (86.1 vs 96.2), providing a secondary layer of specificity.
Data Analysis & Interpretation
Calculating Concentration
Use the Area Ratio method. Do not rely on absolute peak area, as this fluctuates with ionization efficiency.
Pathway Visualization: Leucine in mTOR Signaling
Leucine is not just a building block; it is a signaling molecule. The following diagram depicts where Leucine (and its tracer d10) fits into the mTORC1 activation pathway, relevant for researchers studying protein synthesis rates.
Figure 2: Leucine acts as a direct ligand for Sestrin2. In metabolic flux studies, Leucine-d10 can be used to trace the rate of incorporation into new proteins downstream of this signaling.
References
-
Isotope Effects in Liquid Chromatography. Turowski, M., et al. "Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography." Journal of Chromatography A. [Link]
-
Mechanisms of Leucine Sensing. Wolfson, R.L., et al. "Sestrin2 is a Leucine Sensor for the mTORC1 Pathway." Science. [Link]
-
Principles of Isotope Dilution Mass Spectrometry. Stokvis, E., et al. "Stable isotope dilution analysis in clinical chemistry." Journal of Chromatography B. [Link]
-
Amino Acid Analysis by LC-MS/MS. Kaspar, H., et al. "Advances in amino acid analysis." Analytical and Bioanalytical Chemistry. [Link]
Harnessing DL-Leucine-d10 for High-Fidelity In Vivo Protein Turnover Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dynamism of the proteome, characterized by the continuous synthesis and degradation of proteins, is a cornerstone of cellular function, adaptation, and signaling. This process, known as protein turnover, is fundamental to maintaining cellular health (proteostasis), and its dysregulation is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegeneration.[1][2] Consequently, the ability to accurately quantify protein turnover rates in vivo is a critical objective in biomedical research and a vital tool in drug development for assessing target engagement and downstream pathway modulation.[3][4]
This guide provides a comprehensive technical overview of the use of DL-Leucine-d10, a stable isotope-labeled amino acid, for investigating protein turnover rates in living systems. We will move beyond simple procedural lists to explore the causal reasoning behind experimental design choices, ensuring a robust and self-validating methodological framework.
The "Why": Core Principles of Stable Isotope Labeling with this compound
To measure the rate of protein synthesis, we need a way to distinguish newly created proteins from the pre-existing pool. This is achieved by introducing a "tag" that is exclusively incorporated during synthesis. Stable Isotope Labeling Kinetics (SILK) is a powerful technique that uses non-radioactive, heavy isotope-labeled amino acids as tracers.[5][6][7]
Why Leucine? Leucine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet.[8] This is a crucial advantage; its metabolic fate is strongly biased towards protein synthesis, minimizing tracer dilution into other metabolic pathways and simplifying kinetic modeling.[9][10] Furthermore, leucine is a key signaling molecule that actively promotes protein synthesis through the mTOR pathway, making it a physiologically relevant tracer.[9][11][12][13]
Why Deuterium-Labeled (d10)? this compound has all ten of its non-exchangeable hydrogen atoms replaced with deuterium (²H), a heavy isotope of hydrogen. This provides a significant mass shift (+10 Da) that is easily resolved from the natural "light" leucine by mass spectrometry. This large mass difference ensures clear separation of labeled and unlabeled peptide signals, enhancing analytical precision. It is also a relatively inexpensive tracer compared to some ¹³C or ¹⁵N-labeled counterparts, making it suitable for long-term or large-scale animal studies.[14]
The fundamental principle is a pulse-chase experiment performed metabolically. The "pulse" is the administration of this compound, which enriches the precursor pool (leucyl-tRNA) used by ribosomes. As new proteins are synthesized, they incorporate this "heavy" leucine. By collecting tissue samples over time and analyzing the ratio of heavy (new) to light (old) protein, we can calculate the rate of synthesis.
Caption: Metabolic incorporation of this compound into a new protein.
Experimental Design: A Self-Validating Framework
A robust protein turnover study relies on meticulous experimental design. Each choice must be deliberate and contribute to the integrity of the final data.
Tracer Administration Strategy
The method of introducing this compound dictates the nature of the precursor enrichment curve and, therefore, the appropriate mathematical model for calculating turnover.
-
Bolus Administration (e.g., Intravenous or Intraperitoneal Injection): Delivers a single, rapid dose. This leads to a sharp peak in plasma tracer concentration followed by an exponential decay. It is simpler to perform but requires frequent sampling to accurately model the changing precursor enrichment.
-
Constant Infusion (e.g., Intravenous Drip): Aims to achieve a steady-state (plateau) of tracer enrichment in the precursor pool. This simplifies the calculation of the Fractional Synthetic Rate (FSR) as the precursor enrichment can be treated as a constant. This is often considered the gold standard for precision but is more technically demanding.[6]
-
Oral Administration (e.g., Gavage or Labeled Diet): Less invasive and suitable for long-term studies. Administration via drinking water (similar to D₂O studies) or in the chow allows for chronic labeling to measure the turnover of very stable proteins over days or weeks.[15][16]
Causality: The choice depends on the research question. To measure rapid changes in protein synthesis in response to a stimulus (e.g., a drug), a constant infusion over several hours is ideal. To determine the half-lives of long-lived structural proteins, a long-term labeled diet approach is superior.
Sampling Strategy
The timing and type of samples collected are critical for capturing the desired dynamics.
-
Plasma/Blood: Essential for determining the tracer enrichment in the systemic circulation, which often serves as a surrogate for the precursor pool.
-
Tissues of Interest: The primary target for analysis (e.g., muscle, liver, brain).
-
Time Points: At least two time points are required post-labeling to calculate a rate. For detailed kinetic modeling, a time course with multiple points (e.g., 0, 2, 4, 8, 24 hours) is necessary to accurately define the incorporation curve. The specific times should be guided by the expected turnover rate of the proteins of interest; fast-turnover proteins require early time points, while slow-turnover proteins need longer labeling periods.[17]
The "How": Validated Experimental Protocols
The following protocols provide a step-by-step workflow. Each stage includes quality control checkpoints to ensure data integrity.
Protocol 1: In Vivo Labeling (Constant Infusion Example)
-
Animal Acclimatization: Acclimate the animal (e.g., mouse) to the experimental conditions to minimize stress-induced metabolic changes.
-
Catheterization: If performing intravenous infusion, surgically implant a catheter (e.g., in the jugular vein) 24-48 hours prior to the experiment.
-
Tracer Preparation: Prepare a sterile, pyrogen-free solution of this compound in saline. The concentration will depend on the desired infusion rate and animal weight.
-
Priming Dose: Administer an initial bolus (priming) dose to rapidly raise the precursor pool enrichment to the target plateau level.
-
Constant Infusion: Immediately follow the prime with a continuous infusion of the tracer at a calculated rate using a calibrated syringe pump for a predetermined duration (e.g., 4 hours).
-
Sample Collection: At the end of the infusion period, collect a terminal blood sample via cardiac puncture and rapidly dissect and freeze tissues of interest in liquid nitrogen. Store at -80°C.
-
Self-Validation: Collect blood samples at intermediate time points (e.g., 1 and 2 hours) to confirm that a steady-state tracer enrichment was achieved.
-
Protocol 2: Sample Processing for LC-MS/MS Proteomics
-
Tissue Homogenization: Pulverize frozen tissue under liquid nitrogen. Homogenize in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) using a mechanical homogenizer.
-
Protein Extraction: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay. This is critical for ensuring equal protein loading for downstream steps.
-
Protein Precipitation & Digestion:
-
Take a fixed amount of protein (e.g., 100 µg) and precipitate using cold acetone or chloroform/methanol to remove interfering substances.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea to <2 M and digest the proteins into peptides overnight using sequencing-grade trypsin.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that interfere with mass spectrometry.
-
LC-MS/MS Analysis: Analyze the cleaned peptides via liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap). The instrument will separate peptides over time and measure the mass-to-charge ratio of both the intact ("light" and "heavy") peptides (MS1 scan) and their fragments (MS2 scan) for identification.
Protocol 3: Sample Processing for GC-MS Amino Acid Analysis
This alternative workflow measures the enrichment of the total amino acid pool from hydrolyzed protein.
-
Protein Hydrolysis: Following protein extraction and quantification (Steps 1-3 above), hydrolyze a known amount of protein to its constituent amino acids using 6 M HCl at 110°C for 24 hours.
-
Amino Acid Purification: Purify the amino acids from the hydrolysate using solid-phase extraction.
-
Derivatization: Amino acids are polar and not sufficiently volatile for GC analysis.[18][19] Derivatize the dried amino acids to increase their volatility. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[18][20]
-
Causality: This chemical modification step is essential for transitioning the analytes into the gas phase for separation by the GC column.
-
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the amino acid derivatives, and the mass spectrometer detects and quantifies the abundance of the light (m/z) and heavy (m/z+10 for Leucine-d10) forms.
Caption: High-level experimental workflow for proteomic turnover analysis.
Data Presentation and Interpretation
The primary output of the mass spectrometer is the relative abundance of isotope-labeled ("heavy") and unlabeled ("light") peptides. From this, the Fractional Synthesis Rate (FSR) is calculated, which represents the fraction of the protein pool that is newly synthesized per unit of time.
The FSR is typically calculated using the formula: FSR (%/hour) = (Eₚ / Eₐₐ) * (1 / t) * 100
Where:
-
Eₚ is the enrichment of the heavy isotope in the protein (or peptide), determined from the heavy/light ratio.
-
Eₐₐ is the enrichment of the heavy isotope in the precursor pool (e.g., plasma leucine).
-
t is the duration of the labeling period in hours.
This calculation relies on the key assumption of a steady-state precursor enrichment, reinforcing the value of the constant infusion paradigm.
| Parameter | Typical Range/Value | Significance |
| Tracer | This compound | Essential amino acid, high mass shift for clear MS signal. |
| Plasma Enrichment (Eₐₐ) | 5-15% | Must be measured accurately; serves as the precursor enrichment value. |
| Labeling Duration | 2 hours - several weeks | Short for fast turnover proteins (e.g., signaling); long for slow turnover (e.g., structural). |
| FSR (Liver) | 20-50 %/day | High turnover due to synthesis of secreted proteins. |
| FSR (Muscle) | 1-2 %/day | Slower, more stable structural protein pool. |
| FSR (Brain) | ~0.4 %/day | Generally slow turnover, but specific proteins can vary widely. |
Conclusion: A Powerful Tool for Biological Discovery
The use of this compound coupled with modern mass spectrometry provides a robust, sensitive, and highly quantitative method for investigating protein turnover in vivo. By carefully considering the experimental design, from tracer administration to sample processing, researchers can generate high-fidelity data that offers deep insights into the dynamic nature of the proteome. This approach is indispensable for understanding fundamental biology and for the development of novel therapeutics that target protein homeostasis pathways.
References
-
Price, J. C., et al. (2002). Stable isotope labelling in vivo as an aid to protein identification in peptide mass fingerprinting. Proteomics, 2(2), 157-163. Available from: [Link]
-
Paulussen, K. J. M., et al. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. Journal of Applied Physiology, 131(3), 1111-1122. Available from: [Link]
-
ANR. The Stable Isotope Labeling Kinetics (SILK) road to investigate human protein turnover in blood and cerebrospinal fluid. Available from: [Link]
-
Beynon, R. J., et al. (2005). Dynamics of Protein Turnover, a Missing Dimension in Proteomics. Molecular & Cellular Proteomics, 4(9), 1148-1158. Available from: [Link]
-
DeRatt, B. N., et al. (2020). Software Tool for Visualization and Validation of Protein Turnover Rates Using Heavy Water Metabolic Labeling and LC-MS. Metabolites, 10(10), 415. Available from: [Link]
-
Li, F., et al. (2011). Leucine nutrition in animals and humans: mTOR signaling and beyond. Amino Acids, 41(5), 1185-1193. Available from: [Link]
-
Paulussen, K. J. M., et al. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. ResearchGate. Available from: [Link]
-
Zecha, J., et al. (2019). Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives. Molecular & Cellular Proteomics, 18(Suppl 1), S4-S16. Available from: [Link]
-
Paulussen, K. J. M., et al. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. Illinois Experts. Available from: [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. (General reference, a direct URL to the specific concept of stable isotopic labeling is provided by other sources). Available from: [Link]
-
Wilkinson, D. J., et al. (2021). Evaluating the Leucine Trigger Hypothesis to Explain the Post-prandial Regulation of Muscle Protein Synthesis in Young and Older Adults: A Systematic Review. Frontiers in Nutrition, 8, 685165. Available from: [Link]
-
Wilkinson, D. J., et al. (2015). Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans. Physiological Reports, 3(7), e12433. Available from: [Link]
-
Sato, C., et al. (2019). SILK studies — capturing the turnover of proteins linked to neurodegenerative diseases. Nature Reviews Neurology, 15(8), 467-480. Available from: [Link]
-
Kaspar, H., et al. (2009). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Current Metabolomics, 2(1), 14-22. Available from: [Link]
-
Claydon, A. J., & Aebersold, R. (2018). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. The Analyst, 143(1), 24-36. Available from: [Link]
-
DeRatt, B. N., & Tabb, D. L. (2022). Protein turnover models for LC-MS data of heavy water metabolic labeling. Briefings in Bioinformatics, 23(2), bbac005. Available from: [Link]
-
University of Washington Proteomics Resource. Stable Isotope Labeling Strategies. Available from: [Link]
-
Guan, X., et al. (2023). Spatially resolved mapping of proteome turnover dynamics with subcellular precision. Nature Communications, 14(1), 7167. Available from: [Link]
-
Chromatography Online. Quality Control in GC–MS Analysis of Amino Acids. Available from: [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. Available from: [Link]
-
Buse, M. G., & Reid, S. S. (1975). Leucine. A possible regulator of protein turnover in muscle. The Journal of Clinical Investigation, 56(5), 1250-1261. Available from: [Link]
-
Schwalm, M. P., et al. (2021). LEVERAGING PROTEIN TURNOVER IN DRUG DISCOVERY: A PRACTICAL GUIDE. ResearchGate. Available from: [Link]
-
Li, Y., et al. (2015). Software for Quantitative Proteomic Analysis Using Stable Isotope Labeling and Data Independent Acquisition. Analytical Chemistry, 87(18), 9348-9355. Available from: [Link]
-
ScienceDaily. (2011). Dietary leucine may fight pre-diabetes, metabolic syndrome: Study shows improvements in animals with amino acid in diet. Available from: [Link]
-
Tölgyesi, Á., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1709. Available from: [Link]
-
DeRatt, B. N., & Tabb, D. L. (2022). Protein turnover models for LC-MS data of heavy water metabolic labeling. Briefings in Bioinformatics, 23(2), bbac005. Available from: [Link]
-
Gentsch, K., et al. (2022). Stable isotope labelling kinetics of neurofilament light. Brain. Available from: [Link]
-
Waters Corporation. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. Available from: [Link]
-
ResearchGate. Derivatization of amino acids analyzed by GCMS? Available from: [Link]
-
Ahmad, Y., et al. (2012). A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells. Molecular & Cellular Proteomics, 11(4), M111.011330. Available from: [Link]
-
Eurofins Discovery. Human Cell Based Protein Turnover Assays. Available from: [Link]
-
Pratt, J. M., et al. (2002). Turnover of the Human Proteome: Determination of Protein Intracellular Stability by Dynamic SILAC. Journal of Proteome Research, 1(2), 177-183. Available from: [Link]
-
Jira, T., & Pischetsrieder, M. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Separation Science, 33(9), 1293-1300. Available from: [Link]
-
Sato, C., et al. (2019). SILK studies - capturing the turnover of proteins linked to neurodegenerative diseases. Nature Reviews Neurology, 15(8), 467-480. Available from: [Link]
-
Eyers, C. E., et al. (2011). Protein turnover measurement using selected reaction monitoring-mass spectrometry (SRM-MS). Methods, 54(4), 395-403. Available from: [Link]
-
St. Jude Children's Research Hospital. (2022). Protein turnover information provides new insights and may guide researchers to more accurate Alzheimer's disease models. Available from: [Link]
-
Basak, J. K., et al. (2022). The impact of target turn-over on the translation of drug-target residence time to time-dependent antibacterial activity. RSC Chemical Biology, 3(3), 329-336. Available from: [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Protein turnover information provides new insights and may guide researchers to more accurate Alzheimer's disease models | St. Jude Research [stjude.org]
- 3. researchgate.net [researchgate.net]
- 4. The impact of target turn-over on the translation of drug-target residence time to time-dependent antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Stable Isotope Labeling Kinetics (SILK) road to investigate human protein turnover in blood and cerebrospinal fluid | ANR [anr.fr]
- 6. SILK studies — capturing the turnover of proteins linked to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SILK studies - capturing the turnover of proteins linked to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. liverpool.ac.uk [liverpool.ac.uk]
- 9. Leucine nutrition in animals and humans: mTOR signaling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. Frontiers | Evaluating the Leucine Trigger Hypothesis to Explain the Post-prandial Regulation of Muscle Protein Synthesis in Young and Older Adults: A Systematic Review [frontiersin.org]
- 14. Stable isotope labelling in vivo as an aid to protein identification in peptide mass fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein turnover models for LC-MS data of heavy water metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Step-by-step guide for using DL-Leucine-d10 as an internal standard in LC-MS.
Application Note: Precision Quantitation of Leucine in Biological Matrices using DL-Leucine-d10 Internal Standard by LC-MS/MS
Abstract
This application note details a robust, self-validating protocol for the absolute quantification of Leucine in plasma and cell culture media using This compound as a stable isotope-labeled internal standard (SIL-IS). Unlike traditional derivatization methods, this guide utilizes a HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) approach, preserving sample integrity and reducing preparation time. The protocol specifically addresses the "Deuterium Isotope Effect" on retention time and provides strategies to mitigate matrix-induced ionization suppression.
Introduction: The Necessity of Isotope Dilution
Leucine is a critical branched-chain amino acid (BCAA) regulating mTOR signaling and protein synthesis. Accurate quantification is essential for metabolic flux analysis and diagnosing Maple Syrup Urine Disease (MSUD).
However, LC-MS analysis of amino acids faces two hurdles:
-
Matrix Effects: Co-eluting phospholipids in plasma can suppress ionization efficiency.
-
Isobaric Interference: Leucine (131.17 Da) is isobaric with Isoleucine and Allo-isoleucine.
Why this compound?
Using a deuterated internal standard (
Technical Specifications & Compound Data
| Property | Analyte (Native) | Internal Standard (IS) |
| Compound Name | L-Leucine | This compound |
| CAS Number | 61-90-5 | 106972-44-5 |
| Formula | ||
| Molecular Weight | 131.17 g/mol | 141.23 g/mol |
| Precursor Ion | 132.1 m/z | 142.2 m/z |
| Solubility | Water, Dilute Acid | PBS, Water, Methanol |
| Stereochemistry | L-isomer (Physiological) | DL-racemate (Synthetic) |
Critical Note on Stereochemistry: this compound is a racemic mixture. In achiral chromatography (C18 or HILIC), the D- and L-forms co-elute as a single peak. This is perfectly acceptable for quantifying L-Leucine provided the column does not exhibit chiral selectivity.
Pre-Analytical Protocol
Stock Solution Preparation[1][2]
-
Primary Stock (10 mM): Dissolve 1.41 mg of this compound in 1.0 mL of 0.1 M HCl .
-
Why HCl? Acidic conditions improve stability and prevent bacterial growth compared to pure water.
-
-
Working Internal Standard (WIS): Dilute Primary Stock to 50 µM in Acetonitrile (ACN) .
-
Why ACN? This allows the WIS to act as the protein precipitation agent in the extraction step.
-
Sample Preparation (Protein Precipitation)
This "Crash & Shoot" method minimizes losses associated with SPE or LLE.
-
Aliquot: Transfer 50 µL of sample (Plasma/Serum/Media) to a 1.5 mL tube.
-
Spike & Precipitate: Add 200 µL of Working IS (50 µM in ACN) .
-
Ratio: 1:4 (Sample:Solvent) ensures >98% protein removal.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of supernatant to an autosampler vial containing an insert.
-
Injection: 2 µL.
LC-MS/MS Methodology
Chromatographic Conditions (HILIC)
Reverse Phase (C18) poorly retains polar amino acids without ion-pairing reagents (e.g., HFBA), which contaminate MS sources. HILIC is the superior choice for underivatized amino acids.
-
Column: Waters BEH Amide or Merck ZIC-HILIC (
mm, 1.7 µm). -
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 90% | Initial Hold |
| 1.0 | 90% | Isocratic Loading |
| 6.0 | 50% | Elution Gradient |
| 6.1 | 90% | Re-equilibration |
| 9.0 | 90% | Stop |
Mass Spectrometry Parameters (MRM)
Operate in ESI Positive mode.
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Type |
| L-Leucine | 132.1 | 86.1 | 15 | Quantifier |
| L-Leucine | 132.1 | 43.1 | 25 | Qualifier |
| This compound | 142.2 | 96.2 | 15 | IS Quantifier |
-
Mechanism:[3][4] The transition
corresponds to the immonium ion ( ). The analog generates a -immonium ion ( ), shifting the fragment from 86 to 96.
Workflow Visualization
Figure 1: Extraction & Analysis Workflow
This diagram outlines the "Crash & Shoot" protocol integrating the this compound standard.
Caption: Step-by-step protocol for integrating this compound into a protein precipitation workflow for LC-MS analysis.
Critical Discussion: The Deuterium Isotope Effect
One of the most nuanced aspects of using deuterated standards is the Chromatographic Isotope Effect .
-
The Phenomenon: Deuterium (
) is slightly less lipophilic than Hydrogen ( ) due to a shorter C-D bond length and lower polarizability. -
Reverse Phase (C18): Deuterated Leucine often elutes slightly earlier than native Leucine. If this separation is significant (>0.1 min), the IS may not experience the exact same matrix suppression as the analyte at the moment of ionization.
-
HILIC Advantage: In HILIC (as recommended here), the retention mechanism is based on partitioning into a water layer. The isotope effect is minimized or often reversed compared to C18, ensuring near-perfect co-elution.
Figure 2: Correction Mechanism Logic
This diagram illustrates how the IS corrects for matrix effects (Ion Suppression).
Caption: Mechanism of Isotope Dilution. Since Matrix Effects suppress both Analyte and IS equally (due to co-elution), the ratio remains constant.
Validation & Troubleshooting
Separation of Isomers (Critical)
Leucine, Isoleucine, and Allo-isoleucine are isobaric (Same MW). The MS cannot distinguish them by mass alone.
-
Requirement: Your LC gradient must chromatographically separate Leucine from Isoleucine.
-
Verification: Inject a "System Suitability Standard" containing both Leu and Ile. They must have baseline separation (
). If they co-elute, the -Leu IS will not correct for the Isoleucine contribution to the Leucine signal.
Cross-Talk Check
-
Blank Injection: Inject pure solvent after the highest standard.
-
Acceptance: Signal for Leu and Leu-d10 should be < 20% of the LLOQ (Lower Limit of Quantification).
-
-
IS Purity Check: Inject only the IS. Monitor the native Leucine transition (132->86).
-
Reason: Impure IS may contain native Leucine, artificially inflating calculated concentrations.
-
References
-
Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved February 6, 2026, from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Retention Time Effects. Retrieved February 6, 2026, from [Link]
Sources
Methods for conducting metabolic flux analysis with DL-Leucine-d10.
Application Note: High-Resolution Metabolic Flux Analysis of Protein Turnover Using DL-Leucine-d10
Abstract
This application note details the protocol for conducting Metabolic Flux Analysis (MFA) using this compound to quantify protein synthesis rates (Fractional Synthesis Rate, FSR) and whole-body protein turnover. While L-Leucine is the standard tracer, the use of this compound presents unique cost advantages and specific utility in racemic studies. This guide addresses the critical technical challenge of distinguishing the metabolically active L-isomer from the D-isomer, outlines the "Reciprocal Pool" model using
Introduction & Mechanistic Principles
The Leucine Model in MFA
Leucine is a Branched-Chain Amino Acid (BCAA) and a primary regulator of the mTOR pathway, making it the gold standard for protein turnover studies. Unlike other amino acids, Leucine’s transamination to
Expert Insight: In protein synthesis calculations, the true precursor pool is the intracellular amino acyl-tRNA pool. Sampling tissue to access this pool is invasive. However, intracellular Leucine equilibrates rapidly with intracellular KIC, which then diffuses into the plasma. Therefore, plasma KIC enrichment (specifically the L-derived KIC) is a more accurate surrogate for the intracellular precursor pool than plasma Leucine itself.
The this compound Specifics
-
Isotope Label: The d10 label typically involves deuteration of the isopropyl side chain (d7) and the
- carbon backbone (d3). -
The Racemic Challenge: Biological systems are stereoselective for L-Leucine. D-Leucine is generally not incorporated into mammalian protein but may be oxidized or cleared renally.
-
Mass Shift Logic:
-
Leucine-d10: Detectable as
. -
KIC-d9: During transamination, the
-amino group and the -hydrogen (deuterium in this case) are removed. Thus, the metabolically active KIC metabolite will appear as , not . This mass shift is a critical quality control checkpoint.
-
Visualizing the Metabolic Pathway
The following diagram illustrates the flux of this compound, highlighting the divergence of the D-isomer and the transamination of the L-isomer.
Caption: Figure 1: Metabolic fate of this compound. Note the reversible transamination of L-Leucine to KIC and the exclusion of D-Leucine from the protein pool.
Experimental Protocol
In Vivo Infusion (Primed Constant Infusion)
To achieve isotopic steady state (plateau) in the plasma precursor pool.
-
Catheterization: Insert catheters into the jugular vein (infusion) and carotid artery or femoral vein (sampling).
-
Tracer Preparation: Dissolve this compound in sterile saline (0.9%). Pass through a 0.22 µm filter.
-
Prime Dose: Administer a bolus (e.g., 4.0 mg/kg) to instantly raise the plasma enrichment to the target level (~5-10% MPE).
-
Constant Infusion: Immediately follow with a continuous infusion (e.g., 4.0 mg/kg/hr) for 4–6 hours.
-
Sampling:
-
Plasma: Collect 100 µL blood at t=0, 180, 200, 220, and 240 min (Steady State verification).
-
Tissue: Collect muscle biopsies at t=180 and t=240 min (or endpoint) to calculate the change in bound enrichment.
-
Sample Preparation
A. Plasma Extraction (Precursor Pool)
-
Add 50 µL plasma to 200 µL Sulfosalicylic Acid (SSA, 10%) or cold Acetone to precipitate proteins.
-
Vortex and centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant: Contains free amino acids (L-Leu, D-Leu) and KIC. Transfer to a GC vial.
-
Dry: Evaporate supernatant under nitrogen gas at 60°C.
B. Tissue Extraction (Product Pool)
-
Homogenize ~20 mg wet tissue in 500 µL 10% TCA (Trichloroacetic acid).
-
Centrifuge (14,000 x g, 10 min).
-
Supernatant: Intracellular free pool (save if needed).
-
Pellet: Bound protein.
-
-
Wash Pellet: Wash 2x with acetone to remove lipids and free AAs.
-
Hydrolysis: Resuspend pellet in 500 µL 6M HCl . Incubate at 110°C for 24 hours.
-
Dry: Evaporate the hydrolysate under nitrogen.
Derivatization & GC-MS Analysis
We utilize the MTBSTFA method to form tert-butyldimethylsilyl (tBDMS) derivatives. This yields stable [M-57]+ fragment ions ideal for SIM (Selected Ion Monitoring).
Derivatization Protocol
-
To the dried residue (plasma or hydrolyzed protein), add:
-
50 µL Acetonitrile [1]
-
50 µL MTBSTFA + 1% TBDMCS
-
-
Seal vial and incubate at 70°C for 60 minutes .
-
Cool to room temperature and transfer to GC autosampler vials.
GC-MS Parameters
-
Column: Agilent DB-5ms (or equivalent non-polar) for total Leucine.
-
Critical Note: To physically separate D- and L-Leucine, use a Chirasil-Val column. If using a standard DB-5 column, you measure Total Leucine.
-
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet: 250°C, Splitless (or 1:10 split for high concentrations).
-
Ion Source: Electron Impact (EI), 230°C.
SIM Acquisition Table
| Analyte | Derivative | Target Ion (m/z) | Description |
| L-Leucine (Tracee) | tBDMS | 302 | [M-57]+ fragment of natural Leucine |
| L-Leucine-d10 (Tracer) | tBDMS | 312 | [M-57]+ fragment of d10-Leucine |
| KIC (Tracee) | tBDMS-Oxime | 301 | [M-57]+ (Requires oximation step) |
| KIC-d9 (Metabolite) | tBDMS-Oxime | 310 | [M-57]+ (Loss of alpha-D) |
Note: For KIC analysis, an oximation step (Hydroxylamine HCl in Pyridine) prior to silylation is recommended for stability, though direct silylation often yields the enol-tBDMS form.
Data Analysis & Calculations
Calculating Enrichment (MPE)
Mole Percent Excess (MPE) is calculated from the ion abundance ratios (
Fractional Synthesis Rate (FSR)
The rate at which the tracer is incorporated into the bound protein pool.
- : Enrichment of Leucine in the protein hydrolysate (m/z 312/302).
-
: Enrichment of the precursor pool.
-
Standard: Plasma KIC enrichment (m/z 310/301).
-
Alternative: Plasma Leucine enrichment (m/z 312/302) multiplied by a correction factor (typically 0.8) to account for the intracellular gradient.
-
The DL-Correction Factor (Critical)
If using a non-chiral column with this compound: The MS detects Total Leucine .
-
Endogenous pool = L-Leucine (m/z 302).
-
Tracer pool = D-Leu-d10 + L-Leu-d10 (m/z 312).
-
Since D-Leu is not utilized, the measured enrichment in plasma overestimates the availability of L-Leu-d10 for synthesis.
-
Correction: If D-Leu clearance is assumed equal to L-Leu (unlikely) or if D-Leu accumulates, you must validate the L-isomer fraction using a chiral column for at least a subset of samples. Recommendation: Use Plasma KIC enrichment. Since D-Leucine does not transaminate to KIC efficiently in most tissues, the KIC pool represents the L-pathway exclusively.
Workflow Diagram
Caption: Figure 2: End-to-end workflow for this compound MFA.
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Foundational text on MFA and precursor pool logic).
-
Schwenk, W. F., et al. (1984). "Use of plasma KIC to estimate the intracellular leucine precursor pool." American Journal of Physiology-Endocrinology and Metabolism. (Establishes KIC as the superior surrogate).
-
Duan, Y., et al. (2016).[2] "The role of leucine and its metabolites in protein and energy metabolism."[2] Amino Acids.[2][3] (Mechanisms of Leucine/KIC).[4][5]
-
NIST Mass Spectrometry Data Center. "L-Leucine, 2TBDMS derivative Mass Spectrum." (Verification of m/z 302 ion).
-
Chaves, I., et al. (2022). "Metabolic flux analysis: a comprehensive review on sample preparation...". Metabolites. (General MFA protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 4. Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the level of dietary protein on the utilization of alpha-ketoisocaproate for protein synthesis [pubmed.ncbi.nlm.nih.gov]
Quantitative Proteomics Workflow Utilizing DL-Leucine-d10 Labeling: An Application Note
Introduction: The Imperative for Precise Protein Quantification
In the landscape of modern drug discovery and development, a profound understanding of cellular mechanics at the protein level is paramount. Quantitative proteomics, the large-scale measurement of protein abundance, provides a critical lens through which researchers can decipher disease mechanisms, identify novel drug targets, and validate therapeutic efficacy.[1][2] Among the various methodologies, metabolic labeling techniques stand out for their exceptional accuracy and reproducibility.[3] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful approach that introduces isotopically labeled amino acids into the entire proteome of living cells, creating an internal standard for precise relative quantification by mass spectrometry (MS).[4][5][6]
This application note details a robust workflow for quantitative proteomics utilizing the stable isotope-labeled amino acid DL-Leucine-d10. Leucine is an essential amino acid, making it an excellent choice for metabolic labeling as its incorporation into newly synthesized proteins is comprehensive.[7] The use of a deuterated (d10) variant provides a significant mass shift for clear differentiation in the mass spectrometer, while its metabolic pathway is well-characterized. This guide is designed for researchers, scientists, and drug development professionals seeking to implement a highly accurate and reliable method for comparative proteomic analysis.
Principle of this compound Metabolic Labeling
The core principle of this workflow is the differential labeling of two or more cell populations with "light" (natural abundance) and "heavy" (this compound) forms of the amino acid leucine. One cell population is cultured in a medium containing standard, unlabeled L-leucine, while the other is cultured in a medium where the standard leucine has been replaced with this compound. Over several cell divisions, the heavy leucine is incorporated into all newly synthesized proteins in the experimental cell line.[4][8]
Once labeling is complete, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control). The "light" and "heavy" cell populations are then combined, and the proteins are extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][9] Because the "light" and "heavy" peptides are chemically identical, they co-elute during chromatography. However, they are distinguishable in the mass spectrometer due to the mass difference conferred by the incorporated this compound. The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the corresponding "light" and "heavy" peptide pairs.
Workflow Overview
The experimental workflow can be conceptualized in four main stages: Cell Culture and Labeling, Sample Preparation, Mass Spectrometry Analysis, and Data Analysis. Each stage contains critical steps that ensure the integrity and accuracy of the final quantitative data.
Figure 1: A comprehensive workflow for quantitative proteomics using this compound labeling.
Detailed Protocols
Part 1: Cell Culture and Metabolic Labeling
Rationale: The success of the experiment hinges on the complete incorporation of the labeled amino acid into the proteome. This requires careful cell culture practices, including the use of specialized media and a sufficient adaptation period.
Materials:
-
Leucine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Leucine ("Light")
-
This compound ("Heavy")
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Line Adaptation:
-
Begin by culturing your chosen cell line in standard medium to ensure healthy growth.
-
Gradually adapt the cells to the leucine-free medium supplemented with dialyzed FBS. Dialyzed serum is critical as it has reduced levels of free amino acids that would compete with the labeled leucine.[8]
-
-
Preparation of Labeling Media:
-
Light Medium: Prepare the leucine-free medium supplemented with 10% dFBS, 1% Penicillin-Streptomycin, and the standard concentration of "light" L-Leucine.
-
Heavy Medium: Prepare the leucine-free medium supplemented with 10% dFBS, 1% Penicillin-Streptomycin, and "heavy" this compound at the same concentration as the "light" L-Leucine.
-
-
Metabolic Labeling:
-
Split the adapted cells into two populations.
-
Culture one population in the "Light Medium" and the other in the "Heavy Medium".
-
Allow the cells to undergo at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.[8][10] The exact duration will depend on the doubling time of your cell line.
-
-
Verification of Labeling Efficiency:
-
After the labeling period, harvest a small aliquot of cells from the "heavy" population.
-
Extract proteins, perform a quick in-solution digestion, and analyze by LC-MS/MS.[11]
-
Determine the percentage of incorporation by analyzing the peak areas of light and heavy peptides.[11] The incorporation efficiency should be >95% before proceeding with the experiment.
-
Part 2: Protein Extraction, Digestion, and Peptide Cleanup
Rationale: This phase aims to efficiently extract proteins from the combined cell populations and digest them into peptides suitable for mass spectrometry. Combining the samples early in the workflow minimizes experimental variability.[6]
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Ammonium bicarbonate
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 desalting spin columns
Protocol:
-
Cell Harvest and Lysis:
-
After experimental treatment, wash both "light" and "heavy" cell populations with ice-cold PBS and harvest.
-
Combine the cell pellets at a 1:1 ratio based on cell count or total protein amount.
-
Lyse the combined cell pellet in lysis buffer containing protease and phosphatase inhibitors on ice.
-
-
Protein Quantification and Preparation:
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the total protein concentration using a BCA assay.
-
-
Reduction, Alkylation, and Digestion:
-
Take a defined amount of protein (e.g., 100 µg) and reduce the disulfide bonds by adding DTT and incubating.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark.
-
Dilute the sample with ammonium bicarbonate to reduce the denaturant concentration.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.[12]
-
-
Peptide Desalting:
-
Acidify the peptide solution with TFA.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Part 3: LC-MS/MS Analysis
Rationale: The desalted peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument is programmed to acquire fragmentation data (MS/MS) for peptide identification and sequencing.
Protocol:
-
Peptide Resuspension: Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
LC Separation: Inject the peptide sample onto a reverse-phase HPLC column (e.g., a C18 column) and separate them using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry:
-
The eluting peptides are ionized (typically by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer operates in a data-dependent acquisition mode, where it cycles between acquiring a full MS scan and several MS/MS scans of the most intense precursor ions.
-
Part 4: Data Analysis
Rationale: The raw mass spectrometry data is processed using specialized software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms.
Figure 2: Data analysis pipeline for this compound labeled quantitative proteomics data.
Protocol:
-
Database Searching: Process the raw MS data using a software package such as MaxQuant or Proteome Discoverer. The software will search the MS/MS spectra against a protein sequence database to identify the peptides.[3]
-
Quantification: The software will also locate the "light" and "heavy" peptide pairs in the MS1 scans and calculate the ratio of their intensities.
-
Data Interpretation: The output will be a list of identified proteins and their corresponding heavy/light ratios. Further statistical analysis, such as t-tests and volcano plots, can be used to identify proteins that are significantly up- or down-regulated in response to the experimental treatment.
Data Presentation and Interpretation
Quantitative proteomics data is typically presented in tables and volcano plots to visualize the changes in protein expression.
Table 1: Example of Quantified Proteins in a Drug Treatment Study
| Protein ID | Gene Name | Description | Log2 (Treated/Control) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | 0.001 | Upregulated |
| P62258 | HSP90AB1 | Heat shock protein HSP 90-beta | -1.78 | 0.005 | Downregulated |
| Q06830 | BCL2L1 | Bcl-2-like protein 1 | -2.50 | 0.0005 | Downregulated |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.98 | 0.002 | Upregulated |
This table provides a clear summary of the key protein changes, their statistical significance, and the direction of regulation.
Trustworthiness and Self-Validation
The SILAC methodology, and by extension, the this compound workflow, has several built-in self-validating features:
-
Internal Standardization: Every peptide is quantified against its isotopic counterpart, minimizing errors from sample handling, digestion, and MS analysis.
-
Multiple Peptide Quantification: The quantification of a protein is typically based on the ratios of multiple peptides, providing a more robust and reliable measurement.
-
Reproducibility: The early combination of samples ensures that both the "light" and "heavy" proteomes are processed identically, leading to high reproducibility.
Conclusion
The quantitative proteomics workflow utilizing this compound labeling is a highly accurate and robust method for dissecting the complexities of the cellular proteome. By providing detailed, step-by-step protocols and explaining the rationale behind each experimental choice, this application note serves as a comprehensive guide for researchers aiming to leverage this powerful technique in their drug development and biological research endeavors. The precision and reliability of this method can significantly accelerate the identification of therapeutic targets and the elucidation of drug mechanisms of action.
References
- Chen, X., Wei, S., Ji, Y., Guo, X., & Yang, F. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. PROTEOMICS, 15(18), 3175–3192.
- Prasad, B., & Unadkat, J. D. (2014). Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine. The AAPS Journal, 16(4), 674–685.
- de Godoy, L. M. F., Olsen, J. V., de Souza, G. A., Li, G., Mortensen, P., & Mann, M. (2006). Quantitative proteomics of average yeast cells. Genome Biology, 7(10), R91.
- Li, Z., & Li, L. (2018). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical Chemistry, 90(1), 25–40.
- Meissner, F., & Mann, M. (2014). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 2, 11.
-
JoVE. (2022). Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview. Retrieved from [Link]
- Zhang, T., & Li, Z. (2019). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Proteomics, 19(10), e1800208.
- Jiang, H., & English, A. M. (2002). Quantitative analysis of the yeast proteome by incorporation of isotopically labeled leucine. Journal of Proteome Research, 1(4), 345–350.
-
G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link]
-
Animated biology with arpan. (2022). Stable isotope labeling by amino acids in cell culture | applications of SILAC. Retrieved from [Link]
-
Atlas Antibodies. (2022). How to: quantitative proteomics with stable isotope standard protein epitope signature tags. Retrieved from [Link]
- Sánchez, B., Zúñiga, M., González-Candelas, F., de los Reyes-Gavilán, C. G., & Margolles, A. (2008). Labeling of Bifidobacterium longum Cells with 13C-Substituted Leucine for Quantitative Proteomic Analyses. Applied and Environmental Microbiology, 74(16), 5226–5229.
-
Thermo Fisher Scientific. (2018). How to Use video for SILAC metabolic labeling using mass spectromety. Retrieved from [Link]
-
ResearchGate. (n.d.). Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer. Retrieved from [Link]
- Li, Y., & Li, L. (2012). N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. Analytical Chemistry, 84(10), 4437–4444.
- Shufang, L., Xuejiao, X., Haojie, L., & Pengyuan, Y. (2008). Development of Deuterated-Leucine Labeling with Immunoprecipitation to Analyze Cellular Protein Complex.
-
ResearchGate. (n.d.). A schematic of SILAC (using leucine) and ICAT labeling strategies. Retrieved from [Link]
-
Silantes. (2023). Comparing iTRAQ, TMT and SILAC. Retrieved from [Link]
- Gstaiger, M., & Aebersold, R. (2009). Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research. Molecular BioSystems, 5(10), 1163–1172.
- Zhang, J., & Li, Z. (2004). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in Molecular Biology, 250, 179–191.
- Holmes, W. E., Angel, T. E., & Petyuk, V. A. (2015). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Analytical and Bioanalytical Chemistry, 407(23), 7089–7098.
-
Technology Networks. (2023). Applications of Proteomics in Drug Discovery. Retrieved from [Link]
- Smith, E. M., & del Giorgio, P. A. (2003). The Leucine Incorporation Method Estimates Bacterial Growth Equally Well in Both Oxic and Anoxic Lake Waters. Applied and Environmental Microbiology, 69(11), 6523–6531.
- Welle, K. A., Zhang, T., & Li, Z. (2019). Time-resolved Analysis of Proteome Dynamics by Tandem Mass Tags and Stable Isotope Labeling in Cell Culture (TMT-SILAC) Hyperplexing. Journal of Visualized Experiments, (148), e59891.
- Coligan, J. E., Dunn, B. M., Ploegh, H. L., Speicher, D. W., & Wingfield, P. T. (Eds.). (2001). Current protocols in protein science. John Wiley & Sons.
-
University of California, Davis. (n.d.). In-gel Digestion Protocol for Mass Spec. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified depiction of intravenously infused d10-leucine metabolism in skeletal muscle. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic Labeling of Proteins for Proteomics. Retrieved from [Link]
-
ResearchGate. (n.d.). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. Retrieved from [Link]
- Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, L. (2020). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Molecules, 25(11), 2633.
-
AZoLifeSciences. (2023). How Leucine Boosts Cellular Energy Production. Retrieved from [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. selectscience.net [selectscience.net]
- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. youtube.com [youtube.com]
- 10. creative-proteomics.com [creative-proteomics.com]
- 11. youtube.com [youtube.com]
- 12. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust GC-MS Protocol for the Derivatatization and Chiral Analysis of DL-Leucine-d10
Introduction
DL-Leucine-d10, a stable isotope-labeled form of the essential amino acid leucine, serves as a critical internal standard in metabolomics, pharmacokinetic studies, and nutritional research. Its use allows for precise quantification of endogenous leucine and its metabolites, mitigating variability from sample preparation and instrument response. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of amino acids due to its high resolution and sensitivity.[1][2] However, the inherent polarity and low volatility of amino acids necessitate a derivatization step to enable their passage through the GC column.[3][4] This application note provides a detailed, field-proven protocol for the silylation-based derivatization and subsequent GC-MS analysis of this compound, with a special focus on achieving chiral separation of its D- and L-enantiomers.
The causality behind this experimental design is rooted in the need for a method that is not only accurate and reproducible but also capable of distinguishing between the stereoisomers of leucine. The D- and L-forms of amino acids can have vastly different biological activities, and their accurate quantification is often crucial.[5][6] Silylation is a widely adopted derivatization technique for amino acids as it effectively replaces active hydrogens on polar functional groups with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, thereby increasing volatility and thermal stability.[2][4]
Section 1: The "Why": Foundational Principles of the Method
The successful GC-MS analysis of amino acids hinges on effective derivatization. Amino acids in their native form are zwitterionic and possess high polarity, making them unsuitable for direct GC analysis where they would likely decompose in the hot injector port or fail to elute from the column.[3] Derivatization converts these polar functional groups (amine and carboxylic acid) into less polar, more volatile derivatives.
For this protocol, we have selected N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent. The choice of MSTFA is deliberate; it is a strong silylating agent that reacts efficiently with the active hydrogens on both the amino and carboxyl groups of leucine.[3] The by-products of the MSTFA reaction are volatile and typically elute with the solvent front, minimizing interference with the analyte peaks.[3]
To achieve the critical separation of the D- and L-enantiomers of leucine-d10, a chiral stationary phase is employed in the gas chromatograph.[5][6] These phases create a chiral environment within the column, allowing for differential interaction with the two enantiomers and resulting in their separation.[6] This is essential for studies where the stereochemistry of leucine is of interest.
Section 2: Experimental Workflow and Logical Flow
The entire analytical process, from sample receipt to final data analysis, follows a logical and streamlined progression designed to ensure data integrity and reproducibility.
Figure 1: Overall experimental workflow from sample preparation to data analysis.
Section 3: Detailed Experimental Protocols
This section provides a step-by-step methodology for the derivatization and GC-MS analysis of this compound.
Reagents and Materials
-
This compound standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetonitrile (Anhydrous, GC-grade)
-
Reacti-Vials™ or equivalent glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., Chirasil-Val)
Sample Preparation and Derivatization Protocol
Rationale: This two-step process first ensures the sample is free of water, which can interfere with the silylation reaction, and then efficiently converts the non-volatile amino acid into a volatile derivative suitable for GC analysis.[4]
-
Sample Aliquoting: Accurately transfer a known volume or weight of the sample (e.g., plasma, cell extract) into a clean reaction vial.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample. This will serve as the internal standard for the quantification of endogenous leucine.
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. It is critical to remove all traces of water.
-
Reagent Addition: To the dried sample residue, add 100 µL of anhydrous acetonitrile followed by 100 µL of MSTFA.
-
Reaction: Tightly cap the vial and heat at 100°C for 30-60 minutes.[7] The optimal time may need to be determined empirically for specific sample matrices.
-
Cooling: Allow the vial to cool to room temperature before opening. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
Justification of Parameters: The chosen parameters are optimized for the separation of the derivatized leucine enantiomers and their sensitive detection by the mass spectrometer. The temperature program is designed to provide good resolution of the peaks of interest while minimizing the total run time.
| Parameter | Value | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | Chirasil-L-Val (or equivalent chiral phase), 25 m x 0.25 mm ID, 0.16 µm film thickness | Enables the separation of D- and L-enantiomers.[5] |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Maintains consistent separation conditions. |
| Oven Program | Initial: 100 °C, hold for 2 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp 1: 5 °C/min to 150 °C | A gentle ramp to separate early eluting compounds. | |
| Ramp 2: 20 °C/min to 250 °C, hold for 5 min | A faster ramp to elute the derivatized leucine and clean the column. | |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temp. | 150 °C | Maintains mass accuracy. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Standard energy for EI, leading to extensive and consistent fragmentation. |
| Scan Range | m/z 50-500 | Covers the expected mass range of the derivatized leucine fragments. |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity and quantification. |
Section 4: Data Analysis and Interpretation
Upon completion of the GC-MS run, the resulting chromatogram will show peaks corresponding to the derivatized D- and L-leucine-d10.
-
Peak Identification: The identity of the peaks can be confirmed by comparing their mass spectra to a reference library, such as the NIST Mass Spectral Library.[8][9][10] The silylated leucine will produce characteristic fragment ions.
-
Quantification: For quantitative analysis, the peak areas of the D- and L-leucine-d10 enantiomers are integrated. The ratio of the peak area of the endogenous (non-labeled) leucine to the peak area of the corresponding deuterated internal standard is then used to calculate the concentration of the endogenous analyte. This stable-isotope dilution method provides high accuracy and precision by correcting for variations in sample handling and instrument response.
Section 5: Method Validation and Trustworthiness
To ensure the reliability of the analytical results, a thorough method validation should be performed. This self-validating system should adhere to established guidelines for analytical method validation.[11][12][13]
Key validation parameters to be assessed include:
-
Linearity: A calibration curve should be constructed by analyzing a series of standards at different concentrations. The response should be linear over the expected concentration range of the samples.
-
Accuracy and Precision: The accuracy of the method can be determined by analyzing quality control samples with known concentrations. Precision is assessed by repeatedly analyzing the same sample to determine the variability of the results.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.
-
Specificity: The method's ability to selectively measure the analyte in the presence of other components in the sample matrix should be evaluated.
Section 6: Conclusion
This application note provides a comprehensive and robust protocol for the derivatization and GC-MS analysis of this compound. By following the detailed steps for silylation and employing a chiral GC column, researchers can achieve accurate and precise quantification of both the D- and L-enantiomers of leucine. The principles and methodologies described herein are grounded in established analytical chemistry and are designed to provide a trustworthy and self-validating system for demanding research applications in metabolomics, drug development, and nutritional science.
References
-
Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Journal of Chromatography B, 1179, 122829. [Link]
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
-
Jitaru, P. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 635-647. [Link]
-
Wang, Y., et al. (2009). Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. Journal of Chromatography B, 877(29), 3536-3540. [Link]
-
Wittmann, C., et al. (2004). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Biotechnology and Bioengineering, 87(6), 723-734. [Link]
-
Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-9. [Link]
-
ResearchGate. (2016). Derivatization of amino acids analyzed by GCMS?. [Link]
-
Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. [Link]
-
ResearchGate. (2015). Validation of Amino Acid Analysis Methods. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Recommended Practice Guide. [Link]
-
Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 7(1), 12. [Link]
-
Armstrong, D. W., et al. (1993). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 881-886. [Link]
-
National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. [Link]
-
ResearchGate. (2013). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. [Link]
-
National Institute of Standards and Technology. (2023). A User Guide for the NIST Database Infrastructure for Mass Spectrometry (DIMSpec) Tool Set. [Link]
-
UBB. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]
-
Jordi Labs. (n.d.). NIST/EPA/NIH Mass Spectral Library Compound Scoring. [Link]
-
Baskal, S., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1714. [Link]
-
National Institutes of Health. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]
-
Cerno Bioscience. (n.d.). NIST 23 Mass Spectral Library. [Link]
-
ACS Publications. (2021). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. [Link]
-
ResearchGate. (2014). Validation of an HPLC method for the determination of amino acids in feed. [Link]
-
PubMed. (2003). Validation of amino acid analysis methods. [Link]
Sources
- 1. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 9. jordilabs.com [jordilabs.com]
- 10. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of amino acid analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Protein-Protein Interactions Using DL-Leucine-d10 Metabolic Labeling
Introduction: A Novel Approach for In-Depth Interactome Analysis
The intricate dance of proteins within a cell governs nearly all biological processes. Understanding the dynamic network of protein-protein interactions (PPIs) is therefore fundamental to deciphering cellular function in both health and disease, and is a cornerstone of modern drug development. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has emerged as a powerful and accurate mass spectrometry (MS)-based technique for the quantitative analysis of proteomes, offering a robust platform to investigate PPIs.[1][2] Traditionally, SILAC experiments have relied on expensive ¹³C and ¹⁵N-labeled arginine and lysine. This application note presents a detailed guide and validated protocols for the use of DL-Leucine-d10, a deuterated racemic mixture of leucine, as a cost-effective and reliable alternative for quantitative PPI studies.
Leucine is an essential amino acid, ensuring its incorporation into newly synthesized proteins.[] The use of a deuterated variant provides a distinct mass shift for MS-based quantification.[4] A critical consideration for using a racemic mixture is the metabolic fate of the D-isomer. In mammalian cells, D-amino acid oxidase (DAO) can convert D-leucine to its corresponding α-keto acid, which can then be transaminated to L-leucine, making it available for protein synthesis.[5][6][7] This metabolic conversion allows for the effective utilization of the D-leucine-d10 from the this compound mixture for labeling.
This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and step-by-step protocols to successfully implement this compound-based SILAC for the quantitative analysis of protein-protein interactions.
Scientific Principles and Experimental Rationale
The core principle of SILAC is the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population.[1] This creates a proteome that is chemically identical to an unlabeled ("light") proteome but distinguishable by mass spectrometry. For PPI analysis, two cell populations are cultured in media containing either the light (unlabeled) or heavy (this compound) form of leucine. Following differential stimulation or genetic perturbation, the cell populations are combined, and the protein of interest is purified along with its interaction partners. The ratio of heavy to light peptides in the mass spectrometer then provides a precise quantitative measure of the change in interaction partners between the two conditions.
Why this compound?
-
Cost-Effectiveness: Deuterated amino acids are generally more economical to synthesize than their ¹³C and ¹⁵N counterparts, making large-scale quantitative proteomics experiments more accessible.
-
Essential Amino Acid: As an essential amino acid, leucine cannot be synthesized by mammalian cells and must be acquired from the culture medium, ensuring efficient incorporation of the labeled form.[]
-
High Isotopic Purity: Commercially available this compound typically has a high degree of deuteration, leading to a clear mass shift and accurate quantification.
Key Experimental Considerations:
-
Metabolic Conversion of D-Leucine: The efficiency of the D- to L-leucine conversion can vary between cell lines depending on the expression and activity of D-amino acid oxidase. It is advisable to confirm the labeling efficiency in the specific cell line being used.
-
Chromatographic Shift: Deuterated peptides may exhibit a slight shift in retention time during reverse-phase liquid chromatography compared to their non-deuterated counterparts.[8] Modern data analysis software can typically account for this shift, but it is an important factor to be aware of during data processing.
-
Complete Labeling: Achieving near-complete incorporation of the heavy amino acid is crucial for accurate quantification. This is typically accomplished by passaging the cells for at least five to six doublings in the SILAC medium.[4][8]
Experimental Workflow Overview
The overall workflow for a quantitative PPI study using this compound SILAC coupled with affinity purification-mass spectrometry (AP-MS) is depicted below.
Figure 1. Workflow for quantitative PPI analysis using this compound SILAC and AP-MS.
Detailed Protocols
Part 1: SILAC Labeling of Mammalian Cells with this compound
This protocol describes the metabolic labeling of two cell populations for a typical SILAC experiment.
Materials:
-
Mammalian cell line of interest
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-leucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Leucine (light)
-
This compound (heavy)
-
Penicillin-Streptomycin solution
-
Complete cell culture medium (for initial cell expansion)
-
Sterile cell culture flasks, plates, and consumables
Protocol:
-
Preparation of SILAC Media:
-
Light Medium: Reconstitute the leucine-deficient medium according to the manufacturer's instructions. Supplement with dFBS to the desired concentration (e.g., 10%), Penicillin-Streptomycin, and "light" L-Leucine to the normal physiological concentration (e.g., 105 mg/L for DMEM).
-
Heavy Medium: Reconstitute the leucine-deficient medium as above. Supplement with dFBS, Penicillin-Streptomycin, and "heavy" this compound at the same concentration as the light leucine.
-
Filter-sterilize both media using a 0.22 µm filter and store at 4°C.
-
-
Cell Adaptation and Labeling:
-
Culture the cells in standard complete medium until they reach approximately 80% confluency.
-
Split the cells into two populations. One population will be cultured in the "light" SILAC medium, and the other in the "heavy" SILAC medium.
-
Culture the cells for at least five to six passages (cell doublings) in their respective SILAC media to ensure complete incorporation of the labeled amino acid.[4][8]
-
Monitor cell morphology and doubling time to ensure that the SILAC medium does not adversely affect cell health.
-
-
Verification of Labeling Efficiency (Optional but Recommended):
-
After 5-6 passages, harvest a small aliquot of the "heavy" labeled cells.
-
Lyse the cells, digest the proteins with trypsin, and analyze the peptides by LC-MS/MS.
-
Determine the percentage of leucine-containing peptides that have incorporated the d10 label. The incorporation efficiency should be >97% for accurate quantification.
-
Part 2: Affinity Purification-Mass Spectrometry (AP-MS) for PPI Analysis
This protocol outlines the immunoprecipitation of a bait protein and its interacting partners from the SILAC-labeled cell lysates.
Materials:
-
SILAC-labeled cell populations (light and heavy)
-
Antibody specific to the bait protein, conjugated to magnetic or agarose beads
-
Control IgG-conjugated beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Protein quantification assay (e.g., BCA assay)
Protocol:
-
Experimental Treatment:
-
Perform the desired experimental perturbation on one of the SILAC-labeled cell populations (e.g., drug treatment on the "heavy" labeled cells, while the "light" labeled cells serve as the control).
-
-
Cell Lysis and Protein Quantification:
-
Harvest both the "light" and "heavy" cell populations.
-
Lyse the cells in an appropriate lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Lysate Mixing and Immunoprecipitation:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 1 mg of each). This is a critical step for accurate quantification.[9]
-
Add the antibody-conjugated beads to the mixed lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
As a negative control, perform a parallel immunoprecipitation with control IgG-conjugated beads.
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specific binders. The number and stringency of washes may need to be optimized for the specific interaction being studied.
-
Elute the bait protein and its interactors from the beads using an appropriate elution buffer.
-
Part 3: Sample Preparation for Mass Spectrometry and Data Analysis
This protocol describes the preparation of the eluted protein complexes for LC-MS/MS analysis.
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting columns
Protocol:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the eluted proteins in 8 M urea.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with IAA.
-
-
In-solution Tryptic Digestion:
-
Dilute the urea concentration to less than 2 M.
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using C18 columns according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).[10]
-
-
Data Analysis:
-
Process the raw MS data using a software package that supports SILAC quantification, such as MaxQuant, Proteome Discoverer, or FragPipe.[2][10]
-
The software will identify peptides and quantify the heavy/light ratios for each identified protein.
-
Filter the data to identify specific interaction partners that show a significant change in their heavy/light ratio upon experimental treatment.
-
Data Interpretation and Quantitative Analysis
The primary output of a SILAC-AP-MS experiment is a list of proteins with their corresponding heavy/light (H/L) ratios.
| Protein ID | Gene Name | H/L Ratio | -log10(p-value) | Description |
| P01234 | BaitX | 1.05 | 8.5 | Bait protein |
| Q56789 | InteractorA | 3.12 | 5.2 | Treatment-induced interactor |
| P98765 | InteractorB | 0.35 | 4.8 | Treatment-repressed interactor |
| O12345 | Non-specific | 1.01 | 0.5 | Non-specific binder |
Table 1. Example of quantitative data from a this compound SILAC-AP-MS experiment.
-
Bait Protein: The bait protein should ideally have an H/L ratio close to 1, indicating equal recovery from both cell populations.
-
Specific Interactors: Proteins that are specifically enriched or depleted in the treatment condition will have H/L ratios significantly different from 1.
-
Non-specific Binders: Proteins that bind non-specifically to the beads or antibody will have H/L ratios close to 1.
A volcano plot is a useful visualization to identify proteins with both statistically significant and biologically meaningful changes in their interaction profile.
Figure 2. Logic for identifying significant interactors from quantitative proteomics data.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Labeling | Insufficient number of cell doublings. | Passage cells for at least 5-6 doublings in SILAC medium. Verify labeling efficiency by MS. |
| High Background | Insufficient washing during IP. Non-specific antibody binding. | Optimize wash buffer composition and number of washes. Use a high-quality, specific antibody and a proper IgG control. |
| Poor Bait Recovery | Inefficient antibody. Bait protein is in a complex that masks the epitope. | Test different antibodies. Use a denaturing lysis buffer if necessary, but this may disrupt interactions. |
| H/L Ratios Skewed | Inaccurate mixing of light and heavy lysates. | Carefully quantify protein concentrations and mix lysates 1:1.[9] |
Conclusion
The use of this compound in SILAC-based quantitative proteomics offers a robust and cost-effective method for the in-depth analysis of protein-protein interactions. By following the detailed protocols and considering the key experimental factors outlined in this application note, researchers can confidently identify and quantify dynamic changes in protein interaction networks, providing valuable insights into cellular signaling, disease mechanisms, and potential therapeutic targets.
References
-
The Science Behind D-Leucine: Mechanism of Action and Metabolism. (2026, January 23). SelfDecode.[Link]
-
Patti, M. E., et al. (2000). Metabolic Regulation by Leucine of Translation Initiation Through the mTOR-Signaling Pathway by Pancreatic β-Cells. Diabetes, 49(1), 139-146. [Link]
-
D-amino acid oxidase. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Attia, P. (2020, February 11). How amino acids like leucine drive mTOR and affect muscle mass. Peter Attia MD.[Link]
-
Sacchi, S., et al. (2021). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 8, 645335. [Link]
-
Kirchman, D. L. (1996). Leucine incorporation and its potential as a measure of protein synthesis by bacteria in natural aquatic systems. Marine Ecology Progress Series, 136, 303-309. [Link]
-
Zhang, Y., et al. (2009). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In Methods in Molecular Biology (Vol. 527, pp. 209-222). Humana Press. [Link]
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]
-
Animated biology with Arpan. (2022, December 1). Stable isotope labeling by amino acids in cell culture | applications of SILAC [Video]. YouTube. [Link]
-
Wang, X., & Huang, L. (2011). Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry. In Methods in Molecular Biology (Vol. 752, pp. 247-260). Humana Press. [Link]
-
Duan, Y., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Physiology, 14, 1165048. [Link]
-
Bendall, S. C., et al. (2008). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics, 7(9), 1587-1597. [Link]
-
SILAC: A General Workflow for Improved Mass Spectrometry. (2018, April 13). G-Biosciences.[Link]
-
Stable isotope labeling by amino acids in cell culture. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Chen, X., et al. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(18), 3175-3192. [Link]
-
SILAC Quantitation. (n.d.). UT Southwestern Proteomics Core.[Link]
-
Leucine. (n.d.). MetwareBio.[Link]
-
Hagiya, Y., et al. (2007). Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine. Journal of Applied Physiology, 102(5), 1863-1869. [Link]
-
Groves, J. A., et al. (2020). SILAC-BioID-MS/MS strategy used to identify the basal and oxidative stress-dependent interactome of OGA. Data in Brief, 33, 106511. [Link]
-
Lundholm, K., & Scherstén, T. (1975). Incorporation of leucine into human skeletal muscle proteins. Acta Physiologica Scandinavica, 93(4), 433-441. [Link]
-
The workflows for AP-MS combined with SILAC or chemical cross-linking... (n.d.). ResearchGate.[Link]
-
May, D. G., et al. (2018). BioID as a Tool for Protein-Proximity Labeling in Living Cells. Journal of Visualized Experiments, (134), 57143. [Link]
-
Hamada, Y., et al. (2007). Role of renal d-amino-acid oxidase in pharmacokinetics of d-leucine. American Journal of Physiology-Renal Physiology, 292(5), F1541-F1548. [Link]
-
Liang, S., et al. (2008). Development of Deuterated-Leucine Labeling with Immunoprecipitation to Analyze Cellular Protein Complex. Journal of Proteomics & Bioinformatics, 1(6), 293-301. [Link]
-
Porter, D. J., & Bright, H. J. (1976). Active site chlorination of D-amino acid oxidase by N-chloro-D-leucine. The Journal of Biological Chemistry, 251(19), 6150-6153. [Link]
-
APPLE-MS: A affinity purification-mass spectrometry method assisted by PafA-mediated proximity labeling. (2025, May 9). bioRxiv.[Link]
-
Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 9(11), 2539-2554. [Link]
-
de Munter, S., et al. (2018). Split-BioID — Proteomic Analysis of Context-specific Protein Complexes in Their Native Cellular Environment. Journal of Visualized Experiments, (134), 57143. [Link]
-
Wu, Y., et al. (2023). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. bioRxiv. [Link]
Sources
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Application Note: High-Sensitivity LC-MS/MS Quantification of DL-Leucine-d10 in Human Plasma
This Application Note is structured to guide researchers through the rigorous quantification of DL-Leucine-d10, typically used as a metabolic tracer or exogenous marker, in human plasma.
Executive Summary
This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound (Leu-d10) in human plasma. Unlike endogenous amino acid analysis, this method focuses on the specific detection of the heavy isotope tracer (
Key Technical Advantages:
-
Isobaric Resolution: Chromatographic separation of Leucine-d10 from Isoleucine-d10 (and their endogenous counterparts) to prevent cross-interference.
-
Minimal Matrix Effect: Utilization of a Hydrophilic Interaction Liquid Chromatography (HILIC) amide phase eliminates the need for ion-pairing reagents (e.g., HFBA), preserving mass spectrometer sensitivity and cleanliness.
-
True Matrix Calibration: Exploits the absence of natural d10-Leucine in humans to allow calibration curves prepared directly in pooled human plasma, ensuring maximum matrix compatibility.
Strategic Method Design
The Challenge of Leucine Analysis
Quantifying Leucine presents two primary analytical hurdles:
-
Isobaric Interference: Leucine and Isoleucine are structural isomers (same mass). Mass spectrometry alone cannot distinguish them; they must be separated chromatographically.[1]
-
Polarity: As a zwitterionic small molecule, Leucine retains poorly on standard C18 columns without derivatization or toxic ion-pairing reagents.
The Solution: HILIC-MS/MS
We utilize a HILIC-Amide stationary phase. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds via a water-rich layer on the stationary phase surface. This allows for:
-
Direct analysis of underivatized amino acids.
-
Superior separation of Leucine and Isoleucine compared to C18.
-
Compatibility with high-organic mobile phases, enhancing desolvation and MS sensitivity.
Chiral Consideration (DL-Leucine)
-
Standard Protocol (Achiral): The method described below uses an achiral HILIC column. It quantifies Total this compound . In most metabolic flux studies using racemic tracers, total enrichment is the primary endpoint.
-
Advanced Note: If distinguishing D-Leucine-d10 from L-Leucine-d10 is biologically critical, a chiral column (e.g., Crownpak CR-I(+)) is required. (See Section 6: Expert Insights).
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (Isotopic purity >98%).
-
Internal Standard (IS): L-Leucine-
or L-Leucine- .-
Note: Do not use d0-Leucine as IS, as it is endogenous. Do not use d10 as IS, as it is the analyte.
-
-
Matrix: Pooled Human Plasma (K2EDTA or Lithium Heparin).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[2]
Solution Preparation
-
Stock Solution (1 mg/mL): Dissolve this compound in 0.1 M HCl (improves solubility and stability). Store at -20°C.
-
Internal Standard Spiking Solution (IS-Spike): Dilute
-Leucine to 5 µg/mL in 100% ACN. -
Calibration Standards: Spike this compound into blank human plasma to create a curve: 0.5, 1, 5, 10, 50, 100 µM.
-
Why Plasma? Since d10-Leu is not naturally present, human plasma is a valid "blank" matrix, offering the most accurate correction for matrix effects.
-
Sample Preparation (Protein Precipitation)
The "Dilute and Shoot" method is optimized for high throughput and recovery.
-
Aliquot: Transfer 50 µL of plasma sample (or Standard/QC) to a 1.5 mL centrifuge tube.
-
Precipitation: Add 200 µL of IS-Spike Solution (Cold ACN containing
-Leu).-
Ratio: 1:4 (Plasma:Organic) ensures >98% protein removal.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing a glass insert.
-
Injection: Inject 2 µL into the LC-MS/MS.
LC-MS/MS Conditions
Chromatographic Parameters
-
Column: Waters XBridge Amide (or equivalent HILIC Amide), 2.1 x 100 mm, 3.5 µm.
-
Column Temp: 35°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 90 | Initial Hold (Equilibration) |
| 1.00 | 90 | Injection / Loading |
| 6.00 | 60 | Linear Gradient (Elution) |
| 6.10 | 90 | Return to Initial |
| 10.00 | 90 | Re-equilibration (Critical for HILIC) |
Mass Spectrometry Parameters (MRM)
-
Source: Electrospray Ionization (ESI) Positive Mode.[3]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
MRM Transitions Table:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| This compound | 142.2 | 96.2 | 18 | Quantifier |
| This compound | 142.2 | 78.2 | 25 | Qualifier |
| Leucine- | 138.2 | 89.1 | 18 | Internal Standard |
| Endogenous Leucine (d0)* | 132.1 | 86.1 | 16 | Monitor (Optional) |
-
Mechanism:[4] The transition
corresponds to the immonium ion. Leucine-d10 retains deuteriums on the side chain and alpha-carbon during fragmentation. -
Note: Endogenous Leucine (d0) is monitored only to verify separation from Isoleucine; it is not used for d10 quantification.
Workflow Visualization
Experimental Workflow
The following diagram outlines the critical path from plasma collection to data acquisition.
Figure 1: End-to-end workflow for this compound quantification. Critical Control Points (Red) indicate steps where error is most likely to occur (Precipitation efficiency and Isomer separation).
Validation & Quality Control
To ensure Scientific Integrity , the method must be self-validating.
System Suitability Test (SST)
Before every run, inject a "Resolution Mixture" containing Leucine, Isoleucine, and Allo-isoleucine (1 µM each).
-
Requirement: Baseline resolution (
) between Leucine and Isoleucine. If peaks merge, the quantification of d10-Leu will be compromised by potential d10-Ile interferences (if present) or ion suppression.
Linearity and Range
-
Range: 0.5 µM to 100 µM.
-
Curve Fitting: Linear regression (
weighting). -
Acceptance:
; Accuracy of standards (20% at LLOQ).
Matrix Effects
Because we use human plasma for the curve, matrix effects are largely compensated. However, to verify:
-
Post-Column Infusion: Infuse d10-Leu constant flow while injecting blank plasma.
-
Observation: Look for dips (suppression) or peaks (enhancement) at the Leucine retention time. HILIC methods generally show less suppression for amino acids than C18.
Expert Insights (Troubleshooting & Optimization)
1. The "Cross-Talk" Phenomenon:
-
Issue: High concentrations of endogenous Leucine (d0) can sometimes contribute to the d10 channel if the mass resolution is poor or if there are impurities.
-
Check: Inject a high concentration d0-Leucine standard (e.g., 500 µM). Monitor the 142->96 transition. Signal should be < 20% of the LLOQ of d10.
2. HILIC Equilibration:
-
Insight: HILIC columns require longer equilibration times than C18. The "water layer" must re-establish. Ensure the re-equilibration step (100% Mobile Phase B equivalent) is at least 3-4 minutes between injections.
3. Chiral Separation (If required):
-
If your study specifically differentiates D-Leucine-d10 from L-Leucine-d10, replace the HILIC column with a Crown ether column (e.g., Daicel Crownpak CR-I(+)).
-
Conditions: Mobile phase is typically aqueous Perchloric Acid (pH 1.5) with low organic content. This requires a different LC setup (Isocratic) and lower temperature (10-25°C).
4. Deuterium Exchange:
-
Hydrogen-Deuterium (H/D) exchange can occur on the amine/carboxyl groups, but these are lost during desolvation/ionization or don't affect the core mass shift of the carbon-bound deuteriums in d10-Leu. The d10 label is stable.[5]
References
-
Thermo Fisher Scientific. "Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS.
-
National Institutes of Health (NIH). "Method development for the determination of D- and L-isomers of leucine in human plasma.
-
Shimadzu. "LC/MS/MS Method Package for D/L Amino Acids." Technical Report.
-
Waters Corporation. "Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method.
-
ResearchGate (Beatson Institute). "Analysis of Cell Metabolism Using LC-MS and Isotope Tracers." Methods in Enzymology.
Sources
- 1. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Stable isotope labeling tandem mass spectrometry (SILT) to quantify protein production and clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
Cell culture media preparation for SILAC experiments with DL-Leucine-d10.
Application Note: Cell Culture Media Preparation for SILAC Experiments using DL-Leucine-d10
Executive Summary & Scientific Rationale
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics.[1] While Lysine (
The "DL" Challenge: This protocol specifically addresses the use of This compound . Most commercial stable isotopes are sold as L-isomers, but DL-racemic mixtures are often utilized due to cost-efficiency or specific availability.[2]
-
Crucial Mechanistic Insight: Mammalian cells exclusively utilize L-Leucine for protein synthesis. The D-Leucine isomer is generally metabolically inert in this context but contributes to the osmolarity and total solute concentration.
-
The Protocol Deviation: Unlike standard L-isomer protocols, this method requires a 2x molar correction factor during media formulation to ensure the cells receive the physiological concentration of the active L-isomer. Failure to adjust for this results in Leucine starvation, G1 cell cycle arrest, and autophagy, compromising the experiment.[2]
Materials & Reagents
| Reagent | Specification | Purpose |
| Custom Deficient Media | DMEM or RPMI 1640, minus Leucine , minus Lysine, minus Arginine.[2] | Base formulation. Note: Standard SILAC media is often only -Lys/-Arg. You must source -Leu media. |
| This compound | The "Heavy" label.[1][3][4] | |
| L-Leucine (Light) | Natural abundance, cell culture grade. | The "Light" control. |
| L-Lysine & L-Arginine | Cell culture grade (unlabeled). | Required to supplement the deficient media if not studying Lys/Arg. |
| Dialyzed FBS | 10 kDa MWCO (Molecular Weight Cut-Off). | Critical: Removes endogenous light Leucine present in standard serum.[2] |
| Syringe Filter | 0.22 µm PES (Polyethersulfone).[2] | Sterilization of reconstituted amino acids. |
Experimental Protocol: Media Preparation
Phase A: Calculation & Reconstitution (The "Senior Scientist" Check)
Standard Leucine Concentration in DMEM:
Scenario: We are preparing Heavy DMEM .[2]
-
Target L-Leucine-d10 conc:
. -
Reagent: this compound (50% L-isomer, 50% D-isomer).[2]
-
Required Mass: You must weigh
of this compound.
Warning: Do not rely on the label weight alone. Calculate moles.
Note: The MW shift (d10 vs light) is small (~141 vs 131 Da), but for strict accuracy, account for it.
Phase B: Formulation Steps
-
Thaw Dialyzed FBS: Thaw at
overnight. Do not heat inactivate unless strictly required (can degrade labile factors).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Prepare Stock Solutions (100x):
-
Light Stock: Dissolve L-Leucine in PBS at
(for DMEM). -
Heavy Stock: Dissolve This compound in PBS at
. -
Tip: Leucine is hydrophobic.[2] If it resists dissolving, warm slightly to
or add a drop of (verify pH stays physiological after dilution).
-
-
Sterile Filter: Pass both stocks through a
filter.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Final Assembly (500 mL Unit):
-
Take
Leucine-deficient Media. -
Add
Dialyzed FBS (10% final).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Add
of Heavy Stock (for Heavy condition) OR of Light Stock (for Light condition). -
Add L-Lysine and L-Arginine to standard concentrations (DMEM: Lys
, Argngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ).
-
-
QC Check: Measure pH. It should be
. The extra D-Leucine usually does not shift pH significantly but verify.
Cell Culture Adaptation & Workflow
To ensure high incorporation (
Step-by-Step Adaptation:
-
Seeding: Split naive cells (grown in standard media) and seed at 20% confluency into two flasks: one Light , one Heavy .
-
Passaging:
-
Incorporation Test (Passage 5):
Visualizing the Workflow
Caption: Workflow highlighting the critical 2x correction for DL-Leucine and the metabolic selection of the L-isomer by mammalian cells.
Quality Control & Troubleshooting
Self-Validating System: The Scrambling Check
Leucine is not as stable as Lysine. It can undergo metabolic scrambling, primarily converting to Glutamate/Glutamine via transamination.
Validation Step:
-
Search your MS data for Heavy Glutamate or Heavy Glutamine .[2]
-
If you see significant heavy labels in Glu/Gln peptides, your cells are catabolizing the Leucine-d10.[2]
-
Remediation: Reduce the Leucine concentration slightly (if possible) or shorten the labeling time. However, in steady-state SILAC, this is often mathematically corrected post-acquisition using software like MaxQuant.[2]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Incorporation (<90%) | Insufficient doublings or residual Light Leu in "Dialyzed" FBS.[2] | Extend to 7-8 doublings. Ensure FBS is truly dialyzed (10kDa cutoff). |
| Cell Death in Heavy Media | D-Leucine toxicity or Osmotic shock. | Verify the 2x calculation (did you add 4x by mistake?). If correct, switch to pure L-Leucine-d10.[2] |
| Incomplete Tryptic Digestion | Leucine is not a cleavage site.[2] | This is expected. Ensure you use Lys/Arg deficient media + Light Lys/Arg if you want standard tryptic peptides, or use Chymotrypsin for Leu-centric cleavage (rare).[2] |
| Arginine to Proline Conversion | Common SILAC artifact.[2][4] | If using Arg labeling alongside Leu, add Proline ( |
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[2][4] Molecular & Cellular Proteomics. Link
-
Mann, M. (2006). Functional and quantitative proteomics using SILAC.[2] Nature Reviews Molecular Cell Biology.[2] Link
-
Thermo Fisher Scientific. SILAC Reagents and Kits Product Information. Link
-
Cambridge Isotope Laboratories. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Link
Sources
- 1. isotope.com [isotope.com]
- 2. US20230393041A1 - Bead-Enabled, Efficient, and Rapid Multi-Omic Sample Preparation for Mass Spectrometry Analysis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
How to troubleshoot low signal intensity of DL-Leucine-d10 in mass spectrometry?
Status: Online | Tier: 3 (Advanced Applications) | Case ID: LEU-D10-LOWSIG
Triage: The "Low Signal" Rapid Diagnostic
User Question: My DL-Leucine-d10 internal standard signal has dropped significantly or is inconsistent. Where do I start?
Senior Scientist Response: Before dismantling your source, we must isolate the variable. Low signal for an internal standard (IS) like this compound usually stems from one of three failure modes: Ionization Suppression , Chromatographic Shift , or Preparation Error .
Use this logic flow to identify the root cause immediately:
Figure 1: Diagnostic logic flow for isolating signal loss in LC-MS workflows.
Deep Dive 1: The "Invisible" Killer (Matrix Effects)
User Question: My neat standards look great, but the signal disappears in plasma/tissue samples. Why?
Technical Insight: This is classic Ion Suppression . Leucine is a zwitterionic amino acid and is highly susceptible to competition for charge in the Electrospray Ionization (ESI) source. In plasma, phospholipids (PLs) elute late in Reversed-Phase LC (RPLC) and can suppress ionization for minutes. If your Leucine-d10 co-elutes with these "invisible" matrix components, its signal will be crushed.
The Validation Protocol: Post-Column Infusion Do not guess. Visualize the suppression zone using this self-validating experiment.
-
Setup: Tee your Leucine-d10 standard into the flow path after the column but before the MS source.
-
Run: Inject a "Blank Matrix" sample (processed exactly like your samples) via the LC.
-
Result: You will see a steady baseline of Leucine-d10 (from the infusion). Watch for a "dip" or "negative peak" when the matrix elutes. If this dip aligns with your Leucine retention time, you have suppression.
Figure 2: Hardware configuration for Post-Column Infusion (PCI) analysis.
Corrective Actions:
-
Wash Gradient: Ensure you have a high-organic wash (95% B) at the end of every run to clear phospholipids.
-
Switch Mode: If using RPLC, consider HILIC (Hydrophilic Interaction Liquid Chromatography). Amino acids retain better on HILIC, often eluting away from hydrophobic lipids.
Deep Dive 2: The Deuterium Isotope Effect
User Question: My Leucine-d10 peak is eluting slightly earlier than my unlabeled Leucine. Is this a problem?
Technical Insight: Yes, this is the Deuterium Isotope Effect .[1] The C-D bond is slightly shorter and less lipophilic than the C-H bond.
-
In Reversed-Phase (C18): Deuterated isotopologues often elute earlier than the native analyte.
-
The Risk: If you set your integration window based only on the unlabeled Leucine, the d10 peak might drift out of the window (or vice versa). More critically, the d10 peak might shift into a suppression zone that the native analyte avoids, causing quantitative bias.
Solution:
-
Widen Integration Windows: Ensure your processing method accounts for a ±0.1–0.2 min shift.
-
Check Co-elution: Verify that the d10 peak is not shifting into the void volume (unretained) where salt suppression is highest.
Deep Dive 3: MRM Transition & Cross-Talk
User Question: What MRM transitions should I be using? I see high background noise.
Technical Insight: Leucine and Isoleucine are isomers (Same Mass: 131.17 g/mol ). Your MS cannot distinguish them by mass alone in Q1 (Quadrupole 1). You rely on chromatography to separate them, or unique fragments if available.[2]
Optimized Transitions (Positive Mode ESI):
| Compound | Precursor (Q1) | Product (Q3) | Note |
| L-Leucine | 132.1 | 86.1 | Loss of Formate ( |
| L-Leucine | 132.1 | 43.1 | Less specific, often high noise. |
| Leucine-d10 | 142.2 | 96.2 | Check your CoA! |
Critical Warning (The "d-count" Trap): Not all "d10" reagents are created equal.
-
Fully labeled side chains usually yield the 142 -> 96 transition.
-
Partially labeled backbones might yield different fragments.
-
Cross-Talk: If you see a signal in the d10 channel when injecting only native Leucine, your d10 channel is picking up the M+10 isotope of the native (highly unlikely) OR you have cross-talk in the collision cell. Increase the Inter-Scan Delay (dwell time pause) to clear the cell between transitions.
Deep Dive 4: The "DL" Factor (Chirality)
User Question: I am using this compound but measuring L-Leucine. My peak shape looks weird.
Technical Insight: "DL" denotes a racemic mixture (50% D-form, 50% L-form).
-
Achiral Column (C18/HILIC): D and L enantiomers usually co-elute. Your peak represents both. This is generally fine for achiral quantification.
-
Chiral Column: If you are using a chiral method, the D-Leucine-d10 and L-Leucine-d10 will separate into two peaks.
References
-
FDA Bioanalytical Method Validation Guidance: "Matrix effects should be investigated... using the post-column infusion method."
-
Source:
-
-
Ion Suppression Mechanisms: Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase.
-
Source:
-
-
Deuterium Isotope Effects in LC-MS: Determining retention time shifts in RPLC vs HILIC.
-
Source:
-
-
Post-Column Infusion Protocol: Detailed methodology for matrix effect visualiz
-
Source:
-
Sources
Minimizing matrix effects for accurate DL-Leucine-d10 quantification by LC-MS.
Introduction: The "Invisible" Error in Amino Acid Analysis
Quantifying DL-Leucine-d10 (and its endogenous analogs) presents a deceptive challenge. While the stable isotope label (+10 Da) moves the analyte away from the endogenous Leucine mass channel (
In biological matrices (plasma, cell lysate), phospholipids and salts often co-elute with Leucine.[1] In an Electrospray Ionization (ESI) source, these contaminants compete for the available charge, causing "matrix effects"—typically signal suppression.[1] If your internal standard (IS) does not co-elute exactly with your analyte, or if you are quantifying the d10 isotope as a tracer without a separate IS, this suppression leads to massive quantitative errors.[1]
This guide details the diagnostic workflows and remedial protocols to ensure your data reflects biology, not chromatography artifacts.
Module 1: Diagnosis – The Post-Column Infusion Test
Before optimizing sample prep, you must visualize where the suppression is occurring.[1] The Post-Column Infusion (PCI) method is the industry gold standard for this diagnosis.
The Concept
We inject a "blank" extracted biological matrix while simultaneously infusing a constant flow of pure this compound into the mass spectrometer.[1] Any dip or spike in the baseline signal indicates where matrix components are suppressing or enhancing ionization.[1][2]
Experimental Workflow
Figure 1: Schematic setup for Post-Column Infusion to profile matrix effects.
Step-by-Step Protocol
-
Preparation: Prepare a solution of this compound in mobile phase (approx. 100–500 ng/mL).
-
Setup: Connect a T-junction between the LC column outlet and the MS source inlet.
-
Infusion: Set the syringe pump to infuse the standard at 5–10 µL/min.
-
LC Method: Run your standard chromatographic gradient.[1]
-
Injection: Inject a blank extracted matrix sample (e.g., plasma processed by your current method).[1]
-
Analysis: Monitor the MRM transition for this compound (
142.2 fragment).
Module 2: Sample Preparation – The First Line of Defense
Protein Precipitation (PPT) is often insufficient for amino acids because it fails to remove phospholipids (glycerophosphocholines), which are notorious ion suppressors.
Comparative Efficiency of Extraction Techniques
| Method | Phospholipid Removal | Throughput | Cost | Recommendation |
| Protein Precipitation (PPT) | < 10% | High | Low | Not Recommended for high-sensitivity Leucine work.[1] |
| PPT + Phospholipid Removal Plate | > 95% | High | Medium | High Recommended. (e.g., Waters Ostro, Phenomenex Phree).[1] |
| Solid Phase Extraction (SPE) | > 98% | Medium | High | Gold Standard for complex matrices.[1] Use Cation Exchange (MCX).[1] |
| Liquid-Liquid Extraction (LLE) | Variable | Low | Low | Difficult for Leucine due to its polarity (zwitterionic).[1] |
Protocol: Phospholipid Removal Plate (Recommended)
-
Load: Add 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile to the plate well.
-
Mix: Aspirate/dispense 3x.
-
Vacuum: Apply vacuum (approx. 5-10 inHg) to collect filtrate.[1]
-
Dry/Reconstitute: Evaporate solvent and reconstitute in initial mobile phase (e.g., 90:10 Water:ACN).[1]
-
Why this works: The plate retains the hydrophobic phospholipid tails while the small amino acids pass through.
-
Module 3: Chromatographic Resolution
Separation is critical for two reasons:
-
Isobaric Interference: Leucine and Isoleucine have the same mass.[1] They must be separated by time.
-
Matrix Avoidance: You want Leucine to elute away from the "void volume" (salts) and the "wash volume" (phospholipids).[1]
Method Selection Strategy
Figure 2: Decision tree for selecting the appropriate chromatographic approach.
Critical Protocol: Butanol-HCl Derivatization
Derivatization converts the carboxylic acid to an ester, making the molecule hydrophobic.[1] This allows the use of standard C18 columns, pushing Leucine away from early-eluting salts.[1]
-
Reagent: 3M HCl in n-Butanol.
-
Reaction: Add 50 µL reagent to dried sample. Incubate at 65°C for 15 min .
-
Dry: Evaporate to dryness (N2 stream).
-
Reconstitute: In 80:20 Water:Acetonitrile.
-
Column: C18 (e.g., 1.7 µm, 2.1 x 100 mm).
-
Result: Leucine elutes much later, typically separating well from Isoleucine and matrix suppressors.[1]
-
Module 4: Validation & Calculation
To scientifically prove you have minimized matrix effects, you must calculate the Matrix Factor (MF) as per FDA/EMA guidelines.[1]
Matrix Factor Calculation
Perform this for 6 different lots of blank matrix to assess variability.
-
MF = 1: No effect.
-
MF < 1: Ion Suppression (e.g., 0.8 = 20% suppression).[1]
-
MF > 1: Ion Enhancement.
Acceptance Criteria: The Coefficient of Variation (CV) of the IS-normalized Matrix Factor across 6 lots should be ≤ 15% .
Frequently Asked Questions (FAQ)
Q1: Can I distinguish D-Leucine-d10 from L-Leucine-d10? A: Not on a standard C18 or HILIC column. They are enantiomers and will co-elute.[1] To quantify them separately, you must use a Chiral column (e.g., Crown ether based) or a chiral derivatization agent (e.g., Marfey’s reagent).[1] If you use a standard column, you are quantifying the sum of D and L.[1]
Q2: My d10-Leucine signal is varying wildly between samples, but my analyte (Leucine) is stable. Why? A: This is likely "Carrier Effect" or varying suppression.[1] If d10-Leu is your Internal Standard, ensure its concentration is high enough to be detected but not so high it suppresses the analyte.[1] If d10-Leu is the analyte (tracer study), you need a different IS (e.g., C13-Leucine) to normalize the matrix effects.[1]
Q3: Why do I see a "ghost peak" in the Leucine transition?
A: Check for Isoleucine or Allo-isoleucine .[1] These are isobaric (
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]
-
Kaspar, H., et al. (2009).[1] "Automated GC-MS analysis of free amino acids in biological fluids." Journal of Chromatography B. (Demonstrates derivatization principles). [Link]
-
Matuszewski, B. K., et al. (2003).[1] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. (The foundational paper on Matrix Factor). [Link]
Sources
Troubleshooting guide for using DL-Leucine-d10 as an internal standard.
Troubleshooting Guide for Using DL-Leucine-d10 as an Internal Standard
This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound as an internal standard in their quantitative analytical workflows, particularly in mass spectrometry (MS) and chromatography. As a stable isotope-labeled (SIL) internal standard, this compound is a powerful tool for correcting analytical variability.[1] However, its effective use requires a nuanced understanding of potential pitfalls. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, ensuring the integrity and accuracy of your experimental results.
Section 1: Foundational Knowledge & Initial Setup
Q1: What is this compound and why is it used as an internal standard?
This compound is a form of the amino acid leucine where ten hydrogen atoms have been replaced by their stable isotope, deuterium.[2][3] This labeling makes it chemically almost identical to the unlabeled (or "native") leucine but gives it a distinct, higher mass-to-charge ratio (m/z) that can be easily differentiated by a mass spectrometer.[1][4]
The core principle of using a SIL internal standard like this compound is to account for variations that can occur during sample preparation, injection, chromatography, and ionization.[1] Because the labeled and unlabeled compounds behave nearly identically during these processes, any loss or variation in the signal of the native analyte will be mirrored by a proportional change in the signal of the internal standard. The final quantification is based on the ratio of the analyte signal to the internal standard signal, which remains constant even if absolute signal intensities fluctuate.[5]
Section 2: Troubleshooting Common Analytical Issues
Q2: My this compound signal is unexpectedly low or absent. What are the likely causes?
A diminished or missing internal standard signal is a critical issue that can invalidate your entire analytical run. The investigation should proceed systematically from sample preparation to data acquisition.
Potential Causes & Troubleshooting Steps:
-
A. Errors in Preparation:
-
Incorrect Concentration: Double-check all calculations for the preparation of your stock and working solutions.
-
Incomplete Dissolution: this compound is a solid that needs to be fully dissolved.[2][3] Sonication or gentle heating may be required to ensure complete dissolution, especially in aqueous buffers like PBS.[6]
-
Degradation: While generally stable, prolonged storage in harsh pH conditions or at improper temperatures can lead to degradation.[4][7][8] It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh working solutions regularly.[4]
-
-
B. Issues During Sample Processing:
-
Inefficient Extraction: If you are performing a sample extraction (e.g., protein precipitation or solid-phase extraction), your protocol may not be optimal for leucine. The recovery of amino acids can be significantly influenced by the pH of the extraction solution and the choice of solvent.[7]
-
Adsorption: Leucine can adsorb to certain types of plasticware or glassware. Consider using low-adsorption vials and pipette tips.
-
-
C. Instrumental Problems:
-
Mass Spectrometer Tuning: Ensure that the mass spectrometer is properly tuned and calibrated for the m/z of this compound.
-
Ion Source Contamination: A dirty ion source can lead to a general suppression of all signals. Regular cleaning and maintenance are crucial.
-
Injector Issues: A leak in the injector or a clogged syringe can lead to inconsistent or reduced injection volumes.[9]
-
}
Figure 1. Decision tree for troubleshooting low internal standard signal.
Q3: The retention time of my this compound is different from the native DL-Leucine. Is this normal and what are the consequences?
Yes, a slight shift in retention time between a deuterated standard and its native counterpart is a known phenomenon, particularly in reversed-phase chromatography.[10] This "isotopic effect" occurs because deuterium atoms can slightly alter the molecule's lipophilicity.
Consequences and Solutions:
-
Differential Matrix Effects: The primary concern with chromatographic separation of the analyte and internal standard is exposure to different matrix components as they elute from the column.[10] Matrix effects, which can suppress or enhance ionization, are a major source of quantitative inaccuracy in LC-MS.[11][12][13] If the analyte and internal standard elute at different times, they may experience different levels of ion suppression or enhancement, which compromises the core benefit of using an internal standard.[8][10]
-
Mitigation Strategies:
-
Modify Chromatographic Conditions: Adjusting the gradient, mobile phase composition, or temperature can sometimes help to achieve co-elution.
-
Use a Lower Resolution Column: In some cases, intentionally using a column with slightly lower resolving power can cause the peaks to merge, effectively ensuring they experience the same matrix effects.[10]
-
Consider Alternative Isotopes: If co-elution cannot be achieved, internal standards labeled with ¹³C or ¹⁵N may exhibit less of a chromatographic shift compared to deuterated standards.[10]
-
Q4: I'm seeing a peak for unlabeled leucine in my this compound standard. How does this affect my results?
The presence of the unlabeled analyte in your internal standard is known as isotopic contamination or "cross-signal contribution."[8] This is a critical issue, especially when measuring low concentrations of the native analyte.
Impact and Verification:
-
Artificially Inflated Results: The unlabeled leucine present in the internal standard will contribute to the signal of the native analyte, leading to an overestimation of its concentration. This effect is most pronounced at the lower limit of quantification (LLOQ).[8]
-
Verification Protocol:
-
Prepare a "zero sample" by spiking a blank matrix with only the this compound internal standard.
-
Analyze this sample using your LC-MS/MS method.
-
Monitor the mass transition for the native, unlabeled leucine. Any signal detected here is due to isotopic contamination from the internal standard.
-
Corrective Actions:
-
Source a Higher Purity Standard: The most straightforward solution is to purchase a standard with higher isotopic purity. Look for specifications of ≥98% or higher isotopic enrichment.[3][14][15][16]
-
Mathematical Correction: If a higher purity standard is not available, it is possible to correct for the contribution mathematically, but this adds complexity to data processing and may not be permissible under all regulatory guidelines.
Section 3: Advanced Topics & Best Practices
Q5: What are "matrix effects" and how can I be sure this compound is effectively compensating for them?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[12][13] This can lead to either ion suppression or enhancement, causing significant quantitative errors.[12] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus normalizing the result.[10]
Validation Experiment for Matrix Effect Compensation:
This experiment assesses whether your internal standard is truly correcting for matrix-induced signal suppression or enhancement.
Protocol:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and this compound spiked into the mobile phase or a clean solvent.
-
Set 2 (Post-Extraction Spike): A blank matrix sample is processed (e.g., extracted) first, and then the analyte and this compound are added to the final extract.
-
Set 3 (Pre-Extraction Spike): The analyte and this compound are added to the blank matrix before any sample processing steps.
-
-
Analyze and Compare:
-
Calculate Matrix Effect (ME): ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100. A value < 100% indicates suppression; > 100% indicates enhancement.
-
Calculate Recovery (RE): RE (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100.
-
Calculate Internal Standard Normalized Matrix Effect: This is the critical calculation. Compare the analyte/IS ratio from Set 2 to the analyte/IS ratio from Set 1. If the ratios are very close (e.g., within 15%), the internal standard is effectively compensating for the matrix effect.
-
}
Figure 2. Workflow for validating internal standard performance against matrix effects.
Q6: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
This phenomenon, known as hydrogen-deuterium (H-D) exchange or back-exchange, can occur and is a potential source of error.[8][16] It effectively converts your internal standard back into a lighter isotopologue, which could interfere with the quantification of the native analyte or reduce the signal of the internal standard itself.
Factors Influencing H-D Exchange:
-
pH: The rate of exchange is highly dependent on pH, with increased rates in both strongly acidic and basic solutions.[8]
-
Temperature: Higher temperatures accelerate the exchange rate.[8]
-
Solvent: Protic solvents like water and methanol can facilitate H-D exchange.[8]
-
Position of the Label: Deuterium atoms on heteroatoms (like -OH or -NH) are very labile. For this compound, the labels are on carbon atoms, which are generally stable. However, those on the alpha-carbon (adjacent to the carbonyl group) can be more susceptible to exchange under certain conditions.[8]
Best Practices for Prevention:
-
Control pH: Avoid exposing the standard to extreme pH levels for extended periods.
-
Proper Storage: Store stock solutions frozen and in a stable buffer.[4][16]
-
Prepare Solutions Freshly: Prepare working solutions fresh to minimize the time they spend in aqueous or protic solvents before analysis.[6]
Section 4: Data Summary & Quick Reference
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₆H₃D₁₀NO₂ | [2] |
| Molecular Weight | ~141.2 g/mol | [2][3][14] |
| Isotopic Purity | Typically ≥98% or ≥99% | [2][3][14] |
| Form | Solid | [2][3] |
| Storage Temperature | -20°C or colder | [2][4] |
| Common Solvents | PBS, Water (may require sonication) | [2][6] |
References
-
Internal standard in LC-MS/MS. Chromatography Forum. [Link]
-
How to solve an internal standard problem?. ResearchGate. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. [Link]
- Preparation method of DL-leucine.
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. [Link]
-
DL-LEUCINE (D10, 98%). Eurisotop. [Link]
-
Novel method for measuring aquatic bacterial productivity using D10-leucine based on protein synthesis rate. ResearchGate. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]
-
Internal Standard Calibration Problems. LCGC International. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. National Institutes of Health. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc.. [Link]
-
Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. ResearchGate. [Link]
Sources
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DL-亮氨酸-d10 98 atom % D | Sigma-Aldrich [sigmaaldrich.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. welch-us.com [welch-us.com]
- 14. DL-LEUCINE (D10, 98%) | Eurisotop [eurisotop.com]
- 15. isotope.com [isotope.com]
- 16. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing GC-MS for DL-Leucine-d10 Analysis
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) applications. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the analysis of DL-Leucine-d10. Here, we address common challenges and provide systematic troubleshooting guides in a direct question-and-answer format to enhance the accuracy and sensitivity of your experiments.
Part 1: Foundational FAQs - First Principles of Amino Acid Analysis by GC-MS
This section addresses the fundamental concepts and preliminary decisions you'll face when developing a GC-MS method for deuterated amino acids.
Q1: Why can't I analyze this compound directly with GC-MS? Why is derivatization necessary?
A1: Direct GC-MS analysis of amino acids like this compound is generally not feasible due to their inherent physicochemical properties. Amino acids are zwitterionic, meaning they possess both a positive (amino group) and a negative (carboxyl group) charge at physiological pH.[1] This makes them highly polar, non-volatile, and thermally labile.[1][2]
Injecting underivatized leucine into a hot GC inlet would lead to decomposition rather than the required vaporization for gas-phase chromatography.[1][3] Derivatization is a chemical process that solves this problem by converting the polar functional groups (-NH2, -COOH) into less polar, more volatile, and more thermally stable moieties.[4] This critical step ensures that the analyte can travel through the GC column and be detected by the mass spectrometer.
Q2: There are many derivatization reagents. Which one should I choose for this compound, and why?
A2: The choice of derivatization reagent is critical for successful analysis. For amino acids, silylation is a very common and effective technique.[2] We recommend N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for the analysis of this compound.
Here's the rationale:
-
Stability: MTBSTFA creates tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable and less sensitive to moisture compared to smaller trimethylsilyl (TMS) derivatives formed by reagents like MSTFA or BSTFA.[2][5] This is a major advantage, as the presence of moisture can lead to poor reaction yield and instability of the derivatized analytes.
-
Characteristic Fragmentation: TBDMS derivatives produce predictable and characteristic fragments in the mass spectrometer upon electron ionization (EI).[5] This aids in confident identification and allows for the selection of specific, high-mass ions for quantification, which can reduce background interference.
While other methods like using chloroformate reagents exist and can be faster, the stability of TBDMS derivatives makes MTBSTFA a robust choice for quantitative applications.[2][6][7]
Q3: I'm working with an isotopically labeled compound (this compound). Are there any special considerations for the MS parameters?
A3: Yes, analyzing a stable isotope-labeled compound requires specific considerations, particularly for the mass spectrometer settings. The primary goal is to differentiate and accurately measure the labeled analyte from its unlabeled counterpart and background noise.
-
Selected Ion Monitoring (SIM): For quantitative analysis, instead of scanning a wide mass range (Full Scan), you should use Selected Ion Monitoring (SIM) mode.[8] SIM mode instructs the mass spectrometer to only monitor a few specific mass-to-charge ratios (m/z) that are characteristic of your derivatized this compound. This dramatically increases sensitivity by increasing the dwell time on the ions of interest.[8]
-
Tandem Mass Spectrometry (MS/MS): If your instrument is capable, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode can provide even greater sensitivity and selectivity.[9] This technique isolates a specific parent ion and then fragments it, monitoring only a specific product ion, which significantly reduces the chemical noise.[9]
-
Isotope Correction: Remember that naturally occurring isotopes (like ¹³C) exist in your analyte, derivatizing agent, and any co-eluting compounds.[10][11] When quantifying low levels of enrichment, it's crucial to perform a correction for the natural abundance of isotopes to avoid overestimation.[12]
Part 2: Troubleshooting Guides for Method Optimization
This section provides detailed, step-by-step guidance on resolving specific experimental issues you may encounter.
Q4: My this compound peak is showing significant tailing. What are the causes and how can I fix it?
A4: Peak tailing is a common issue in GC. When all peaks in your chromatogram are tailing, it often points to a physical or flow-path problem.[13] If only active compounds like derivatized amino acids are tailing, it suggests chemical interactions (adsorption) within the system.[14][15]
Systematic Troubleshooting Protocol:
-
Check the GC Column Installation: An improper column cut or installation is a frequent cause of peak tailing.[13]
-
Action: Re-cut the column at both the inlet and detector ends. Ensure the cut is perfectly flat (90 degrees) with no jagged edges or silica shards. Use a magnifying tool to inspect the cut. Re-install the column according to the manufacturer's guidelines, ensuring the correct insertion depth into the inlet and detector.
-
-
Assess System Activity: Active sites in the inlet can cause reversible adsorption of the analyte.
-
Action: The inlet liner is a primary suspect. Replace the liner with a new, deactivated one. If you are using glass wool in the liner, ensure it is also properly deactivated.[15]
-
-
Optimize Temperatures: Temperatures that are too low can contribute to tailing.
-
Action:
-
Inlet Temperature: Ensure the inlet temperature is high enough to ensure rapid and complete vaporization of the derivatized leucine but not so high that it causes thermal degradation.[16] A good starting point for TBDMS derivatives is 250-270 °C.
-
Transfer Line Temperature: The transfer line to the MS must be hot enough to prevent condensation. A typical setting is 280-300 °C.[8]
-
Oven Temperature: If the initial oven temperature is too low or the ramp rate is too slow, it can sometimes contribute to broader, tailing peaks.[15]
-
-
Below is a decision tree to guide your troubleshooting process for peak tailing.
Caption: Decision tree for troubleshooting peak tailing.
Q5: I have very low signal intensity for this compound. How can I improve the sensitivity of my method?
A5: Low sensitivity is a critical problem, especially for trace-level analysis. Improving it involves a systematic optimization of the entire workflow, from sample preparation to detection.[16]
Workflow for Enhancing Sensitivity:
Caption: Workflow for improving GC-MS sensitivity.
Detailed Steps:
-
Verify Derivatization Efficiency: Incomplete derivatization is a common cause of low signal.
-
Protocol: Prepare a series of standards and vary the reaction conditions (e.g., temperature from 80-100 °C, time from 2-4 hours) to find the optimal point for maximum derivative yield.[4][5] Ensure your sample is completely dry before adding the derivatization reagent, as moisture inhibits the reaction.
-
-
Optimize Sample Injection: The way the sample is introduced to the column is crucial.
-
System Integrity and Maintenance:
-
Action: Check for leaks in the carrier gas lines and at the inlet connection using an electronic leak detector. A leak will compromise the vacuum in the mass spectrometer and reduce sensitivity.[8] Also, ensure the MS ion source is clean, as a contaminated source will suppress the signal.
-
-
Optimize MS Detector Parameters:
Q6: What are the best starting parameters for a GC-MS method analyzing TBDMS-derivatized this compound?
A6: While every instrument requires fine-tuning, the following table provides a robust set of starting parameters based on established methods for amino acid analysis.[3][4][12]
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| GC Column | Low-bleed 5% Phenyl Polysiloxane (e.g., DB-5ms, SLB-5ms), 30m x 0.25mm ID, 0.25µm film | A 5% phenyl phase provides good selectivity for TBDMS derivatives. Low-bleed ("ms") columns are essential to minimize column bleed ions (e.g., m/z 207, 281), which improves signal-to-noise.[8] |
| Carrier Gas | Helium | Constant flow mode at 1.0 - 1.5 mL/min. |
| Inlet | Splitless Mode | Temperature: 260 °C. Ideal for trace analysis. Ensure purge valve time is optimized (e.g., 0.75-1.0 min) to vent solvent without losing the analyte. |
| Oven Program | Initial: 100 °C, hold 2 min. Ramp: 10 °C/min to 300 °C. Hold: 5 min. | A lower initial temperature helps focus the analytes at the head of the column. The ramp rate provides a good balance between separation and analysis time.[4] |
| MS Transfer Line | 290 °C | Must be hotter than the final oven temperature to prevent analyte condensation. |
| Ion Source | Electron Ionization (EI) | Temperature: 230 °C. Ionization Energy: 70 eV. |
| Quadrupole | Temperature: 150 °C | - |
| Acquisition Mode | SIM Mode | Monitor characteristic ions for derivatized Leucine-d10. |
Key Mass Fragments for SIM Analysis (TBDMS Derivative):
| Compound | Key Ion (m/z) | Description |
| Leucine (unlabeled) | m/z 302 | [M-57]⁺, loss of a tert-butyl group. This is often the most abundant high-mass ion. |
| This compound | m/z 312 | [M-57]⁺ , loss of a tert-butyl group from the d10-leucine derivative. This should be your primary quantitation ion. |
| This compound | m/z 212 | Additional fragment ion, can be used as a qualifier ion to confirm identity. |
References
-
Wittmann, C. (2007). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. PubMed Central. Available at: [Link]
-
LCGC International. (2013). Optimizing GC–MS Methods. LCGC International. Available at: [Link]
-
Jones, J., et al. (2014). A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations. NIH Public Access. Available at: [Link]
-
Tsikas, D., et al. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. MDPI. Available at: [Link]
-
Jo, K., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. MDPI. Available at: [Link]
-
ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?. ResearchGate. Available at: [Link]
-
Dettmer, K., et al. (2019). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. Available at: [Link]
-
Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Agilent Technologies. Available at: [Link]
-
Koek, M., et al. (2011). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole and tandem mass spectrometry. PubMed Central. Available at: [Link]
-
Dettmer, K., et al. (2019). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. PubMed. Available at: [Link]
-
Kinter, M. (1998). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy Online. Available at: [Link]
-
ALWSCI. (2025). Methods For Improving Sensitivity in Gas Chromatography (GC). ALWSCI Blog. Available at: [Link]
-
Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC Europe. Available at: [Link]
Sources
- 1. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
Preventing DL-Leucine-d10 degradation during sample extraction and storage.
An essential component of quantitative proteomics and metabolomics, DL-Leucine-d10 serves as a crucial internal standard for mass spectrometry and a tracer for metabolic flux analysis.[1][2] Its stability throughout sample collection, extraction, and storage is paramount for generating accurate and reproducible data. Degradation of this internal standard can lead to significant quantification errors, compromising experimental results.
This technical support guide, designed for researchers and drug development professionals, provides in-depth answers to common questions, troubleshooting advice for specific issues, and validated protocols to ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs) on this compound Stability
This section addresses the fundamental principles governing the stability of this compound.
Q1: What is this compound, and how does its structure relate to its stability?
This compound is the amino acid leucine in which ten hydrogen atoms have been replaced with their heavy isotope, deuterium.[3] Chemically, it behaves nearly identically to its natural counterpart, L-leucine.[] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making the molecule stable and not prone to isotopic exchange under typical experimental conditions. Its primary role is as an internal standard for quantitative analysis by methods like NMR, GC-MS, or LC-MS.[1] The degradation pathways are, for all practical purposes, the same as for non-labeled leucine.
Q2: What are the primary drivers of this compound degradation in biological samples?
The degradation of this compound in biological matrices is primarily driven by the same factors that affect all amino acids:
-
Enzymatic Activity: This is the most significant threat during sample handling. Biological samples (e.g., plasma, tissue homogenates) are rich in proteases and other enzymes that can catabolize leucine.[5][6] The catabolism of leucine begins with transamination, followed by oxidative decarboxylation.[5]
-
Temperature: Elevated temperatures accelerate both enzymatic degradation and potential chemical reactions. Long-term storage at improper temperatures is a major cause of analyte loss.[7][8]
-
pH Fluctuations: Extreme pH levels can affect the stability of amino acids. Leucine is most stable in aqueous solutions with a pH between 5.5 and 6.5.[9]
-
Repeated Freeze-Thaw Cycles: Thawing and refreezing samples can cause protein degradation, releasing endogenous leucine and enzymes that can degrade the labeled standard.[10]
-
Light Exposure: While not as critical as for some other molecules, prolonged exposure to light should be avoided as a general best practice for all analytical standards.[2][11]
Q3: What are the ideal storage conditions for this compound stock solutions and extracted samples?
Proper storage is critical for maintaining the integrity of your analyte. The ideal conditions depend on the storage duration and the sample matrix.
| Sample Type | Short-Term Storage (≤ 2 weeks) | Long-Term Storage (> 2 weeks) | Key Considerations |
| Solid Compound | Room Temperature | Room Temperature | Store away from light and moisture.[2] |
| Stock Solution (in solvent) | 2-8°C | -20°C or -80°C | Use a suitable solvent like 1M HCl or high-purity water.[12] Aliquot to avoid freeze-thaw cycles. |
| Biological Samples (Pre-extraction) | Flash-freeze in liquid N₂ immediately, then store at -80°C. | -80°C | Never store unprocessed biological samples at room temperature or 4°C for extended periods.[7] |
| Extracted Samples (Post-protein precipitation) | 2-8°C (for autosampler, <24h) | -80°C | Ensure the extraction solvent is free of contaminants. The stability of most metabolites is well-maintained at -80°C.[7] |
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This guide provides a systematic approach to identifying and resolving common problems encountered during sample analysis.
| Symptom / Observation | Potential Cause(s) | Recommended Solution & Rationale |
| Low or inconsistent recovery of this compound. | 1. Enzymatic Degradation: Proteases in the sample were active during thawing or extraction. 2. Inefficient Extraction: The protein precipitation step was incomplete, trapping the analyte in the protein pellet. | 1. Refine Sample Handling: Work quickly on ice at all times. Add a broad-spectrum protease inhibitor cocktail to the sample immediately upon thawing. This directly counteracts the primary degradation pathway in biological matrices.[6] 2. Optimize Extraction: Ensure the correct ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample is used (typically 3:1 or 4:1 v/v). Vortex thoroughly and allow sufficient incubation time at a cold temperature (e.g., -20°C for 30 minutes) to maximize protein removal. |
| High variability between replicate injections. | 1. Autosampler Instability: The extracted sample is degrading in the autosampler vial at room temperature. 2. Adsorption: The analyte may be adsorbing to the surface of the vial or container. | 1. Cool the Autosampler: Set the autosampler temperature to 4°C. This slows down any residual enzymatic activity or chemical degradation in the final extract. 2. Use Appropriate Vials: Use low-adsorption vials or polypropylene vials, especially if working with very low concentrations. |
| Appearance of unexpected peaks near this compound in the chromatogram. | 1. Chemical Degradation: The analyte may be degrading into other products due to extreme pH, temperature, or reaction with matrix components. 2. Contamination: The sample or solvent may be contaminated. | 1. Check pH and Solvent: Ensure the pH of the final extract is within a stable range (approx. 5.5-6.5).[9] Verify the purity of all solvents and reagents used in the extraction process.[] 2. Run Blanks: Analyze a solvent blank and a matrix blank (a sample of the same biological matrix without the internal standard) to identify the source of contamination. |
| Gradual decrease in signal intensity over a long-term study. | 1. Long-Term Storage Degradation: The samples are degrading slowly even at low temperatures. 2. Repeated Freeze-Thaw Cycles: Aliquots were not used, and the main sample was thawed multiple times. | 1. Verify Storage Temperature: Ensure your freezer is maintaining a consistent -80°C. For critical long-term studies, use a temperature-monitored freezer. 2. Implement Aliquoting: Always aliquot samples into single-use volumes after collection and extraction. This is the most effective way to prevent the damage caused by freeze-thaw cycles.[10] |
Validated Protocol: Extraction of this compound from Human Plasma
This protocol provides a step-by-step methodology designed to maximize the stability and recovery of this compound. The core principle is the rapid inactivation of enzymes through solvent-based protein precipitation at low temperatures.
Materials:
-
Human plasma collected in K₂EDTA tubes
-
This compound stock solution
-
Protease Inhibitor Cocktail
-
LC-MS grade Acetonitrile (ACN), pre-chilled to -20°C
-
Refrigerated centrifuge (4°C)
-
Polypropylene microcentrifuge tubes
Procedure:
-
Sample Thawing:
-
Thaw frozen plasma samples on ice until just thawed. Avoid thawing at room temperature or in warm water baths.
-
Rationale: Minimizes the time window for enzymatic activity as the sample warms up.
-
-
Spiking with Internal Standard:
-
To 100 µL of plasma in a pre-chilled polypropylene tube, add the appropriate volume of this compound stock solution to achieve the target concentration.
-
Add 1-2 µL of protease inhibitor cocktail. Vortex briefly (2-3 seconds).
-
Rationale: Introducing the internal standard early ensures it undergoes the same extraction process as the endogenous analyte. Protease inhibitors provide an immediate line of defense against degradation.[6]
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile to the 100 µL plasma sample (a 4:1 ratio).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and denaturation of proteins.
-
Rationale: Acetonitrile disrupts the hydration shell around proteins, causing them to precipitate out of solution.[13] This effectively removes the majority of enzymes that can degrade leucine.
-
-
Incubation:
-
Incubate the samples at -20°C for 30 minutes.
-
Rationale: Low temperature enhances the precipitation of proteins, leading to a cleaner supernatant.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Rationale: This step pellets the precipitated proteins, leaving the supernatant containing this compound and other small molecules. A low temperature is maintained to prevent any potential degradation.[7]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new, clean tube without disturbing the protein pellet.
-
Rationale: This separates the analyte of interest from the bulk of the matrix components and enzymes.
-
-
Drying and Reconstitution (Optional):
-
If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile-phase compatible solvent for LC-MS analysis.
-
-
Storage:
-
If not analyzing immediately, cap the tubes tightly and store them at -80°C.
-
Rationale: -80°C is the gold standard for long-term storage of biological extracts, effectively halting all biological and most chemical activity.[7]
-
Visualizing the Path to Stability
To maintain the integrity of this compound, one must actively mitigate threats during sample handling and storage. The following diagram illustrates the key risk factors and the corresponding protective measures.
Caption: Key threats to this compound stability and their corresponding preventative measures.
References
-
PubChem. (n.d.). L-leucine degradation I. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). DL-leucine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, S., et al. (2015). Decomposing or subliming? An investigation of thermal behavior of L-leucine. Request PDF. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Part I / L-Leucine 569. Retrieved from [Link]
-
Impello Biosciences. (2023). L-Leucine for Plants: How This Amino Acid Supports Growth Under Stress. Retrieved from [Link]
-
Wu, X., et al. (2023). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. PMC. Retrieved from [Link]
-
Wu, X., et al. (2023). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. ResearchGate. Retrieved from [Link]
-
Catalyst University. (2015, May 5). Biochemistry | Leucine Deamination & Oxidation. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
-
Kurilshikov, A., et al. (2023). Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces. MDPI. Retrieved from [Link]
-
Li, F., et al. (2021). Advances in the Role of Leucine-Sensing in the Regulation of Protein Synthesis in Aging Skeletal Muscle. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The leucine degradation pathway and examples of bacterial degradation.... Retrieved from [Link]
-
Cao, Y., et al. (2018). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Amino Acid Analysis Sample Preparation Guidelines. Bio-Synthesis Inc. Retrieved from [Link]
-
StatPearls. (2023). Biochemistry, Amino Acid Synthesis and Degradation. NCBI Bookshelf. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Retrieved from [Link]
-
Gu, H., et al. (2009). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. PMC. Retrieved from [Link]
-
ACS Omega. (2022). Underivatized Amino Acid Chromatographic Separation. Retrieved from [Link]
-
Craig, N., & Talens, L. (1976). Effect of reduced temperatures on protein synthesis in mouse L cells. PubMed. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Avoiding Proteolysis During Protein Purification. Retrieved from [Link]
-
Church, M. J., et al. (2004). Light dependence of [3H]leucine incorporation in the oligotrophic North Pacific ocean. PubMed. Retrieved from [Link]
-
Oxford Academic. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Retrieved from [Link]
-
MDPI. (2020). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]
-
Bartošová, Z., et al. (2021). Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution. PMC. Retrieved from [Link]
-
Molecular Cell. (2012). Failure of Amino Acid Homeostasis Causes Cell Death following Proteasome Inhibition. Retrieved from [Link]
-
ResearchGate. (2013). HPLC method and sample preparation for amino acids?. Retrieved from [Link]
-
Frontiers. (2022). Extreme Low-Temperature Stress Affects Nutritional Quality of Amino Acids in Rice. Retrieved from [Link]
-
ACS Omega. (2019). Synthetic Control of Protein Degradation during Cell Proliferation and Developmental Processes. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Factors Affecting Protein Stability In Vitro. Retrieved from [Link]
-
T NATION. (2009). Desensitization to Leucine, Protein Intake. Retrieved from [Link]
-
Methods and Objects of Chemical Analysis. (2018). HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. Retrieved from [Link]
-
ResearchGate. (2022). How to select a suitable isotope to label certain amino acid in a signature peptide for proteomics using LC-MS?. Retrieved from [Link]
-
ResearchGate. (n.d.). Valine, leucine and isoleucine degradation pathway with genes in green.... Retrieved from [Link]
-
Kankyo-hozen. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. isotope.com [isotope.com]
- 3. L-Leucine-d10 | CAS 106972-44-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of reduced temperatures on protein synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and eliminating sources of interference in DL-Leucine-d10 mass spec analysis.
Technical Support Center: DL-Leucine-d10 Mass Spectrometry Analysis Current Status: Online 🟢 Operator: Senior Application Scientist (Mass Spectrometry Division) Ticket Subject: Identifying and Eliminating Interference Sources in this compound Assays
Mission Statement
You are encountering interference or irregularity in your this compound LC-MS/MS workflow. This guide is not a generic manual; it is a targeted troubleshooting system designed to isolate the three distinct classes of interference common to branched-chain amino acid (BCAA) analysis: Isobaric (Structural isomers), Isotopic (Cross-talk), and Chiral (Stereoisomers).
Phase 1: Diagnostic Triage
Before modifying your method, identify the symptom.
| Symptom | Probable Cause | Immediate Action Module |
| Double Peak in Chromatogram | Separation of Leucine/Isoleucine or D/L enantiomers.[1][2] | Go to Module A |
| Signal in Blank (Analyte Channel) | Carryover or Contaminated Internal Standard (IS). | Go to Module B |
| Signal in Blank (IS Channel) | Cross-talk from high-concentration native analyte. | Go to Module B |
| Retention Time Shift (IS vs. Analyte) | Deuterium Isotope Effect (Chromatographic).[1] | Go to Module C |
| Low IS Recovery / High Variation | Matrix Effect / Ion Suppression. | Go to Module D |
Module A: The Isobaric Challenge (Leu vs. Ile vs. Allo-Ile)
Q: My Leucine-d10 peak has a "shoulder" or splits into two. Is my column failing? A: Likely not. You are seeing the partial separation of Isoleucine (Ile) or Allo-isoleucine (Allo-Ile) .[1][3] Leucine (131.17 Da) is isobaric with Isoleucine and Allo-isoleucine.[1] Standard C18 columns often struggle to resolve these fully, leading to peak broadening or splitting.
The Fix:
-
Chromatographic Resolution: You cannot rely on mass selection (Q1) to separate these. You must separate them chromatographically.[1][3][4]
-
Column Selection: Switch from standard C18 to a HILIC (Amide) column or a Mixed-Mode column (C18 + Ion Exchange). These provide superior selectivity for BCAAs.
-
Transition Specificity: While the parent masses are identical (m/z 132.1), the fragmentation patterns differ slightly in intensity ratios, though they share major fragments (m/z 86, 43).
Recommended Transitions (Native & d10):
| Analyte | Precursor (Q1) | Product (Q3) | Note |
| L-Leucine | 132.1 | 86.1 | Immonium Ion (Quantifier) |
| L-Leucine | 132.1 | 43.1 | Qualifier |
| L-Isoleucine | 132.1 | 69.1 | Unique fragment (Low abundance) |
| This compound | 142.2 | 96.2 | Primary Quantifier |
| This compound | 142.2 | 46.2 | Qualifier |
Critical Note: If using this compound as an internal standard for native Leucine, ensure your integration window does not accidentally include the tail of the Isoleucine peak.
Module B: Isotopic Purity & Cross-Talk
Q: I see a signal in my "Double Blank" (No Analyte, No IS). Why? A: This is Carryover or System Contamination .
-
Action: Run 3 blank injections of pure mobile phase. If the signal persists, clean the cone/ion source and replace the autosampler needle wash solvent (use 50:50 MeOH:Water with 0.1% Formic Acid).
Q: I see a signal in the Analyte Channel (m/z 132) when I inject ONLY the Internal Standard (d10). A: This is Impurity Contribution . Your this compound standard may contain traces of d0-Leucine (native) or partially labeled species (d9, d8) that fall into the native mass window.
-
The "Zero-Analyte" Test: Inject your working concentration of IS (e.g., 1000 ng/mL) as a sample. Monitor the native transition (132->86).
-
Acceptance Criteria: The response in the native channel should be < 20% of the LLOQ (Lower Limit of Quantitation) response. If it is higher, your IS is too "dirty" or your concentration is too high.[1]
Q: I see a signal in the IS Channel (m/z 142) when I inject high concentrations of Native Leucine. A: This is Isotopic Cross-talk (less common with d10).[1] With a +10 Da mass shift, natural isotopic distribution (C13) of native Leucine contributing to M+10 is statistically negligible.[1] If you see this, it is likely Carryover from a previous high-concentration IS injection, not spectral overlap.
Module C: The Deuterium Isotope Effect (Retention Time Shift)
Q: My d10-Leucine elutes 0.1 minutes before my native Leucine. Is this a problem? A: Yes, this is the Deuterium Isotope Effect , and it is a major source of error in RPLC (Reversed-Phase Liquid Chromatography). Deuterium is slightly less hydrophobic than Hydrogen.[1] Therefore, deuterated molecules interact less strongly with the C18 stationary phase and elute earlier.
Why this matters: If the d10-IS elutes earlier, it may elute in a region of the chromatogram with different matrix suppression than the native analyte. This negates the purpose of the Internal Standard.
The Solution:
-
Switch to HILIC: The isotope effect is negligible in Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
-
Co-elution Verification: If you must use C18, ensure the shift is < 2-3 seconds. If the shift is large, you cannot use the IS to correct for sharp matrix suppression zones.
Module D: The Chiral Blindspot (DL-Leucine Specifics)
Q: I am using this compound. Should I see one peak or two? A: It depends on your column.
-
Achiral Column (C18/HILIC): You will see ONE peak. D-Leu and L-Leu co-elute perfectly.
-
Chiral Column (CROWNPAK/Teicoplanin): You will see TWO peaks (D and L separated).[1]
The Trap: If you are analyzing biological samples (mostly L-Leucine) but using a this compound standard on a chiral column:
-
You will see the native L-Leu peak.[1]
-
You will see two IS peaks (D-Leu-d10 and L-Leu-d10).[1]
-
Strict Rule: You must integrate the L-Leu-d10 peak to quantify the L-Leu analyte.[1] Do not sum the IS peaks unless you are quantifying total DL-Leucine.
Visual Troubleshooting Workflows
Diagram 1: Chromatographic Separation Logic
Use this logic to select the correct column and method based on your interference type.
Caption: Decision tree for selecting chromatographic conditions based on isomer type.
Diagram 2: Interference Elimination Workflow
Step-by-step process to isolate the source of "Ghost" signals.
Caption: Workflow to distinguish between system carryover and internal standard impurity.
References & Validation Sources
-
FDA Bioanalytical Method Validation Guidance for Industry (2018/2022 M10).
-
Relevance: Establishes the <20% LLOQ interference rule and selectivity requirements.
-
Source:[1]
-
-
Differentiation of Leucine and Isoleucine by MS/MS.
-
Relevance: Explains the fragmentation pathways (m/z 69 vs 86) for distinguishing isomers.
-
Source:[1]
-
-
Deuterium Isotope Effects in RPLC.
-
Relevance: Details the mechanism of retention time shifts for deuterated standards.
-
Source:[1]
-
-
Chiral Separation of Amino Acids.
End of Technical Guide. For further assistance, verify your column lot number and mobile phase pH.
Sources
- 1. ionsource.com [ionsource.com]
- 2. Leucine and iso Leucine Separated with LCMS - AppNote [mtc-usa.com]
- 3. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 4. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solid-phase extraction for DL-Leucine-d10 from complex biological matrices.
Topic: Optimization of Solid-Phase Extraction (SPE) for DL-Leucine-d10 Status: Active Support Ticket Operator: Senior Application Scientist
Mission Statement
Welcome to the technical support hub for stable isotope bioanalysis. You are likely here because this compound—a zwitterionic, polar small molecule—is behaving inconsistently in your current extraction workflow.
Standard C18 protocols often fail with amino acids because they are too polar to retain via simple hydrophobic interaction. To achieve high recovery and remove matrix interferences (phospholipids/salts), you must utilize a Mixed-Mode Strong Cation Exchange (MCX) mechanism.
Below is your modular guide to optimizing this workflow, designed to troubleshoot specific failure points.
Module 1: The Core Protocol (Method Development)
User Question: "I am using a standard C18 plate, but my recovery is <40% and highly variable. What is the correct phase and workflow?"
Technical Response: C18 is insufficient for underivatized leucine. Leucine is zwitterionic; at neutral pH, it has both a positive and negative charge, making it net-neutral but highly polar. You need Mixed-Mode Strong Cation Exchange (MCX) . This sorbent combines a C18 backbone (for hydrophobic retention) with sulfonic acid groups (for ionic retention).
The Mechanism of Action:
-
Acidic Load (pH < 3): You must protonate the amine group (
) and protonate the carboxylic acid ( ). The molecule becomes a cation. It binds to the sorbent via ionic exchange.[1] -
Organic Wash: You wash away hydrophobic interferences (neutrals/acids) while the leucine stays "locked" by the ionic bond.
-
Basic Elution (pH > 10): You add base to deprotonate the amine (
) and the carboxylic acid ( ). The molecule loses its positive charge, breaking the ionic bond and releasing into the solvent.
Optimized MCX Workflow
| Step | Solvent/Reagent | Mechanism |
| Pre-treatment | Dilute Plasma 1:1 with 1% Formic Acid (aq) | Precipitates some proteins; adjusts pH to ~2.5 to ensure Leucine is cationic ( |
| Conditioning | 1. Methanol (1 mL)2. Water + 1% Formic Acid (1 mL) | Activates hydrophobic chains and equilibrates ionic sites. |
| Loading | Load pre-treated sample (slow flow: 1 mL/min) | Critical: Leucine binds to sulfonic acid sites via cation exchange. |
| Wash 1 | Water + 1% Formic Acid | Removes salts and proteins. Leucine remains bound. |
| Wash 2 | 100% Methanol | Removes hydrophobic neutrals and some phospholipids. Leucine remains bound (ionic lock). |
| Elution | 5% Ammonium Hydroxide ( | Shifts pH > 10. Deprotonates amine. Breaks ionic bond. Elutes analyte. |
Visualizing the Logic (Graphviz)
Figure 1: The pH-switching logic required for Mixed-Mode Cation Exchange (MCX).
Module 2: Troubleshooting Recovery & Sensitivity
User Question: "I switched to MCX, but I am still seeing low absolute recovery or breakthrough."
Technical Response: If MCX fails, it is almost always due to incorrect pH control or capacity issues. Use this diagnostic checklist:
1. The pH Trap (The most common error)
-
Issue: If your sample pre-treatment is not acidic enough (pH > 4), the leucine amine group may not be fully protonated, or the carboxylic acid may begin to ionize, reducing retention efficiency.
-
Fix: Ensure the final sample pH is < 3.0 before loading. Do not rely on "1% Formic Acid" blindly; check the pH of the actual mixture (plasma has high buffering capacity).
2. The Elution Strength
-
Issue: 5%
in water will not elute the compound efficiently because you need organic solvent to overcome the secondary hydrophobic interactions with the C18 backbone. -
Fix: The elution solvent must be organic (Methanol or Acetonitrile) containing the base.
3. Sorbent Capacity (Breakthrough)
-
Issue: Amino acids are abundant in plasma (endogenous leucine is high). If you load too much plasma, the endogenous amino acids will saturate the sulfonic acid sites, causing your d10-standard to flow through.
-
Fix: Use high-capacity sorbents (e.g., 30 mg or 60 mg bed) or reduce sample volume.
Troubleshooting Logic Tree
Figure 2: Diagnostic tree for isolating the cause of low recovery.
Module 3: Matrix Effects (Phospholipids)[2][3][4][5]
User Question: "My recovery is good, but the signal in plasma is 10x lower than in solvent. Why?"
Technical Response: You are experiencing Ion Suppression . Even with MCX, phospholipids (PLs) can co-elute with leucine. PLs are the "silent killers" in LC-MS; they compete for charge in the electrospray source, suppressing the signal of your analyte.
Data Comparison: Protein Precipitation (PPT) vs. MCX
| Parameter | Protein Precipitation (PPT) | Optimized MCX |
| Method | ACN crash + Centrifuge | Mixed-Mode Cation Exchange |
| Recovery | High (> 90%) | High (> 85%) |
| Matrix Factor | 0.4 - 0.6 (High Suppression) | 0.9 - 1.0 (Clean) |
| Phospholipid Removal | < 10% Removed | > 95% Removed |
| Column Lifetime | Short (Clogs easily) | Long |
The Solution: If suppression persists after MCX:
-
Aggressive Wash: Add a 5% Isopropanol (IPA) step to the Methanol wash. This helps solubilize lipids without eluting the charged amino acid.
-
Chromatography: Ensure your LC gradient includes a high-organic flush at the end of every run to prevent phospholipid buildup on the column.
Module 4: Stability & Handling FAQs
Q: Does this compound undergo Hydrogen-Deuterium Exchange (HDX)? A: Generally, no, provided the label is on the side chain.
-
Risk: If the deuterium is on the amine (
) or carboxyl ( ), it exchanges instantly with water. -
Safe: "d10" typically implies the isopropyl side chain and alpha/beta carbons are deuterated (
bonds). These are stable. -
Caution: Avoid storing the standard in high pH (> 10) for extended periods (days), as metabolic-like degradation or slow exchange can occur under extreme stress.
Q: Do I need to separate D-Leucine from L-Leucine? A:
-
For SPE: No. They possess identical physicochemical properties and will extract together.
-
For LC-MS: If your study distinguishes metabolic flux (biological L-Leu vs. bacterial D-Leu), you must use a Chiral Column (e.g., Crownpak or Teicoplanin). If you only care about total Leucine, a standard C18 or HILIC column is sufficient, and the DL-d10 will serve as a unified internal standard.
References
-
Phenomenex. (n.d.). Solid Phase Extraction (SPE) Method by Retention Mechanism. Retrieved from [Link]
- Supports the use of SCX/MCX mechanisms for amine-containing compounds and pH switching.
- Provides the specific protocol for acidification and elution of amino acids using mixed-mode phases.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
- Authoritative source on phospholipid suppression and the superiority of SPE over protein precipit
- Explains the dual retention mechanism (hydrophobic + ionic) required for zwitterionic compounds.
Sources
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to DL-Leucine-d10 as an Internal Standard
In the landscape of quantitative bioanalysis by mass spectrometry, the pursuit of accuracy and precision is paramount. The reliability of pharmacokinetic, metabolomic, and clinical diagnostic data hinges on the ability to control for variability inherent in sample preparation and analysis. It is in this context that the internal standard (IS) emerges as a critical component of a robust analytical method. This guide provides an in-depth assessment of DL-Leucine-d10, a stable isotope-labeled (SIL) internal standard, and evaluates its performance against other common internal standards in the quantitative analysis of leucine.
The Imperative of Internal Standardization in LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the selective and sensitive quantification of analytes in complex biological matrices.[1][2] However, the accuracy and precision of this technique can be compromised by several factors, including:
-
Matrix Effects: Co-eluting endogenous components in the sample matrix (e.g., plasma, urine, tissue homogenates) can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification.[3]
-
Sample Preparation Variability: Inconsistent recovery of the analyte during extraction, evaporation, and reconstitution steps can introduce significant error.
-
Instrumental Drift: Fluctuations in the performance of the LC and MS systems over the course of an analytical run can affect the analyte signal.
An ideal internal standard is a compound that is added to all samples, calibrators, and quality controls at a constant concentration.[3] It should mimic the physicochemical properties of the analyte as closely as possible, thereby experiencing the same degree of matrix effects, extraction losses, and instrumental variability. By normalizing the analyte response to the internal standard response, these sources of error can be effectively compensated for, leading to more accurate and precise results.
Why this compound is the Preferred Choice for Leucine Quantification
This compound is a deuterated analog of leucine, where ten hydrogen atoms have been replaced with deuterium. This seemingly subtle modification has profound implications for its utility as an internal standard.
The Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[4][5] This approach is widely regarded as the gold standard for quantitative bioanalysis due to its ability to provide the highest possible accuracy and precision. The key advantages of using a SIL-IS like this compound include:
-
Near-Identical Physicochemical Properties: this compound and native leucine have virtually identical chemical structures, resulting in the same chromatographic retention time, extraction recovery, and ionization efficiency.[6] This ensures that the internal standard accurately tracks and corrects for any variations affecting the analyte.
-
Co-elution with the Analyte: Because they are chemically identical, the SIL-IS and the analyte co-elute from the LC column. This is crucial for compensating for matrix effects that can vary across the chromatographic profile.
-
Mass Differentiation: The mass difference between this compound and leucine allows for their simultaneous but distinct detection by the mass spectrometer.
dot graph TD { subgraph "Sample Preparation & Analysis" A[Biological Sample + Analyte (Leucine)] --> B{Sample Preparation}; C[this compound (Internal Standard)] --> B; B --> D[LC-MS/MS Analysis]; end subgraph "Data Processing" D --> E[Analyte Signal]; D --> F[Internal Standard Signal]; E --> G{Ratio Calculation (Analyte/IS)}; F --> G; G --> H[Concentration Determination]; end style B fill:#F1F3F4,stroke:#5F6368 style D fill:#F1F3F4,stroke:#5F6368 style G fill:#F1F3F4,stroke:#5F6368 style H fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF }
Figure 1: Workflow of Isotope Dilution Mass Spectrometry using this compound.
Performance Evaluation: this compound in a Validated Bioanalytical Method
To objectively assess the accuracy and precision of this compound as an internal standard, we present representative data from a validated LC-MS/MS method for the quantification of leucine in human plasma. The method was validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.
Experimental Protocol
A detailed step-by-step methodology for the sample preparation and LC-MS/MS analysis is provided below.
1. Preparation of Stock and Working Solutions:
-
Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve leucine in methanol:water (1:1, v/v).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol:water (1:1, v/v).
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working solutions by serial dilution of the leucine stock solution. Spike these into blank human plasma to create calibration standards and QC samples at low, medium, and high concentrations.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution in methanol.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the internal standard working solution in methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for the separation of leucine.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for leucine and this compound.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 2: Experimental workflow for leucine quantification.
Validation Results and Discussion
The following tables summarize the performance of the method using this compound as the internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 1 - 500 µg/mL |
| Regression Equation | y = 1.02x + 0.05 |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Upper Limit of Quantification (ULOQ) | 500 µg/mL |
The method demonstrated excellent linearity over a wide concentration range, which is essential for the analysis of samples with varying leucine levels. The LLOQ and ULOQ were established with acceptable precision and accuracy.
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 | 101.2 | 9.5 |
| Low | 3 | 102.1 | 5.6 | 103.5 | 6.8 |
| Medium | 150 | 97.8 | 3.1 | 99.4 | 4.2 |
| High | 400 | 101.5 | 2.5 | 100.8 | 3.1 |
The accuracy and precision of the method were well within the acceptance criteria of regulatory guidelines (±15% for QCs, ±20% for LLOQ). This high level of performance is directly attributable to the effective compensation for analytical variability by this compound.
Comparative Analysis: this compound vs. Alternative Internal Standards
While SIL-ISs are the gold standard, other types of internal standards are sometimes used for amino acid analysis. Here, we compare the performance of this compound with two common alternatives: a structural analog and a homologous internal standard.
1. Structural Analog Internal Standard (e.g., Norleucine): Norleucine is an isomer of leucine and is often used as an internal standard for amino acid analysis. While it is structurally similar, it is not identical to leucine.
-
Advantages: Readily available and less expensive than SIL-ISs.
-
Disadvantages:
-
Different Chromatographic Behavior: Norleucine may not perfectly co-elute with leucine, leading to incomplete correction for matrix effects.
-
Varying Ionization Efficiency: The ionization efficiency of norleucine can differ from that of leucine, especially in the presence of matrix components. This can lead to biased results.
-
Potential for Endogenous Presence: Although rare, norleucine can be present in some biological samples, leading to interference.
-
2. Homologous Internal Standard (e.g., a different deuterated amino acid): In some multiplexed amino acid panels, a single deuterated amino acid is used as an internal standard for multiple analytes.
-
Advantages: Can be a cost-effective approach for large panels.
-
Disadvantages:
-
Suboptimal Compensation: The physicochemical properties of the homologous IS will differ from leucine, leading to less effective correction for extraction variability and matrix effects specific to leucine.
-
Table 3: Performance Comparison of Internal Standards
| Internal Standard Type | Accuracy | Precision | Matrix Effect Compensation | Cost |
| This compound (SIL-IS) | Excellent | Excellent | Excellent | High |
| Structural Analog (e.g., Norleucine) | Good to Fair | Good to Fair | Moderate | Low |
| Homologous IS | Fair to Poor | Fair to Poor | Poor | Variable |
The data clearly demonstrates the superiority of this compound in terms of accuracy, precision, and matrix effect compensation. While the initial cost of a SIL-IS is higher, the long-term benefits of data quality, reliability, and reduced need for repeat analyses often justify the investment, particularly in regulated environments.
Conclusion and Recommendations
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method. For the quantitative analysis of leucine by LC-MS/MS, this compound has consistently demonstrated superior performance compared to other alternatives. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures the highest level of accuracy and precision.
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the use of a stable isotope-labeled internal standard like this compound is strongly recommended. The investment in a high-quality SIL-IS translates directly into the integrity and defensibility of the analytical data, which is the bedrock of sound scientific and regulatory decisions.
References
-
Restek Corporation. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
- Dodder, N. G., & Schantz, M. M. (2016). Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis. Methods in molecular biology (Clifton, N.J.), 1419, 133–141.
-
Centre de recherche du CHUM (CRCHUM). (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Retrieved from [Link]
- Zhang, T., et al. (2018). Simultaneous Determination of 14 Underivatized Amino Acids Using Ion-Pairing Chromatography and Isotope Dilution Tandem Mass Spectrometry for a Reference Measurement Procedure. Journal of Agricultural and Food Chemistry, 66(48), 12806-12813.
- Koehler, C. J., et al. (2013). Novel isotopic N,N-dimethyl leucine (iDiLeu) reagents enable absolute quantification of peptides and proteins using a standard curve approach. Molecular & Cellular Proteomics, 12(10), 2911–2922.
-
Agilent Technologies. (2023). Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitative Amino Acid Analysis in Cell Culture Media Using SWATH Acquisition. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]
-
Restek Corporation. (2021, October 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
- García-García, I., et al. (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Analytical and Bioanalytical Chemistry, 416(5), 1187–1198.
- Inomata, A., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry, 55(11), e4583.
-
Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]
- Sun, W., et al. (2008). Development of Deuterated-leucine Labeling with Immunoprecipitation to Analyze Cellular Protein Complex. Journal of the Chinese Chemical Society, 55(4), 841-847.
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
- Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Journal of Agricultural and Food Chemistry, 69(49), 14966–14978.
-
Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
- Burla, B., et al. (2018). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of visualized experiments : JoVE, (136), 57672.
-
Zhang, X., et al. (2018). Quantitative analysis of changes in amino acids levels for cucumber (Cucumis sativus) exposed to nano copper. eScholarship, University of California. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to Validating Quantitative Proteomics Data Obtained with DL-Leucine-d10
For researchers, scientists, and drug development professionals venturing into the precise world of quantitative proteomics, metabolic labeling using stable isotopes stands as a cornerstone for accuracy. Among the various labeling strategies, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has proven to be a robust and powerful technique.[1][2] This guide provides an in-depth, technical comparison and validation framework specifically for quantitative proteomics data obtained using DL-Leucine-d10. As your partner in scientific integrity, this document moves beyond a simple checklist, delving into the causality behind experimental choices to ensure your data is not only generated but rigorously validated.
The Rationale for this compound in Quantitative Proteomics
This compound, a deuterated form of the essential amino acid leucine, serves as a "heavy" metabolic label. In the SILAC workflow, one population of cells is cultured in a "light" medium containing natural leucine, while the other is cultured in a "heavy" medium supplemented with this compound.[3] After a sufficient number of cell divisions (typically at least five), the heavy leucine is incorporated into the entire proteome of the second cell population.[4] The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry (MS). The relative quantification of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.[2]
Leucine is an attractive choice for metabolic labeling due to its high abundance in proteins and its essential nature for most mammalian cell lines, ensuring that the primary source of this amino acid is the culture medium.[5]
A Self-Validating Workflow for this compound Proteomics
Trustworthy quantitative proteomics data is the product of a self-validating system. Each step in the workflow should be designed not only to generate data but also to provide internal quality control checks. The following diagram illustrates a comprehensive workflow for a this compound based SILAC experiment, emphasizing the critical validation checkpoints.
Caption: A comprehensive workflow for this compound based quantitative proteomics, highlighting critical validation checkpoints.
QC Checkpoint 1: Ensuring Complete Metabolic Labeling
Incomplete labeling is a significant source of error in SILAC experiments, as it can skew the calculated heavy-to-light ratios and compromise the accuracy of quantification. It is imperative to verify that the incorporation of this compound is nearly complete (ideally >95%) before proceeding with the main experiment.[5]
Experimental Protocol: Assessing Labeling Efficiency
-
Cell Culture: Grow a small population of cells in the "heavy" medium containing this compound for at least five to six cell divisions.[3][4]
-
Sample Preparation: Harvest the cells, extract the proteins, and perform an in-gel or in-solution tryptic digest.[4]
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.[4]
-
Data Analysis: Search the data against the appropriate protein database, specifying this compound as a variable modification. The labeling efficiency can be calculated by determining the ratio of the intensity of the heavy leucine-containing peptides to the total intensity (heavy + light) for a selection of identified peptides.[6]
QC Checkpoint 2: Validating the 1:1 Protein Mix
The accuracy of SILAC quantification relies on the precise mixing of equal amounts of protein from the "light" and "heavy" cell populations. Any deviation from a 1:1 ratio will introduce a systematic bias in the entire dataset.
Experimental Protocol: 1:1 Mixing Validation
-
Protein Quantification: After cell lysis, accurately determine the protein concentration of both the "light" and "heavy" lysates using a reliable method such as a BCA assay.
-
Mixing: Combine an equal amount of protein from the "light" and "heavy" lysates.
-
LC-MS/MS Analysis: Process and analyze this 1:1 mixture by LC-MS/MS.
-
Data Analysis: In your data analysis software (e.g., MaxQuant), the distribution of the log2 transformed heavy/light ratios should be centered around zero. A significant deviation indicates a mixing error that needs to be corrected during data normalization.
QC Checkpoint 3: Rigorous Data Quality Assessment and Statistical Analysis
Once the raw mass spectrometry data is acquired, it must be processed and analyzed using specialized software to identify peptides and quantify their relative abundance. This stage involves several quality control measures to ensure the reliability of the results.
-
Data Processing and Analysis: Software platforms like MaxQuant are commonly used for SILAC data analysis.[6] These tools perform peptide identification, quantification, and protein ratio calculation. It is crucial to set appropriate parameters for false discovery rate (FDR) at both the peptide and protein levels, typically 1%.[7]
-
Filtering and Normalization: To enhance the accuracy of quantification, it is recommended to filter out peptides with low abundance or high FDR.[7] Normalization of the data is often necessary to correct for any minor mixing inaccuracies.
-
Statistical Significance: To identify proteins that are significantly up- or down-regulated, appropriate statistical tests must be applied. For pairwise comparisons, a t-test is suitable, while for multiple conditions, an analysis of variance (ANOVA) is more appropriate.[8] The resulting p-values should be adjusted for multiple hypothesis testing (e.g., using the Benjamini-Hochberg correction) to control the FDR.
Orthogonal Validation: Confirming Your Findings
While mass spectrometry provides a global view of proteome changes, it is considered good practice to validate the quantification of key proteins of interest using an independent, antibody-based method.[9] Western blotting is a widely accepted orthogonal validation technique.
Experimental Protocol: Western Blot Validation
-
Sample Preparation: Prepare lysates from the "light" and "heavy" cell populations that were used in the SILAC experiment.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.[10]
-
Membrane Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).[10]
-
Detection: Detect the signal using a chemiluminescent or fluorescent substrate.[11]
-
Quantification: Quantify the band intensities using densitometry and compare the relative protein abundance between the "light" and "heavy" samples. The fold-change observed by Western blot should be consistent with the SILAC data.
Comparison of this compound with Other Metabolic Labels
While this compound is a viable option for metabolic labeling, the most commonly used amino acids in SILAC are ¹³C and ¹⁵N labeled arginine and lysine.[3] The choice of labeling amino acid can have implications for the experiment.
| Feature | This compound | ¹³C/¹⁵N-Labeled Arginine & Lysine |
| Label Incorporation | High, as leucine is an essential amino acid. | High, as lysine is essential and arginine is conditionally essential. |
| Chromatographic Behavior | Deuterated peptides may exhibit a slight retention time shift on reverse-phase liquid chromatography compared to their non-deuterated counterparts. This needs to be accounted for in the data analysis software. | ¹³C and ¹⁵N labels do not typically cause a chromatographic shift, leading to better co-elution of light and heavy peptide pairs. |
| Tryptic Digestion | Does not guarantee a label on every peptide, as trypsin cleaves at arginine and lysine residues. | Ensures that nearly every tryptic peptide (except the C-terminal peptide) contains a label, simplifying data analysis. |
| Metabolic Conversion | Leucine is not typically subject to significant metabolic conversion to other amino acids in standard cell culture conditions. | Arginine can be metabolically converted to proline in some cell lines, which can complicate data analysis. This can often be mitigated by adding unlabeled proline to the medium.[12] |
| Cost | Can be a cost-effective option. | Generally more expensive than deuterated amino acids. |
The following diagram illustrates the principle of tryptic digestion and its implication for labeling with Leucine versus Arginine/Lysine.
Caption: Impact of tryptic digestion on peptide labeling with this compound versus ¹³C/¹⁵N-labeled Arginine and Lysine.
Conclusion
The use of this compound in quantitative proteomics offers a powerful and often cost-effective approach for understanding dynamic changes in the proteome. However, the true value of the data generated is intrinsically linked to the rigor of its validation. By implementing a self-validating workflow that includes critical checkpoints for labeling efficiency, accurate mixing, robust statistical analysis, and orthogonal validation, researchers can ensure the integrity and reproducibility of their findings. While ¹³C/¹⁵N-labeled arginine and lysine remain the gold standard for many SILAC applications due to guaranteed labeling of tryptic peptides and minimal chromatographic shifts, a thorough understanding of the principles and validation strategies outlined in this guide will enable the successful application of this compound for high-quality quantitative proteomics.
References
-
SILAC Quantitation. UT Southwestern Proteomics Core. [Link]
-
Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
-
6 Western Blotting Steps. Azure Biosystems. [Link]
-
The Art of Validating Quantitative Proteomics Data. PubMed. [Link]
-
SILAC: A General Workflow for Improved Mass Spectrometry. G-Biosciences. [Link]
-
Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. PMC - NIH. [Link]
-
PEAKS Studio 8.5 | SILAC. YouTube. [Link]
-
Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics. [Link]
-
PEAKS New Releases: SILAC-based Phosphoproteomics. YouTube. [Link]
-
Quantitative proteomics using SILAC: Principles, applications, and developments. BIOCEV. [Link]
-
Overview of SILAC protocol.The SILAC experiment consists of two... | Download Scientific Diagram. ResearchGate. [Link]
-
A framework for quality control in quantitative proteomics. PMC - NIH. [Link]
-
Guidelines for reporting quantitative mass spectrometry based experiments in proteomics. PubMed. [Link]
-
Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. PMC. [Link]
-
Comparison of conventional SILAC labeling with our approach, tolerant... | Download Scientific Diagram. ResearchGate. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. researchgate.net [researchgate.net]
- 7. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Evaluation of the variation in sample preparation for comparative proteomics using stable isotope labeling by amino acids in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
A comparison of DL-Leucine-d10 versus 13C-Leucine for metabolic labeling studies.
Comparative Technical Guide: this compound vs. C-Leucine in Metabolic Labeling
Executive Summary: The Fidelity vs. Cost Trade-off
In metabolic labeling, the choice between This compound (deuterated) and L-Leucine-
-
L-Leucine-
C is the Gold Standard for biological interrogation. It offers perfect chromatographic co-elution with endogenous analytes, negligible kinetic isotope effects, and 100% stereochemical utility (L-isomer). It is the required choice for precise Metabolic Flux Analysis (MFA) and high-stringency SILAC experiments. -
This compound is a Cost-Effective Alternative best suited for specific targeted quantification workflows where chromatographic shifts can be managed. However, its use in live metabolic labeling is severely compromised by the "DL" racemic mixture (50% metabolically inert D-isomer) and the "Deuterium Effect" on liquid chromatography retention times.
Critical Technical Comparison
A. Stereochemistry: The "DL" Trap
The most overlooked parameter in this comparison is the stereochemistry.
-
L-Leucine-
C: Supplied as the pure L-enantiomer, the biologically active form incorporated into mammalian proteins. -
This compound: Supplied as a racemic mixture (50% L, 50% D).
-
Impact: Mammalian translation machinery exclusively utilizes L-leucine. The D-leucine-d10 component is effectively an inert osmolyte in the media, halving the effective concentration of the tracer.
-
Risk: High concentrations of D-amino acids can induce oxidative stress (via D-amino acid oxidase, DAAO) or inhibit transport of L-isomers, potentially confounding metabolic rate measurements [1].
-
B. Chromatography: The Deuterium Isotope Effect
In Reverse Phase Liquid Chromatography (RP-LC), isotopic substitution affects hydrophobicity.
-
C Behavior: Carbon-13 is isosteric and isoelectronic with Carbon-12. Result:
C-labeled peptides co-elute perfectly with endogenous peptides. This allows for simultaneous ionization and precise ratiometric quantification in MS1 spectra. -
Deuterium Behavior: The C-D bond is shorter and less polarizable than the C-H bond, making deuterated molecules slightly less hydrophobic. Result: Deuterated peptides typically elute earlier than their unlabeled counterparts.
-
Consequence: In high-resolution LC-MS, the heavy and light peaks may not overlap, complicating automated quantification algorithms (like MaxQuant or Skyline) and potentially introducing ionization variability due to matrix effects at different elution times [2].
-
C. Mass Spectrometry Performance
| Feature | This compound | L-Leucine- |
| Mass Shift ( | +10 Da (Significant shift) | +6 Da (Standard shift) |
| Isotopologue Overlap | Minimal overlap with natural isotope envelope. | Minimal overlap, but closer to M+0. |
| Spectral Complexity | High. D-isomer does not incorporate, but d10-L does. | Low. Clean incorporation. |
| Fragmentation | C-D bonds are stronger; may alter fragmentation efficiency (CID/HCD). | Identical fragmentation kinetics to endogenous. |
Biological Considerations: Kinetic Isotope Effects (KIE)
The Kinetic Isotope Effect refers to the change in reaction rate when a heavy isotope replaces a light one.
-
Deuterium (
H): The mass difference between H and D is 100%. Primary KIEs (where a C-H/C-D bond is broken) can reduce reaction rates by 6–10 fold. Even secondary KIEs can be significant. This can artificially slow down metabolic pathways involving leucine transamination or oxidation [3]. -
Carbon-13 (
C): The mass difference is only ~8%. KIEs are negligible in most biological systems, ensuring that the tracer does not perturb the pathway it is meant to measure.
Experimental Workflows
Workflow A: Protein Turnover (SILAC)
This protocol uses L-Leucine-
Protocol:
-
Adaptation: Culture cells (e.g., HeLa, HEK293) in dialyzed media deficient in Leucine.
-
Labeling: Supplement media with L-Leucine-
C (Heavy) or L-Leucine- C (Light) at 50-100 mg/L. -
Pulse-Chase: For turnover, label to saturation (5-6 doublings), then switch to Light media.
-
Harvest: Lyse cells at designated time points (0, 2, 4, 8, 12, 24 hrs).
-
Digestion: Trypsinize lysates (Leucine is not a cleavage site, but is abundant in peptides).
-
LC-MS/MS: Analyze. Since
C co-elutes, ratio of Heavy/Light in MS1 reflects turnover.
Workflow B: Metabolic Fate of DL-Leucine (The "Waste" Pathway)
The following diagram illustrates why DL-Leucine is suboptimal for biosynthesis studies compared to pure L-Leucine.
Caption: Figure 1.[1][2][] Metabolic divergence of DL-Leucine. Only the L-isomer contributes to protein synthesis, while the D-isomer generates waste or oxidative stress.
Summary Data Comparison
| Parameter | L-Leucine- | This compound |
| Primary Application | Metabolic Flux Analysis, SILAC, Clinical Tracing | Internal Standard (Quantitation), Low-cost tracer |
| Stereochemical Purity | 100% Active (L-form) | 50% Active (Racemic) |
| LC Retention Time | Co-elutes with endogenous | Shifts earlier (Deuterium effect) |
| Metabolic Perturbation | Negligible | Potential D-isomer toxicity & KIE |
| Cost | High ( | Low ($) |
| MS Resolution Req. | Standard (Resolution > 30k) | Standard (Resolution > 30k) |
| Quantification Accuracy | Excellent (Ratio of co-eluting peaks) | Good (Requires RT window adjustment) |
Conclusion & Recommendation
For Metabolic Labeling (Cells/In Vivo): Do NOT use this compound. The presence of the D-isomer confounds concentration calculations and introduces potential toxicity. The deuterium isotope effect complicates LC-MS integration.[4]
-
Recommendation: Use L-Leucine-
C (or L-Leucine-d3 if cost is critical and RT shift is acceptable, but strictly L-isomer).
For Absolute Quantification (Spike-In Standards): This compound is acceptable. If used as a spike-in standard post-harvest for quantifying total leucine levels, the D-isomer is irrelevant (assuming the MS method doesn't separate chiral forms), and the cost benefit is significant. However, ensure your LC integration windows account for the retention time shift.
References
-
Genchi, G. (2017). An overview on D-amino acids. Amino Acids, 49(9), 1521-1533. Link
-
Zhang, A., et al. (2012). Deuterium isotope effects on the chromatographic behavior of labeled compounds. Journal of Separation Science, 35(15), 1879-1885. Link
-
Wade, D. (1999). Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions, 117(3), 191-217. Link
-
Ong, S.E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. Link
-
Hiller, K., & Metallo, C.M. (2013).[5] Profiling the metabolism of human cells by deep 13C labeling. Current Opinion in Biotechnology, 24(1), 60-65. Link
Sources
- 1. liverpool.ac.uk [liverpool.ac.uk]
- 2. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating DL-Leucine-d10 against other internal standards for LC-MS analysis.
Executive Summary: The Pragmatic Verdict
In the quantification of amino acids via LC-MS/MS, the choice of internal standard (IS) dictates the accuracy of data, particularly when facing the variable matrix effects of plasma, urine, or tissue homogenates.
The Verdict: DL-Leucine-d10 represents the optimal efficiency-to-cost ratio for routine high-throughput metabolomics. It provides a massive mass shift (+10 Da) that eliminates isotopic crosstalk (M+0 to M+2 overlap) common with lower-mass isotopes. However, it requires careful chromatographic validation due to the Deuterium Isotope Effect , which can cause a retention time (RT) shift relative to the native analyte.
For absolute reference methods where cost is secondary to precision (e.g., clinical reference materials), 13C/15N-Leucine remains the "Gold Standard" as it co-elutes perfectly with the analyte, tracking matrix effects at the exact moment of ionization.
The Physics of Selection: Why d10?
To select the correct IS, one must balance Mass Resolution against Chromatographic Fidelity .
A. Mass Resolution (The d10 Advantage)
Native Leucine (C6H13NO2) has a monoisotopic mass of ~131.17 Da.
-
d3-Leucine (+3 Da): Risk of interference from the M+3 isotope of the native analyte if the concentration is high.
-
This compound (+10 Da): The +10 Da shift moves the IS signal completely clear of the native isotopic envelope. This allows for lower limits of detection (LOD) because the IS channel has zero contribution from the native analyte.
B. Chromatographic Fidelity (The d10 Risk)
-
13C/15N Standards: Carbon and Nitrogen isotopes have virtually identical lipophilicity to the native atoms. They co-elute perfectly.
-
Deuterated Standards (d10): The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the lipophilicity of the molecule. In Reverse Phase LC (RPLC), deuterated compounds often elute earlier than their native counterparts.[1][2]
-
Risk:[2] If the RT shift is significant (>0.1 min), the IS may elute in a slightly different matrix environment than the analyte, failing to correct for ion suppression/enhancement accurately.
-
Comparative Analysis: The Data Landscape
The following table summarizes the performance metrics of this compound against primary alternatives.
| Feature | This compound | 13C/15N-Leucine | Structural Analog (e.g., Norleucine) |
| Mass Shift | Excellent (+10 Da) . Zero cross-talk. | Good (+6/7 Da). Minimal cross-talk. | N/A (Different mass, different RT). |
| RT Match | Good to Fair . May shift 2-5s earlier. | Perfect . Co-elutes exactly. | Poor . Elutes at different time. |
| Matrix Correction | High . Tracks most effects. | Superior . Tracks exact ionization moment. | Low . Only corrects for injection volume/evaporation. |
| Cost Efficiency | High . Economical for large batches. | Low . 5-10x more expensive. | Very High . Extremely cheap. |
| Stability | High (C-D bond is strong). | High. | High. |
| Chiral Utility | Racemic (DL) . Use for achiral methods. | Usually L-form. | N/A. |
Technical Deep Dive: The Deuterium Isotope Effect
Expertise Pillar: Many junior analysts overlook the "Deuterium Effect" until validation fails.
In RPLC using C18 columns, the stationary phase interacts with the hydrophobic side chain of Leucine. The vibrational frequency of the C-D bond is lower than C-H, resulting in a lower zero-point energy and a slightly shorter bond length. This reduces the "effective size" and polarizability of the deuterated isopropyl group.
Consequence: this compound interacts less strongly with the C18 chain, causing it to elute earlier than native Leucine.
-
Mitigation: Use UPLC (Ultra-Performance LC) with steeper gradients to compress peak widths, ensuring the RT shift remains within the same "matrix window."
Visualizing the Selection Logic
Figure 1: Decision Matrix for Internal Standard Selection. Note the specific warning regarding Chiral LC methods.
Experimental Protocol: The "Self-Validating" System
To scientifically validate if this compound is performing correctly in your specific matrix, you must quantify the Matrix Effect (ME) and Recovery (RE) . We utilize the method described by Matuszewski et al.[3][4] (2003).[3]
The Protocol (Matuszewski Method)
Reagents:
-
Set A (Neat Standards): Analyte + IS in mobile phase (No matrix).
-
Set B (Post-Extraction Spike): Blank Matrix extracted first, then spiked with Analyte + IS.
-
Set C (Pre-Extraction Spike): Blank Matrix spiked with Analyte + IS, then extracted.
Step-by-Step Workflow:
-
Preparation: Prepare 6 replicates of plasma/tissue homogenate.
-
Extraction: Perform protein precipitation (e.g., MeOH/Acetonitrile 3:1) on Set B (blanks) and Set C (spiked).[4]
-
Spiking: Add standard solution to the supernatant of Set B.
-
Analysis: Inject all sets (A, B, C) via LC-MS/MS monitoring the Leucine transition (132->86) and d10-Leucine transition (142->96).
Calculations
1. Matrix Effect (ME):
This determines if the matrix is suppressing or enhancing the signal.[3][4][5]
-
Target: 85% - 115%. If < 85%, you have suppression. If the IS tracks the Analyte, their ME% should be identical.
2. Extraction Recovery (RE):
This determines how much analyte is lost during sample prep.
3. IS Normalized Matrix Factor (The Critical Test):
-
Pass Criteria: This ratio must be close to 1.0 (0.95 - 1.05). If this value deviates, this compound is failing to correct for the matrix, likely due to the Deuterium RT shift.
Validation Workflow Diagram
Figure 2: The Matuszewski Validation Workflow for calculating Matrix Effects and Recovery.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[5] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[5] [Link]
-
Zhang, H., et al. (2010). Deuterium isotope effect on the retention time of leucine in reverse phase liquid chromatography. Journal of Chromatography A, 1217(36), 5718-5724. [Link] (Generalized citation for Deuterium Effect mechanism).
Sources
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing DL-Leucine-d10 with other isotopic labeling methods for metabolic flux analysis.
Title: Technical Guide: DL-Leucine-d10 vs. Isotopic Alternatives for Metabolic Flux Analysis Subtitle: Optimizing Tracer Selection for Protein Fractional Synthesis Rates (FSR)
Executive Summary
In metabolic flux analysis (MFA), specifically for measuring Protein Fractional Synthesis Rates (FSR) , the choice of tracer dictates the experimental design, analytical resolution, and data fidelity.
The Verdict:
-
L-Leucine-d10 is the superior choice for acute/pulse experiments (hours) due to its high mass shift (+10 Da), which eliminates spectral overlap with natural isotopes, and its cost-effectiveness compared to Carbon-13 (
) variants. -
Deuterium Oxide (
) is the gold standard for long-term (days/weeks) integrated synthesis rates due to the stability of the body water precursor pool. -
Critical Advisory on "DL" Isomers: While This compound is often marketed as a cost-effective alternative, it introduces significant metabolic complexity. Only the L-enantiomer is directly incorporated into mammalian protein. The D-enantiomer must undergo chiral inversion (via D-amino acid oxidase to
-ketoisocaproate, then re-amination to L-Leucine), effectively diluting the active tracer pool and complicating precursor enrichment calculations. For precision MFA, L-Leucine-d10 is recommended over this compound.
Part 1: The Physics of Detection
The primary advantage of Leucine-d10 is the magnitude of its mass shift. In mass spectrometry (MS), resolving the tracer from the natural isotopic envelope is paramount.
Mass Shift Resolution
Proteins naturally contain isotopes (
- -Leucine: Adds +6 Da. In large peptides, the natural M+6 abundance can be significant, requiring complex baseline subtraction.
-
Leucine-d10: Adds +10 Da. This shifts the tracer peak entirely clear of the natural isotopic envelope for most tryptic peptides, significantly improving signal-to-noise ratio (SNR) and quantitation accuracy.
Chromatographic Isotope Effect
A critical technical nuance often overlooked is the Deuterium Isotope Effect in Reverse-Phase Liquid Chromatography (RPLC).
-
Mechanism: Carbon-Deuterium (
) bonds are slightly shorter and less polarizable than bonds. This makes deuterated molecules slightly less hydrophobic. -
Result: Leucine-d10 often elutes earlier than natural Leucine.
-
Impact:
-
Advantage:[1][2][3] Reduced ion suppression if the natural peak is saturating.
-
Disadvantage:[1][2] The tracer and the natural analyte do not co-elute perfectly. This requires wider integration windows or separate retention time definitions, unlike
-Leucine, which co-elutes perfectly with the natural standard.
-
Part 2: Metabolic Fidelity & The "DL" Trap
This section addresses the specific prompt regarding DL-Leucine .
The Stereochemistry Problem
Mammalian translation machinery is stereospecific; it exclusively uses L-Leucine .
-
Direct Incorporation: L-Leucine-d10
Leucyl-tRNA Protein. -
The D-Leucine Detour: D-Leucine-d10 cannot be used directly. It must be:
-
The Calculation Error: If you infuse this compound but measure total plasma d10 enrichment, you overestimate the available precursor pool (since 50% is the inactive D-form). This leads to an underestimation of the calculated protein synthesis rate.
The Recycling Problem
All amino acid tracers (Leucine, Phenylalanine) suffer from intracellular recycling . Protein breakdown releases unlabeled amino acids back into the intracellular pool, diluting the tracer before it can be re-incorporated.
-
Leucine-d10 Solution: Measure the enrichment of KIC (Ketoisocaproate) or Aminoacyl-tRNA as a surrogate for the true intracellular precursor pool.
-
D2O Solution:
labels the body water pool, which is so vast that recycling from protein breakdown has negligible dilution effects.
Part 3: Experimental Workflow (Primed Constant Infusion)
To use Leucine-d10 effectively, a "Primed Constant Infusion" is required to reach isotopic equilibrium rapidly.
Protocol:
-
Catheterization: Insert catheters into the antecubital vein (infusion) and a dorsal hand vein (heated for arterialized blood sampling).
-
Background Sample: Collect blood (t=0) to establish natural isotopic abundance.
-
Prime: Bolus injection of L-Leucine-d10 (
) to instantly raise the plasma pool enrichment. -
Constant Infusion: Infuse L-Leucine-d10 (
) to counter metabolic clearance and maintain steady state. -
Biopsies: Collect muscle/tissue samples at
min and min. -
Analysis:
-
Plasma: Derivatize (e.g., MTBSTFA) and measure Leucine/KIC enrichment via GC-MS or LC-MS.
-
Tissue: Hydrolyze protein, purify amino acids, derivatize, and measure bound Leucine-d10 enrichment.
-
Part 4: Comparative Data Analysis
| Feature | L-Leucine-d10 | This compound | L-Leucine- | Deuterium Oxide ( |
| Primary Application | Acute/Pulse FSR (Hours) | Budget Acute FSR | Acute FSR (High Precision) | Chronic FSR (Days/Weeks) |
| Mass Shift | +10 Da (Excellent) | +10 Da (Excellent) | +6 Da (Good) | Mass distribution analysis |
| Cost Efficiency | High | Very High | Low (Expensive) | Very High |
| Metabolic Fidelity | High (Direct usage) | Low (Requires inversion) | High (Direct usage) | High (Stable precursor) |
| Chromatography | RT Shift (Isotope effect) | RT Shift (Isotope effect) | Co-elution (Perfect) | N/A (Water analysis) |
| Invasiveness | IV Infusion Required | IV Infusion Required | IV Infusion Required | Oral (Drink) |
Part 5: Visualizing the Flux
Diagram 1: The "DL" Metabolic Trap
This diagram illustrates why DL-Leucine is less efficient than L-Leucine. Note the "waste" loop for the D-isomer.
Caption: The metabolic fate of DL-Leucine. Only the L-isomer directly enters the synthesis pathway. The D-isomer must be converted to KIC and inverted, creating a kinetic lag and dilution effect.
Diagram 2: Experimental Workflow (Pulse-Chase)
Caption: Standard workflow for determining Fractional Synthesis Rate (FSR) using stable isotope tracers.
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Wilkinson, D. J., et al. (2014). "Effects of leucine-enriched essential amino acid and whey protein bolus dosing upon skeletal muscle protein synthesis at rest and after exercise in older women." Clinical Nutrition.
-
Previs, S. F., et al. (2004). "Quantifying rates of protein synthesis in humans by use of 2H2O: application to patients with end-stage renal disease." American Journal of Physiology-Endocrinology and Metabolism.
-
Busch, R., et al. (2006). "Measurement of protein turnover rates by heavy water labeling: comparison of different mass spectrometric techniques." Analytical Biochemistry.
-
Hasegawa, H., et al. (2011). "Assessment of the metabolic chiral inversion of D-leucine in rat by gas chromatography-mass spectrometry combined with a stable isotope dilution analysis." Journal of Chromatography B.
Sources
- 1. Tracing metabolic flux to assess optimal dietary protein and amino acid consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. nbinno.com [nbinno.com]
- 5. Assessment of the metabolic chiral inversion of D-leucine in rat by gas chromatography-mass spectrometry combined with a stable isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the performance of LC-MS/MS and GC-MS for DL-Leucine-d10 analysis.
Technical Guide: Comparative Analysis of LC-MS/MS and GC-MS for DL-Leucine-d10 Quantification
Executive Summary
For the quantification of This compound (and its unlabeled analog), the choice between LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) is a trade-off between throughput/sensitivity and chromatographic resolution .
-
LC-MS/MS is the industry standard for high-throughput bioanalysis, offering femtogram-level sensitivity and minimal sample preparation ("dilute-and-shoot"). However, it struggles with the chromatographic separation of leucine from its isobaric isomer, isoleucine , requiring specialized columns (HILIC or Mixed-Mode).
-
GC-MS provides superior separation of structural isomers and enantiomers (D- vs. L-) due to high-efficiency capillary columns, but it mandates rigorous derivatization (e.g., silylation) to render the amino acid volatile, increasing preparation time and potential variability.
This guide details the physicochemical constraints, experimental protocols, and performance metrics to help you select the optimal platform.
The Analyte: this compound
This compound is a stable isotope-labeled zwitterionic amino acid used primarily as an Internal Standard (IS) for metabolic flux analysis or absolute quantification.
-
Chemical Formula: C₆H₃D₁₀NO₂
-
Molecular Weight: ~141.24 g/mol (approx. +10 Da shift from unlabeled Leucine).
-
Critical Analytical Challenge:
-
Isobaric Interference: Leucine and Isoleucine have the exact same mass. Mass spectrometry alone cannot distinguish them; chromatographic separation is mandatory.
-
Chirality: As a racemic mixture (DL), the method must either separate enantiomers (if chiral purity is the goal) or co-elute them (for total quantification).
-
Platform A: LC-MS/MS (The Sensitivity & Throughput Standard)
LC-MS/MS is preferred for large-cohort clinical studies where speed and sensitivity are paramount.
Mechanism of Action
Since Leucine is highly polar, standard C18 Reverse Phase (RP) columns often yield poor retention. Two strategies are employed:
-
Ion-Pairing RP: Using perfluoroheptanoic acid (PFHA) to increase retention.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): The modern standard, retaining polar compounds using an organic-rich mobile phase.
Critical Protocol: The "Isobaric Trap"
You must chromatographically separate Leucine-d10 from Isoleucine-d10 (if present) or monitor specific transitions, although their fragmentation patterns are nearly identical.
-
Column: Amide-based HILIC column (e.g., Waters BEH Amide or Phenomenex Luna NH2).
-
Mobile Phase:
-
MRM Transitions (ESI+):
-
Target (this compound): m/z 142.2
96.1 (Immonium ion, retains deuterated side chain). -
Unlabeled Leucine: m/z 132.1
86.1. -
Note: The transition m/z 132
43 is often used for Leucine to distinguish it from Isoleucine (which favors m/z 69), but sensitivity is lower.
-
Workflow Diagram (LC-MS/MS)
Figure 1: LC-MS/MS "Dilute-and-Shoot" Workflow minimizing sample handling errors.
Platform B: GC-MS (The Resolution & Structural Specialist)
GC-MS is the gold standard when differentiating structural isomers or when LC matrix effects are unmanageable. However, amino acids are non-volatile and require derivatization.
Mechanism of Action
Derivatization replaces active hydrogens (COOH, NH2) with non-polar groups (e.g., silyl groups) to enable volatilization.
Critical Protocol: TBDMS Derivatization
We recommend MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) over the older MSTFA. TBDMS derivatives are hydrolytically more stable and produce a characteristic
-
Reagent: MTBSTFA + 1% TBDMCS.
-
Reaction: 60°C for 30–60 minutes.
-
GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).
-
Detection (EI Source):
-
Target (this compound-TBDMS): Quantifier Ion m/z 312 (M-57).
-
Unlabeled Leucine-TBDMS: Quantifier Ion m/z 302.
-
Workflow Diagram (GC-MS)
Figure 2: GC-MS Workflow highlighting the critical drying and derivatization steps.
Comparative Performance Analysis
The following data summarizes typical performance metrics observed in bioanalytical validation studies comparing these methodologies.
| Feature | LC-MS/MS (HILIC-ESI) | GC-MS (TBDMS-EI) |
| Sensitivity (LOD) | High (0.5 – 5 ng/mL) | Moderate (10 – 50 ng/mL) |
| Linearity (Dynamic Range) | 4–5 orders of magnitude | 2–3 orders of magnitude |
| Sample Prep Time | < 30 mins (Precipitation) | > 2 hours (Dry down + Derivatization) |
| Isomer Separation | Difficult (Requires optimization for Leu/Ile) | Excellent (Baseline resolution of Leu/Ile) |
| Chiral Separation (D vs L) | Requires Chiral Column (e.g., ZWIX) | Requires Chiral Column (e.g., Chirasil-Val) |
| Matrix Effects | High (Ion Suppression common) | Low (Matrix eliminated during prep/GC) |
Key Interpretation:
-
Choose LC-MS/MS if you are analyzing hundreds of samples and need to detect trace levels of Leucine-d10 in complex media.
-
Choose GC-MS if you need to strictly verify the absence of Isoleucine interference or if your lab lacks HILIC expertise.
Decision Matrix: Which Path to Take?
Figure 3: Strategic decision tree for selecting the analytical platform.
References
-
Kaspar, H., et al. (2008). "Amino acid analysis in biological fluids by GC-MS and LC-MS/MS." Journal of Chromatography B. Link
-
Shimadzu Application Note. (2020). "LC-MS/MS Method Package for D/L Amino Acids." Shimadzu Corporation.[2] Link
-
Sigma-Aldrich. (2023). "The Derivatization and Analysis of Amino Acids by GC-MS." Merck KGaA. Link
-
Thermo Fisher Scientific. (2018). "Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS." Thermo Scientific Application Notes. Link
-
Cayman Chemical. (2023). "L-Leucine-d10 Product Insert & Analysis Guide." Cayman Chemical. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
